molecular formula C22H21NO4 B1681601 Trpc6-pam-C20

Trpc6-pam-C20

Cat. No.: B1681601
M. Wt: 363.4 g/mol
InChI Key: SNICUMZYPOCXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRPC6-activator-C20 is a novel trpc6-selective positive allosteric modulator (pam)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICUMZYPOCXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Trpc6-pam-C20: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and characterization of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document provides a comprehensive overview of the experimental protocols used to identify and validate this compound, its key quantitative data, and a plausible synthetic pathway.

Discovery and Characterization

This compound was identified as a potent and selective enhancer of TRPC6 channel activity. Unlike a direct agonist, this compound operates as a positive allosteric modulator, sensitizing the channel to its endogenous activator, diacylglycerol (DAG). This modulation leads to an increased influx of calcium ions (Ca²⁺) upon channel activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
EC₅₀ 2.37 μMHEK293 cells expressing TRPC6[1]
Selectivity No significant effect on TRPC3, TRPC7, or TRPV4Various cell lines
Molecular Weight 363.41 g/mol N/A
Molecular Formula C₂₂H₂₁NO₄N/A
Solubility Soluble to 100 mM in DMSO and 20 mM in ethanolN/A
Purity ≥98%N/A
CAS Number 667427-75-0N/A
Signaling Pathway

This compound enhances the TRPC6-mediated signaling pathway. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG directly activates the TRPC6 channel, leading to an influx of Ca²⁺ and Na⁺. This compound potentiates the effect of DAG, leading to a more robust and sustained increase in intracellular Ca²⁺.

TRPC6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG TRPC6 TRPC6 Channel Ca_ion Ca²⁺ Influx TRPC6->Ca_ion PAM This compound PAM->TRPC6 Potentiates DAG->TRPC6 Activates Downstream Downstream Signaling Ca_ion->Downstream

TRPC6 Signaling Pathway Modulation by this compound

Synthesis Pathway

The synthesis of this compound, chemically named 3-(3,4-Dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-2H-1-benzopyran-2-one, is reported to be achievable via a one-pot synthesis strategy. While the specific, detailed protocol from the primary literature's supplementary materials is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles for the formation of the core heterocyclic structures: a 3,4-dihydroisoquinoline (B110456) and a coumarin (B35378) (2H-1-benzopyran-2-one).

The proposed one-pot synthesis would likely involve the reaction of a phenethylamine (B48288) derivative with a coumarin derivative capable of undergoing a nucleophilic attack.

Proposed Reactants:

  • 3,4-Dimethoxy-N-(2-methylprop-1-en-1-yl)phenethylamine: This would serve as the precursor to the dihydroisoquinoline moiety.

  • 3-(Bromomethyl)-2H-chromen-2-one: This coumarin derivative provides the electrophilic site for the cyclization reaction.

Plausible One-Pot Synthesis Reaction:

The reaction would likely proceed via a Bischler-Napieralski-type reaction followed by an intermolecular substitution.

Synthesis_Pathway Reactant1 3,4-Dimethoxyphenethylamine + Isobutyraldehyde Intermediate1 Intermediate Imine Reactant1->Intermediate1 Condensation Product This compound Intermediate1->Product Pictet-Spengler Reaction (Acid Catalyzed) Reactant2 3-Carboxycoumarin Derivative Reactant2->Product

Plausible One-Pot Synthesis of this compound

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol is used to measure changes in intracellular calcium concentration in response to TRPC6 channel activation and modulation.

Materials:

  • HEK293 cells stably expressing human TRPC6.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 activator.

  • This compound.

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

  • Cell Culture: Plate TRPC6-expressing HEK293 cells onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Compound Application: Perfuse the cells with HBSS containing this compound or vehicle control.

  • Channel Activation: After a short incubation, stimulate the cells with OAG (e.g., 100 µM).

  • Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular Ca²⁺.

Calcium_Influx_Workflow Start Plate TRPC6-HEK293 Cells Dye_Loading Load with Fura-2 AM Start->Dye_Loading Wash Wash with Ca²⁺-free HBSS Dye_Loading->Wash Baseline Measure Baseline Fluorescence (F340/F380) Wash->Baseline Add_Compound Add this compound or Vehicle Baseline->Add_Compound Activate Stimulate with OAG Add_Compound->Activate Record Record Fluorescence Ratio Change Activate->Record Analyze Analyze Data Record->Analyze

References

Trpc6-pam-C20 selectivity profile against other TRP channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of Trpc6-pam-C20

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of this compound, a positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information presented herein is intended to guide research and development efforts by detailing the compound's activity across various TRP channels, outlining the experimental protocols for selectivity assessment, and visualizing relevant pathways and workflows.

Executive Summary

This compound is a selective positive allosteric modulator of TRPC6 channels.[1][2][3] It functions by sensitizing the channel, which allows low basal concentrations of endogenous activators like diacylglycerol (DAG) to induce channel opening and subsequent calcium influx.[3][4] Its selectivity is a critical attribute, making it a valuable pharmacological tool for studying TRPC6-dependent signaling.[3] This guide summarizes the quantitative data available on its selectivity, provides detailed experimental methodologies for its characterization, and illustrates the core signaling pathway and experimental workflows.

Selectivity Profile of this compound

This compound demonstrates a distinct selectivity profile, primarily acting on TRPC6. Its effects on other TRP channels have been characterized to varying degrees. The following table summarizes the available quantitative and qualitative data.

TRP ChannelActionQuantitative Data (EC₅₀/IC₅₀)Notes
TRPC6 Positive Allosteric Modulator / Activator EC₅₀ = 2.37 µM Induces transient increases in intracellular Ca²⁺ in HEK293 cells expressing TRPC6.[1][3][5]
TRPA1 ActivatorNot specifiedDescribed as also activating TRPA1.[1][2]
TRPC3 Slight reduction of basal activityNot specifiedOne study reports a slight reduction in basal activity.[5][6] Another suggests no effect.[5]
TRPC7 Slight increase of basal activityNot specifiedReported to slightly increase the basal activity of the channel.[5][6]
TRPC4 No effectNot applicableNo activity observed.[5][6]
TRPC5 No effectNot applicableNo activity observed.[5][6]

Experimental Protocols

The characterization of this compound's selectivity relies on established biophysical and cell-based assays. The two primary methods are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to voltage changes and compound application.

Objective: To measure TRPC6-mediated currents in a heterologous expression system (e.g., HEK293 cells) and quantify the modulatory effect of this compound.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the human TRPC6 channel.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[7]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 10 D-Glucose. pH adjusted to 7.2 with CsOH.[7]

  • TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) at a concentration of ~100 µM.

  • Test Compound: this compound dissolved in DMSO and diluted in extracellular solution.

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[7]

  • Seal Formation: Approach a single cell with the recording pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (>1 GΩ) "gigaohm" seal.[7]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration where the pipette interior is continuous with the cell cytoplasm.

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) at regular intervals (e.g., every 10 seconds) to elicit currents and generate current-voltage (I-V) relationships.[7]

  • Compound Application:

    • Record a stable baseline current.

    • Perfuse the cell with a solution containing a TRPC6 activator (e.g., OAG) to induce a robust inward current.[7]

    • To test the PAM effect, co-apply this compound with a sub-maximal concentration of OAG or apply this compound alone to observe sensitization.

  • Data Analysis: Measure the change in current amplitude at specific voltages in the presence of the compound(s) compared to the baseline. Plot concentration-response curves to determine EC₅₀ values.

Intracellular Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators, providing a functional readout of channel activation.

Objective: To determine the potency (EC₅₀) of this compound by measuring its effect on [Ca²⁺]i in cells expressing TRPC6 or other TRP channels.

Materials:

  • Cell Lines: A panel of HEK293 cells, each expressing a different TRP channel of interest (TRPC3, TRPC4, TRPC5, TRPC6, TRPC7, TRPA1, etc.).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or a commercial kit (e.g., FLIPR Calcium 6 Assay Kit).[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

  • Test Compound: Serial dilutions of this compound in assay buffer.

Procedure:

  • Cell Plating: Seed the TRP channel-expressing cells into the microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.[8]

  • Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to each well. Incubate for 1-2 hours at 37°C, protected from light, to allow the dye to enter the cells and be de-esterified.[8]

  • Cell Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Assay Measurement:

    • Place the cell plate into a fluorescent plate reader (e.g., FLIPR) or a fluorescence microscope.

    • Measure the baseline fluorescence for 10-20 seconds.[8]

    • Program the instrument to add the this compound dilutions to the cell plate.

    • Immediately begin measuring the fluorescence intensity for 2-5 minutes to capture the full kinetics of the calcium influx.[8]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF (or ratio for ratiometric dyes like Fura-2) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each channel tested.[8]

Visualizations: Pathways and Workflows

TRPC6 Signaling Pathway

TRPC6 is a non-selective cation channel that is activated downstream of Gq/11-coupled receptors and receptor tyrosine kinases.[9] Its activation by DAG is a key step, leading to calcium influx and the initiation of downstream signaling cascades, such as the calcineurin-NFAT pathway, which is critical in cardiac remodeling and other cellular processes.[10] this compound acts to enhance the sensitivity of the TRPC6 channel to DAG.

TRPC6_Signaling_Pathway GPCR Gq/11-coupled Receptor (e.g., AT1R) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx C20 This compound C20->TRPC6 Sensitizes Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates Gene Gene Transcription NFAT->Gene

Caption: TRPC6 activation pathway and the modulatory action of this compound.

Experimental Workflow for Selectivity Profiling

The process of determining a compound's selectivity involves screening it against a panel of related targets under standardized conditions. The following workflow illustrates this process using a calcium imaging assay.

Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result start Start: Prepare Serial Dilutions of this compound plate_cells Plate Panel of TRP Channel- Expressing Cell Lines start->plate_cells dye_load Load Cells with Calcium Indicator Dye plate_cells->dye_load baseline Measure Baseline Fluorescence dye_load->baseline add_compound Add Compound Dilutions to Respective Wells baseline->add_compound measure_response Measure Post-Stimulation Fluorescence Kinetics add_compound->measure_response calc_delta Calculate ΔF (Peak - Baseline) for Each Well measure_response->calc_delta plot_curves Plot Concentration-Response Curves for Each Channel calc_delta->plot_curves det_ec50 Determine EC₅₀ Values from Curve Fits plot_curves->det_ec50 end End: Generate Selectivity Profile Table det_ec50->end

Caption: Workflow for TRP channel selectivity profiling using calcium imaging.

References

In Vitro Characterization of Trpc6-pam-C20: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including cardiac hypertrophy, renal disease, and pulmonary hypertension. Its role as a downstream effector of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways has positioned it as a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the in vitro characterization of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the TRPC6 channel.

This compound, with the chemical name 3-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one, acts as a potent enhancer of channel activation. It sensitizes the TRPC6 channel to its endogenous activator, diacylglycerol (DAG), enabling channel activation at low basal DAG concentrations.[1][2] This guide details the key in vitro assays and methodologies used to elucidate the pharmacological profile of this compound, presenting quantitative data in a clear, comparative format and illustrating the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound has been primarily characterized by its potency in activating TRPC6 channels in a heterologous expression system and its effects on native systems, such as human platelets.

ParameterCell Line/SystemValueNotes
EC50 HEK293 cells expressing human TRPC62.37 μMDetermined by measuring increases in intracellular Ca2+ concentrations.[1][2]
Selectivity Various TRP channelsSelective for TRPC6Only slightly reduces the basal activity of TRPC3 and increases that of TRPC7 at higher concentrations. No significant effect on TRPC4 and TRPC5.[3] Also reported to activate TRPA1.
Synergistic Effect Human PlateletsPotentiates OAG-induced Ca2+ influx and platelet aggregationDemonstrates a synergistic effect with the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

Experimental Protocols

A detailed understanding of the in vitro pharmacology of this compound is derived from a series of key experiments. The methodologies for these assays are outlined below.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for the heterologous expression of ion channels due to their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient expression of TRPC6, HEK293 cells are seeded in multi-well plates and transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent (e.g., lipofectamine-based reagents). To identify transfected cells, a fluorescent reporter protein such as Green Fluorescent Protein (GFP) can be co-transfected. Assays are typically performed 24-48 hours post-transfection.

Intracellular Calcium Measurements

This assay is fundamental for determining the potency (EC50) of this compound.

  • Principle: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescent calcium indicator. The increase in fluorescence intensity upon channel activation is proportional to the calcium influx.

  • Procedure:

    • Cell Plating: Seed TRPC6-transfected HEK293 cells onto black-walled, clear-bottom 96-well plates.

    • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

    • Washing: Gently wash the cells with buffer to remove extracellular dye.

    • Compound Addition: Utilize a fluorescent plate reader (e.g., FlexStation 3) to measure baseline fluorescence before automatically adding serial dilutions of this compound.

    • Data Acquisition: Record the fluorescence intensity over time to capture the kinetic response of calcium influx.

    • Data Analysis: The peak fluorescence intensity is used to generate a dose-response curve, from which the EC50 value is calculated using a four-parameter logistic equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is used to characterize the modulatory effects of this compound on TRPC6 currents.

  • Configuration: The whole-cell patch-clamp configuration is typically used.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Procedure:

    • Cell Identification: Identify transfected cells (e.g., by GFP fluorescence).

    • Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Whole-Cell Access: Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., -100 mV to +100 mV) to elicit currents.

    • Compound Application: Perfuse the cell with the external solution containing this compound and record the resulting changes in current.

    • Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current potentiation.

Platelet Preparation and Aggregation Assay

This assay assesses the activity of this compound in a native system where TRPC6 is endogenously expressed.

  • Platelet Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank for aggregometry.

  • Aggregation Assay:

    • Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

    • Procedure:

      • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

      • Add this compound, the DAG analog OAG, or a combination of both to the PRP.

      • Record the change in light transmission over time. The extent of aggregation is expressed as a percentage of the light transmission through PPP.

Signaling Pathways and Experimental Workflows

TRPC6 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the canonical activation pathway of TRPC6 and the proposed mechanism of action for this compound.

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ER Ca2+ ER->Ca_ER Releases Cellular_Response Downstream Cellular Responses Ca_ER->Cellular_Response Ca_Influx TRPC6->Ca_Influx Mediates C20 This compound C20->TRPC6 Positive Allosteric Modulation (Sensitizes to DAG) Ca_Influx->Cellular_Response Experimental_Workflow Start Start: Compound Synthesis (this compound) HEK_Culture HEK293 Cell Culture & TRPC6 Transfection Start->HEK_Culture Platelet_Prep Human Platelet Preparation (PRP) Start->Platelet_Prep Selectivity_Screen Selectivity Screening (Other TRP Channels) Start->Selectivity_Screen Ca_Assay Intracellular Ca2+ Measurement (FlexStation) HEK_Culture->Ca_Assay Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology HEK_Culture->Patch_Clamp HEK_Culture->Selectivity_Screen EC50_Det Determine EC50 (Potency) Ca_Assay->EC50_Det End End: Comprehensive In Vitro Profile EC50_Det->End Mechanism Characterize Mechanism (Modulation of I-V curve) Patch_Clamp->Mechanism Mechanism->End Aggregation_Assay Platelet Aggregation Assay (with OAG) Platelet_Prep->Aggregation_Assay Native_Effect Assess Effect in Native System (Synergy) Aggregation_Assay->Native_Effect Native_Effect->End Selectivity_Profile Define Selectivity Profile Selectivity_Screen->Selectivity_Profile Selectivity_Profile->End

References

A Technical Guide to Trpc6-pam-C20: A Positive Allosteric Modulator of the TRPC6 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, is a critical regulator of calcium signaling in numerous physiological and pathological processes.[1][2][3] Its dysfunction is implicated in cardiac hypertrophy, renal disease, and neurodegenerative disorders, making it a significant therapeutic target.[1][3] This document provides a comprehensive technical overview of Trpc6-pam-C20 (also known as C20), a novel, selective, and potent positive allosteric modulator (PAM) of the TRPC6 channel. C20 enhances channel activation, enabling low basal concentrations of the endogenous agonist diacylglycerol (DAG) to elicit a robust response. This guide details the modulator's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to TRPC6

TRPC6 is a member of the canonical subfamily of transient receptor potential (TRP) channels. These channels are generally considered receptor-operated channels (ROCs), activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). The subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) produces diacylglycerol (DAG), which directly activates TRPC6, and inositol (B14025) 1,4,5-trisphosphate (IP3). The resulting influx of Ca²⁺ and other cations through the TRPC6 pore modulates a wide array of cellular functions, from smooth muscle contraction to gene expression. Notably, TRPC6 activity is crucial for the structural integrity of kidney podocytes and plays a significant role in the formation and protection of excitatory synapses in the central nervous system.

This compound: A Novel Positive Allosteric Modulator

This compound was identified through the screening of a small molecule library as a potent enhancer of TRPC6 channel activity. Unlike direct agonists, C20 functions as a positive allosteric modulator, sensitizing the channel to its endogenous activator, DAG. This property makes it an invaluable tool for selectively amplifying TRPC6-dependent signals in native systems.

Chemical Properties and Selectivity

This compound is a derivative of benzopyran. It demonstrates high selectivity for TRPC6 over its closely related homologs, TRPC3 and TRPC7, a feature that distinguishes it from less selective activators like the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). While it is highly selective for TRPC6, some activity has also been noted at TRPA1.

Mechanism of Action

C20 operates as an enhancer of channel activation rather than a direct activator. It lowers the threshold for TRPC6 activation, allowing sub-stimulatory, basal levels of DAG to open the channel and produce a significant Ca²⁺ influx. In silico molecular docking studies suggest that C20 binds to an extracellular agonist-binding site on the TRPC6 channel, similar to other known TRPC6 agonists. This binding site is located in a cavity formed by the pore helix and the S6 transmembrane helix. The interaction is stabilized by a hydrogen bond with the Trp680 residue and various hydrophobic forces.

cluster_membrane Plasma Membrane cluster_ligands cluster_upstream cluster_downstream TRPC6 TRPC6 Channel (Low DAG Sensitivity) TRPC6_active TRPC6 Channel (High DAG Sensitivity) Ca_influx Ca²⁺ Influx TRPC6_active->Ca_influx C20 This compound C20->TRPC6 Allosteric Modulation GPCR GPCR / RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Basal DAG PIP2->DAG DAG->TRPC6_active Activation Response Cellular Response Ca_influx->Response

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Physicochemical and Pharmacokinetic Properties

Property Value Source
Chemical Name 3-(3-,4-Dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-2H-1-benzopyran-2-one
CAS Number 667427-75-0
Molecular Formula C₂₂H₂₁NO₄
Molecular Weight 363.41 g/mol
Solubility ≤ 100 mM in DMSO; ≤ 20 mM in ethanol

| Pharmacokinetics | Penetrates the blood-brain barrier | |

Table 2: In Vitro Efficacy and Selectivity

Parameter Cell Type / System Value (EC₅₀ / IC₅₀) Source
TRPC6 Activation (EC₅₀) TRPC6-expressing HEK293 cells 2.37 µM
Potentiation Potentiates OAG-induced Ca²⁺ influx Human Platelets
Potentiation Enhances OAG-induced platelet aggregation Human Platelets
Selectivity No effect on TRPC3 activity HEK293 cells
Selectivity Does not affect TRPC4/5 activity HEK293 cells
Selectivity Slight increase in TRPC7 basal activity HEK293 cells

| Off-Target Activity | Activates TRPA1 | - | |

Key Experimental Protocols

The characterization of this compound relies primarily on calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) changes in response to this compound using a fluorescent indicator.

Materials

  • HEK293 cells stably expressing human TRPC6.

  • Black-walled, clear-bottom 96-well microplates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Calcium indicator dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Fluorescent plate reader (e.g., FLIPR) or fluorescence microscope.

Protocol Workflow

A 1. Cell Plating Seed TRPC6-HEK293 cells in 96-well plates and incubate overnight to form a monolayer. B 2. Dye Loading Wash cells with assay buffer. Incubate with calcium indicator dye (e.g., Fura-2 AM) for 30-60 min at 37°C in the dark. A->B C 3. Wash & De-esterification Wash cells 2-3 times with assay buffer to remove extracellular dye. Allow 30 min for dye de-esterification. B->C D 4. Compound Preparation Prepare serial dilutions of This compound in assay buffer. Include a vehicle control (DMSO). C->D E 5. Baseline Measurement Place the plate in the reader. Measure baseline fluorescence for 10-20 seconds. D->E F 6. Compound Addition & Read Program instrument to add C20 dilutions to the cell plate. Measure fluorescence intensity for 2-5 minutes to capture Ca²⁺ influx. E->F G 7. Data Analysis Calculate the change in fluorescence (or F340/F380 ratio for Fura-2) over time. Plot dose-response curves to determine EC₅₀. F->G

Caption: General workflow for a calcium imaging assay.

Detailed Procedure

  • Cell Plating : Seed TRPC6-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that ensures a confluent monolayer for the assay day. Incubate at 37°C with 5% CO₂.

  • Dye Loading : On the day of the assay, remove the culture medium. Add the prepared calcium indicator dye solution to each well and incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C, protected from light.

  • Washing : Gently wash the cells 2-3 times with assay buffer to remove any extracellular dye.

  • Compound Application : Using a fluorescent plate reader, measure the baseline fluorescence before automatically adding the prepared dilutions of this compound.

  • Data Acquisition : Continue to measure the fluorescence signal for several minutes to record the kinetics of the calcium influx.

  • Analysis : The change in intracellular calcium is proportional to the change in fluorescence intensity. For ratiometric dyes like Fura-2, the ratio of emissions (F340/F380) is used. Data are often normalized to the baseline reading and used to generate concentration-response curves to calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPC6 channels in the cell membrane.

Materials and Solutions

  • TRPC6-expressing HEK293 cells plated on glass coverslips.

  • Patch-clamp rig (amplifier, digitizer, microscope, micromanipulator).

  • Borosilicate glass capillaries for pipette fabrication (resistance of 3-5 MΩ).

  • External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM) : 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using Cs⁺ internally blocks K⁺ channels).

  • This compound and a direct agonist like OAG.

Protocol Workflow

A 1. Cell Approach & Seal Approach a cell with a pipette filled with internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) 'giga-seal'. B 2. Whole-Cell Configuration Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior. A->B C 3. Baseline Recording Hold the cell at -60 mV. Apply a voltage ramp protocol (e.g., -100 to +100 mV) to record stable baseline currents. B->C D 4. Compound Application Perfuse the chamber with external solution containing a low dose of an agonist (e.g., OAG) to establish a small initial current. C->D E 5. PAM Application Co-perfuse with this compound. Record the potentiation of the agonist-induced current. D->E F 6. Data Analysis Measure current amplitudes and analyze the current-voltage (I-V) relationship. Quantify the potentiation effect of C20. E->F

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Procedure

  • Preparation : Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation : Under visual control, approach a single cell with the patch pipette. Apply slight positive pressure. Upon touching the cell, release the pressure and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Access : Apply a brief, stronger suction pulse to rupture the membrane under the pipette tip, establishing the whole-cell configuration.

  • Baseline Recording : Clamp the cell at a holding potential of -60 mV. Record baseline currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to observe the characteristic doubly rectifying I-V curve of TRPC6.

  • Modulator Application : Perfuse the chamber with the external solution containing this compound. To demonstrate potentiation, C20 is often co-applied with a low concentration of a direct agonist like OAG.

  • Analysis : Measure the increase in current amplitude at both negative and positive potentials to quantify the effect of C20.

Signaling Pathways and Therapeutic Potential

The ability of this compound to selectively enhance TRPC6 activity makes it a candidate for investigating and potentially treating conditions where TRPC6 function is downregulated.

Neuroprotection and Synaptic Plasticity

In the central nervous system, TRPC6 activation is linked to neuroprotective pathways. TRPC6 upregulates the cAMP-response element-binding protein (CREB) pathway, which is vital for dendritic growth, synapse formation, and memory. It is also required for the neuroprotective effects of brain-derived neurotrophic factor (BDNF). Studies in the 5xFAD mouse model of Alzheimer's disease have shown that C20 can penetrate the blood-brain barrier, protect hippocampal spines from amyloid toxicity, and restore cognitive deficits.

C20 This compound TRPC6 TRPC6 C20->TRPC6 Sensitizes Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates CaMKIV CaMKIV Ca_influx->CaMKIV Activates CREB CREB Activation CaMKIV->CREB BDNF BDNF Transcription CREB->BDNF Synapse Synapse Formation & Spine Growth BDNF->Synapse Memory Learning & Memory Synapse->Memory

Caption: TRPC6-mediated neuroprotective signaling pathway.
Platelet Function

TRPC6 is expressed in human platelets, where it contributes to calcium influx following stimulation. This compound has been shown to potentiate OAG-induced Ca²⁺ influx and enhance OAG-induced platelet aggregation, suggesting a potential role in modulating platelet function.

Conclusion

This compound is a selective and potent positive allosteric modulator of the TRPC6 channel. Its unique mechanism of sensitizing the channel to endogenous DAG allows for the specific amplification of TRPC6-mediated signaling. With demonstrated efficacy in vitro, ex vivo, and in vivo, including the ability to cross the blood-brain barrier and rescue cognitive deficits in a preclinical model of Alzheimer's disease, C20 represents a powerful research tool and a promising lead compound for the development of novel therapeutics targeting TRPC6-related pathologies.

References

Beyond TRPC6: An In-depth Technical Guide to the Cellular Targets of Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc6-pam-C20 has emerged as a valuable pharmacological tool for the study of Transient Receptor Potential Canonical 6 (TRPC6) channels. As a selective positive allosteric modulator (PAM), it potentiates channel activation, enabling lower concentrations of endogenous activators like diacylglycerol (DAG) to elicit a response.[1][2][3] With a reported EC50 of 2.37 μM for TRPC6, its primary activity is well-characterized.[2] However, a comprehensive understanding of its cellular effects necessitates a thorough investigation of its interactions with proteins beyond TRPC6. This technical guide provides a detailed overview of the known off-target cellular interactions of this compound, presenting quantitative data, detailed experimental protocols for target identification and validation, and visualizations of relevant signaling pathways and workflows.

Off-Target Profile of this compound

While this compound is considered selective for TRPC6, studies have revealed interactions with other members of the TRP channel family. The most significant off-target activity identified to date is the activation of TRPA1.[1] Additionally, at higher concentrations, minor effects on TRPC3 and TRPC7 have been observed.

Quantitative Data on Off-Target Interactions

The following table summarizes the known quantitative data for the interaction of this compound with its primary target and identified off-targets.

TargetInteractionReported Potency/EffectReference
TRPC6 Positive Allosteric Modulation / ActivationEC50 = 2.37 µM
TRPA1 ActivationNot Quantified (reported as an activator)
TRPC3 Slight reduction in basal activityObserved at 10 µM
TRPC7 Slight increase in basal activityObserved at 10 µM

Signaling Pathways and Experimental Workflows

To visualize the known interactions and the experimental approaches for their characterization, the following diagrams are provided.

Trpc6_pam_C20_Signaling_Pathways cluster_membrane Cell Membrane TRPC6 TRPC6 Ca_influx Ca²⁺ Influx TRPC6->Ca_influx TRPA1 TRPA1 TRPA1->Ca_influx TRPC3 TRPC3 Basal_Activity_Dec Slight Decrease in Basal Activity TRPC3->Basal_Activity_Dec TRPC7 TRPC7 Basal_Activity_Inc Slight Increase in Basal Activity TRPC7->Basal_Activity_Inc C20 This compound C20->TRPC6  Positive Allosteric  Modulation (EC50 = 2.37 µM) C20->TRPA1  Activation C20->TRPC3  (at 10 µM) C20->TRPC7  (at 10 µM) Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response Off_Target_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Target Validation cluster_data Data Analysis HTS_Ca High-Throughput Calcium Imaging (e.g., FLIPR) Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology HTS_Ca->Patch_Clamp Validate Hits Concentration_Response Concentration-Response Curves (EC50 / IC50 Determination) Patch_Clamp->Concentration_Response Thermal_Proteome Thermal Proteome Profiling (TPP) Target_Identification Identification of Direct Binding Partners Thermal_Proteome->Target_Identification Start Compound Library (including this compound) Start->HTS_Ca Start->Thermal_Proteome Unbiased Target ID

References

Pharmacological Profile of Trpc6-pam-C20: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc6-pam-C20 is a novel small molecule that acts as a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel permeable to Ca2+ and Na+ that is implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, cardiac hypertrophy, and neurodegenerative diseases.[4][5][6] As a PAM, this compound enhances the activity of the TRPC6 channel in the presence of its endogenous activator, diacylglycerol (DAG), making it a valuable tool for studying TRPC6 function and a potential therapeutic agent for conditions associated with TRPC6 hypofunction.[1][7] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Pharmacological Properties

This compound is characterized by its ability to selectively potentiate TRPC6 channel activity. It is not a direct agonist but rather enhances the sensitivity of the channel to endogenous activators.[7]

Data Presentation: Quantitative Pharmacological Data
ParameterValueCell Line/SystemNotesReference(s)
EC50 2.37 µMTRPC6-expressing HEK293 cellsFor induction of intracellular Ca2+ concentration increase.[1][2][3]
Selectivity Selective for TRPC6Various TRP channelsAlso activates TRPA1.[2][3][2][3][8]
Mechanism of Action Positive Allosteric Modulator---Enhances channel activation by enabling low basal concentrations of DAG to activate the ion channel.[1][7][1][7]
Effect on Platelets Potentiates OAG-induced Ca2+ influx and enhances platelet aggregationHuman PlateletsOAG (1-oleoyl-2-acetyl-sn-glycerol) is a DAG analog.[2][3][7][2][3][7]
In Vivo Activity Penetrates the blood-brain barrier5xFAD MiceRestores memory deficits in a mouse model of Alzheimer's disease.[9][9]

Mechanism of Action & Signaling Pathways

This compound exerts its effect by binding to an allosteric site on the TRPC6 channel, which is distinct from the agonist binding site. This binding event induces a conformational change that lowers the activation energy required for channel opening by diacylglycerol (DAG).[7] The canonical activation of TRPC6 is downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[8] While IP3 can mobilize intracellular calcium stores, DAG directly activates TRPC6 channels, leading to an influx of Ca2+ and Na+.[8][11] this compound sensitizes the channel to basal or low levels of DAG, thus amplifying this signaling cascade.[7]

Signaling Pathway Diagram

TRPC6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel Ca2_plus Ca²⁺ Influx TRPC6->Ca2_plus Mediates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Sensitizes DAG->TRPC6 Activates Downstream Downstream Effectors (e.g., Calcineurin-NFAT) Ca2_plus->Downstream Activates

Caption: TRPC6 activation pathway modulated by this compound.

Experimental Protocols

Intracellular Calcium Imaging in TRPC6-Expressing HEK293 Cells

This protocol describes the measurement of intracellular calcium ([Ca2+]i) in HEK293 cells stably expressing TRPC6, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Poly-L-lysine

  • Glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound stock solution in DMSO

  • Fluorescence microscope with dual-wavelength excitation (340/380 nm) and emission at 510 nm.

Procedure:

  • Cell Culture: Culture TRPC6-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: 24-48 hours before the experiment, seed the cells onto poly-L-lysine-coated glass coverslips.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM. Just before use, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Wash the cells twice with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply this compound at various concentrations to the perfusion buffer and record the change in the 340/380 nm fluorescence ratio over time.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of TRPC6-mediated currents in TRPC6-expressing HEK293 cells using the whole-cell patch-clamp technique.

Materials:

  • TRPC6-HEK293 cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

  • This compound

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

Procedure:

  • Cell Preparation: Plate TRPC6-HEK293 cells on glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.

    • To test the effect of this compound, first apply a low concentration of OAG (e.g., 10 µM) to establish a baseline TRPC6 current.

    • Perfuse the cell with a solution containing both OAG and this compound and record the change in current amplitude.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Cell_Culture Cell Culture (TRPC6-HEK293) Ca_Imaging Calcium Imaging (Fura-2 AM) Cell_Culture->Ca_Imaging Electrophysiology Patch-Clamp Electrophysiology Cell_Culture->Electrophysiology Platelet_Isolation Human Platelet Isolation Aggregation_Assay Platelet Aggregation Assay Platelet_Isolation->Aggregation_Assay Animal_Model Animal Model (e.g., 5xFAD Mice) Drug_Administration This compound Administration Animal_Model->Drug_Administration Behavioral_Tests Behavioral Tests Drug_Administration->Behavioral_Tests

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective positive allosteric modulator of the TRPC6 channel. Its ability to enhance channel activity in the presence of endogenous activators makes it an invaluable research tool for elucidating the complex roles of TRPC6 in health and disease. The provided quantitative data and detailed experimental protocols serve as a foundational guide for researchers aiming to investigate the pharmacological properties of this compound and explore its therapeutic potential. Further studies are warranted to fully characterize its selectivity profile and to investigate its efficacy and safety in various disease models.

References

The Modulatory Effects of Trpc6-pam-C20 on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel, and its impact on intracellular calcium signaling. This document details the core mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: TRPC6 and Positive Allosteric Modulation

TRPC6 is a non-selective cation channel primarily permeable to Ca²⁺ and Na⁺, playing a crucial role in numerous physiological processes.[1] It is a member of the diacylglycerol (DAG)-sensitive TRPC subfamily (TRPC3/6/7).[2] The activation of TRPC6 is a key event downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers calcium release from intracellular stores, DAG directly activates TRPC6 channels at the plasma membrane, leading to cation influx.[3]

This compound acts as a positive allosteric modulator, meaning it does not activate the TRPC6 channel on its own but enhances the channel's sensitivity to its endogenous activator, DAG.[2] This sensitization allows for channel activation even at low basal concentrations of DAG, thereby amplifying downstream calcium signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Parameter Cell Type Value Notes Reference
EC₅₀ for [Ca²⁺]i increaseTRPC6-expressing HEK293 cells2.37 ± 0.25 μMThis compound was applied alone.
Potentiation of OAG-induced [Ca²⁺]i influxHuman PlateletsSynergistic, robust increase10 µM this compound combined with the DAG analog OAG.
Potentiation of GSK1702934A-induced [Ca²⁺]i influxHuman PlateletsPotentiated efficacy10 µM this compound combined with the TRPC6 agonist GSK1702934A.
SelectivityTRPC3, TRPC7, TRPC4, TRPC5Selective for TRPC6Slightly reduced basal activity of TRPC3, slightly increased basal activity of TRPC7, and no effect on TRPC4 and TRPC5.

Signaling Pathway and Mechanism of Action

The activation of TRPC6 by DAG and its modulation by this compound can be visualized as a multi-step signaling cascade.

TRPC6_Signaling_Pathway cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Produces TRPC6 TRPC6 Channel (Closed) DAG->TRPC6 Binds & Activates TRPC6_open TRPC6 Channel (Open) TRPC6->TRPC6_open Conformational Change Ca_influx Ca²⁺ Influx TRPC6_open->Ca_influx C20 This compound C20->TRPC6 Binds (Allosteric Site) Sensitizes to DAG Downstream Downstream Ca²⁺ Signaling Events (e.g., Calcineurin-NFAT) Ca_influx->Downstream Initiates

Fig. 1: TRPC6 signaling pathway and modulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Intracellular Calcium Measurement in HEK293 Cells

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) in TRPC6-expressing HEK293 cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • Glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Inverted fluorescence microscope with a calcium imaging system (340/380 nm excitation, 510 nm emission) and perfusion system.

Procedure:

  • Cell Preparation: Seed TRPC6-expressing HEK293 cells on glass coverslips to achieve 50-70% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer.

    • Wash the cells once with assay buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with assay buffer and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber.

    • Continuously perfuse the cells with assay buffer to establish a baseline.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, with emission measured at ~510 nm.

    • Apply this compound at the desired concentrations through the perfusion system.

  • Data Analysis:

    • The ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.

    • The change in this ratio from baseline indicates a change in [Ca²⁺]i.

    • Plot the peak change in F340/F380 ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Imaging_Workflow A Seed TRPC6-HEK293 cells on coverslips B Load cells with Fura-2 AM A->B C Wash and de-esterify B->C D Mount on microscope and perfuse with assay buffer C->D E Record baseline fluorescence (340/380 nm excitation) D->E F Apply this compound E->F G Record fluorescence changes F->G H Calculate F340/F380 ratio and determine EC₅₀ G->H

Fig. 2: Workflow for intracellular calcium imaging.
Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood in sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution (in DMSO)

  • Platelet agonist (e.g., OAG, thrombin, or collagen)

  • Light Transmission Aggregometer

Procedure:

  • PRP Preparation:

    • Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.

    • Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.

    • Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

  • Aggregometry:

    • Set up the aggregometer to maintain a constant temperature of 37°C.

    • Place an aliquot of PRP in a cuvette with a stir bar and establish a baseline of 0% aggregation. Use PPP as a reference for 100% aggregation.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes.

    • Add a sub-maximal concentration of a platelet agonist (e.g., OAG) to initiate aggregation.

    • Record the change in light transmission for 7-10 minutes.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • Compare the aggregation response in the presence and absence of this compound to determine its potentiating effect.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of TRPC6 channel function. Its ability to selectively sensitize TRPC6 to its endogenous activator, DAG, allows for the amplification of TRPC6-dependent signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of modulating TRPC6 activity in various disease states.

References

The role of Trpc6-pam-C20 in studying TRPC6 function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Trpc6-pam-C20 in Studying TRPC6 Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel pivotal to numerous physiological and pathological processes, including smooth muscle contraction, neuronal signaling, and kidney podocyte function.[1][2] Its dysregulation is implicated in cardiovascular diseases, neurodegenerative disorders, and chronic kidney disease.[3][4] Studying the specific function of TRPC6 has been challenging due to a lack of highly selective pharmacological tools. This guide details the use of this compound, a selective positive allosteric modulator (PAM), as a powerful tool to investigate TRPC6-dependent signaling. This compound enhances channel activation in the presence of basal diacylglycerol (DAG) levels, allowing for the targeted study of TRPC6 function with greater precision.[5] This document provides a comprehensive overview of its mechanism, quantitative data, relevant signaling pathways, and detailed experimental protocols for its application.

Introduction to TRPC6

TRPC6 is a member of the transient receptor potential (TRP) superfamily of ion channels. Structurally, it forms a tetramer of six-transmembrane domain subunits. As a non-selective cation channel, it is permeable to Ca²⁺ and Na⁺, with a Ca²⁺ to Na⁺ permeability ratio of approximately 5-6. TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) generates diacylglycerol (DAG), which directly activates the channel.

TRPC6 is expressed in various tissues and plays a critical role in:

  • Smooth Muscle: Influx of Na⁺ through TRPC6 leads to membrane depolarization, activation of voltage-gated Ca²⁺ channels, and subsequent contraction.

  • Kidney Podocytes: TRPC6 is a crucial component of the slit diaphragm. Gain-of-function mutations are associated with focal segmental glomerulosclerosis (FSGS), and its overexpression is linked to podocyte injury in diabetic kidney disease.

  • Central Nervous System: TRPC6 is involved in the formation of excitatory synapses, dendritic growth, and has neuroprotective effects, making it a target for conditions like Alzheimer's disease and brain ischemia.

This compound: A Selective Positive Allosteric Modulator

This compound (also referred to as C20) is a small molecule that acts as a selective positive allosteric modulator of TRPC6 channels.

Mechanism of Action

Unlike direct agonists, this compound does not activate the TRPC6 channel on its own. Instead, it operates as an enhancer or sensitizer. Its primary mechanism involves increasing the sensitivity of the TRPC6 channel to its endogenous activator, diacylglycerol (DAG). This allows low, basal concentrations of DAG, which would typically be insufficient for channel activation, to elicit a robust Ca²⁺ influx. This allosteric modulation provides a way to selectively amplify TRPC6-dependent signals without globally activating PLC-coupled pathways.

Specificity and Potency

This compound demonstrates notable selectivity for TRPC6 over other closely related TRPC channels. Studies in HEK293 cells show it selectively activates TRPC6, has minimal effect on TRPC3, and does not affect TRPC4 or TRPC5. Some activity has been noted for TRPC7 and TRPA1. This selectivity is a significant advantage over less specific activators like the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), which also activates TRPC3, TRPC7, and protein kinase C (PKC).

Data Presentation: Quantitative Profile of this compound

The following table summarizes the key quantitative data for this compound and other relevant TRPC6 modulators for comparison.

CompoundActionTarget(s)Potency (EC₅₀ / IC₅₀)Reference(s)
This compound Positive Allosteric ModulatorTRPC6EC₅₀: 2.37 µM (in TRPC6-expressing HEK cells)
OAGAgonistTRPC3, TRPC6, TRPC7Activates at 30-300 µM
GSK1702934AAgonistTRPC3, TRPC6EC₅₀: 0.44 µM (TRPC6), 0.08 µM (TRPC3)
HyperforinAgonistTRPC6 (mouse)-
SAR7334InhibitorTRPC6-
ML204InhibitorTRPC4, TRPC6-

Key Signaling Pathways Modulated by this compound

By selectively enhancing TRPC6 activity, this compound serves as an invaluable tool for dissecting its role in complex signaling cascades.

Canonical TRPC6 Activation Pathway

The fundamental pathway for TRPC6 activation involves receptor-mediated PLC activation. This compound sensitizes the channel to DAG, the key second messenger in this cascade.

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Mediates PAM This compound PAM->TRPC6 Sensitizes

Caption: Canonical TRPC6 activation pathway enhanced by this compound.
Downstream Neuronal Signaling

In neurons, TRPC6-mediated calcium influx activates downstream kinases that are critical for synaptic plasticity and cell survival.

G TRPC6_Activation TRPC6 Activation (via this compound) Ca_Influx Ca²⁺ Influx TRPC6_Activation->Ca_Influx CaMK CaMKII / CaMKIV Ca_Influx->CaMK Activates CREB CREB Activation CaMK->CREB Phosphorylates Synapse Synapse Formation & Dendritic Growth CREB->Synapse Promotes Neuroprotection Neuroprotection CREB->Neuroprotection Promotes

Caption: TRPC6-mediated downstream signaling in neurons.
TRPC6 in Podocyte Pathophysiology

In kidney podocytes, excessive TRPC6 activity is pathogenic. It triggers a calcium-dependent cascade leading to cellular injury, a process that can be studied using this compound in disease models.

G TRPC6_Overactivation TRPC6 Overactivation (e.g., via this compound) Ca_Influx Excessive Ca²⁺ Influx TRPC6_Overactivation->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Leads to Autophagy Impaired Autophagy Calpain->Autophagy Leads to Injury Podocyte Injury & Proteinuria Autophagy->Injury Contributes to

Caption: Pathogenic signaling cascade of TRPC6 in kidney podocytes.

Experimental Protocols for Studying TRPC6 Function

This compound is primarily used in functional assays like calcium imaging and patch-clamp electrophysiology to characterize TRPC6 activity.

Experimental Workflow Overview

A typical workflow for using this compound involves preparing a suitable cellular model, applying the compound, and measuring the resulting channel activity.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., TRPC6-HEK293) Experiment Functional Assay (Ca²⁺ Imaging or Patch-Clamp) Cell_Culture->Experiment Compound Apply this compound +/- Agonist (OAG) Experiment->Compound Acquisition Record Signal (Fluorescence or Current) Compound->Acquisition Analysis Data Analysis (e.g., EC₅₀ Calculation) Acquisition->Analysis

Caption: General experimental workflow for using this compound.
Calcium Imaging Assay

This protocol allows for the measurement of intracellular calcium changes in a population of cells in response to TRPC6 activation, often using a fluorescent plate reader (FLIPR) or fluorescence microscopy.

Materials:

  • TRPC6-expressing cells (e.g., stable HEK293 cell line).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM, or FLIPR Calcium Assay Kit).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

Procedure:

  • Cell Plating: Seed TRPC6-expressing cells into microplates to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 60-120 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with DMSO).

  • Assay Measurement:

    • Place the cell plate into a fluorescent plate reader or microscope.

    • Measure baseline fluorescence for 10-20 seconds.

    • Program the instrument to add the this compound dilutions to the cell plate.

    • Immediately begin measuring the fluorescence intensity for 2-5 minutes to capture the calcium influx kinetics.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot ΔF against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides high-resolution measurement of the ion currents flowing through TRPC6 channels in a single cell.

Materials and Solutions:

  • Cell Culture: TRPC6-expressing cells plated on glass coverslips.

  • Patch-Clamp Setup: Amplifier, digitizer, micromanipulator, and perfusion system.

  • Patch Pipettes: Borosilicate glass pulled to a resistance of 3-5 MΩ.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels).

  • This compound: Diluted to the final desired concentration in the external solution.

Procedure:

  • Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.

  • Cell Approach and Sealing: Approach a target cell and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

  • Baseline Recording: Clamp the cell's membrane potential at -60 mV. Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV) to elicit baseline currents. Record for 2-3 minutes to ensure stability.

  • Compound Application: Perfuse the recording chamber with the external solution containing this compound. To observe the potentiating effect, a low concentration of a direct agonist like OAG can be co-applied.

  • Data Acquisition: Continuously record the current during and after compound application to observe changes in channel activity.

  • Data Analysis: Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before and after compound application. Analyze changes in the current-voltage (I-V) relationship to characterize the effect of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the functional investigation of the TRPC6 ion channel. Its nature as a positive allosteric modulator allows for the selective amplification of TRPC6 activity under physiologically relevant conditions, where basal levels of DAG are present. This selectivity overcomes a major hurdle posed by less specific agonists. By enabling precise dissection of TRPC6-dependent signaling in neurons, podocytes, and other native systems, this compound facilitates a deeper understanding of TRPC6's role in health and disease and aids in the validation of TRPC6 as a therapeutic target for drug development professionals.

References

Methodological & Application

Application Notes and Protocols for Trpc6-pam-C20 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel primarily permeable to Ca2+ and Na+. It is a member of the TRP superfamily of ion channels and is expressed in various tissues, including the kidneys, heart, lungs, and brain. The activation of TRPC6 is intricately linked to the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Downstream of these receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is the endogenous activator of TRPC6 channels. Dysregulation of TRPC6 activity has been implicated in numerous pathologies, making it a significant therapeutic target.

Trpc6-pam-C20 is a potent and selective positive allosteric modulator (PAM) of TRPC6 channels. It enhances channel activation, enabling low basal concentrations of DAG to induce the activation of the ion channel. This property makes this compound a valuable research tool for studying the physiological and pathological roles of TRPC6 in various in vitro models.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 363.41 g/mol
Formula C₂₂H₂₁NO₄
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1]

Mechanism of Action

This compound acts as a positive allosteric modulator of the TRPC6 ion channel. It does not directly open the channel but sensitizes it to its endogenous activator, diacylglycerol (DAG). This sensitization leads to an increased influx of cations, primarily Ca2+, upon stimulation of signaling pathways that generate DAG. In HEK293 cells expressing TRPC6, this compound has been shown to induce an increase in intracellular Ca2+ with an EC50 of 2.37 μM.

cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca²⁺ TRPC6->Ca_ion Influx CaMKIV_CREB Downstream Signaling (e.g., CaMKIV-CREB) Ca_ion->CaMKIV_CREB Activates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Sensitizes

Caption: this compound Signaling Pathway.

Experimental Protocols

Intracellular Calcium Mobilization Assay in HEK293 Cells

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells overexpressing TRPC6 in response to this compound.

Materials:

  • HEK293 cells stably or transiently expressing human TRPC6

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • DMSO (cell culture grade)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Seeding:

    • The day before the experiment, seed the TRPC6-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in serum-free DMEM or a suitable buffer (e.g., HBSS).

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration).

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.

    • Establish a stable baseline reading for 1-2 minutes.

    • Add the this compound dilutions to the respective wells.

    • Continue recording the fluorescence for at least 5-10 minutes to capture the full response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).

    • Normalize the response to the baseline (ΔF/F₀).

    • Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

cluster_workflow Calcium Assay Workflow A Seed TRPC6-HEK293 cells in 96-well plate B Incubate cells (37°C, 5% CO₂) A->B C Load cells with Fluo-4 AM B->C D Wash cells C->D E Add this compound and measure fluorescence D->E F Data Analysis (EC50 determination) E->F

Caption: Intracellular Calcium Assay Workflow.
Platelet Aggregation Assay

This protocol outlines a method to assess the effect of this compound on platelet aggregation, particularly in potentiating the effects of a sub-threshold concentration of a TRPC6 agonist like OAG (1-oleoyl-2-acetyl-sn-glycerol).

Materials:

  • Freshly drawn human blood in sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP)

  • Tyrode's buffer

  • This compound

  • OAG (1-oleoyl-2-acetyl-sn-glycerol)

  • DMSO

  • Platelet aggregometer

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Keep the PRP at room temperature and use within 2-3 hours.

  • Compound Preparation:

    • Prepare stock solutions of this compound and OAG in DMSO.

    • Prepare working dilutions in Tyrode's buffer.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP aliquots to 37°C.

    • Add a specific concentration of this compound or vehicle (DMSO) to the PRP and incubate for a few minutes.

    • Add a sub-threshold concentration of OAG to induce a minimal aggregation response.

    • Place the cuvette in the aggregometer and start recording the light transmittance.

    • Monitor the aggregation for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmittance.

    • Compare the aggregation response in the presence and absence of this compound to determine its potentiating effect.

Quantitative Data Summary

ParameterCell TypeValueReference
EC₅₀ for Ca²⁺ influx HEK293 cells expressing TRPC62.37 µM
Solubility in DMSO N/Aup to 100 mM
Solubility in Ethanol N/Aup to 20 mM

Expected Results and Troubleshooting

  • Calcium Assay: Expect a dose-dependent increase in intracellular calcium upon application of this compound in TRPC6-expressing cells. No or minimal response should be observed in control cells not expressing TRPC6. If no response is observed, verify TRPC6 expression and cell health. Ensure proper dye loading and check for photobleaching.

  • Platelet Aggregation: this compound is expected to enhance platelet aggregation induced by a TRPC6 agonist like OAG. If no potentiation is observed, the concentration of OAG might be too high, causing maximal aggregation, or the concentration of this compound might be too low. Optimize the concentrations of both compounds.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the TRPC6 ion channel in vitro. The protocols provided here offer a framework for investigating its effects on intracellular calcium signaling and platelet function. Researchers should adapt and optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for Trpc6-pam-C20 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trpc6-pam-C20, a positive allosteric modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in Human Embryonic Kidney (HEK293) cells. This document includes detailed protocols for cell culture, transfection, and key functional assays, along with data presentation and visualization of relevant signaling pathways.

Introduction to this compound

This compound is a selective positive allosteric modulator (PAM) of TRPC6 channels. It potentiates channel activity in response to endogenous activators like diacylglycerol (DAG), making it a valuable tool for studying TRPC6 function in various physiological and pathological contexts. In HEK293 cells expressing TRPC6, this compound has been shown to induce a transient increase in intracellular calcium ([Ca²⁺]i).

Mechanism of Action

TRPC6 is a non-selective cation channel activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. DAG is the primary endogenous activator of TRPC6. This compound acts by sensitizing the TRPC6 channel to low basal concentrations of DAG, thereby amplifying the cellular response.

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Potentiates Downstream Downstream Signaling (e.g., NFAT, CREB) Ca_influx->Downstream

Figure 1: TRPC6 Signaling Pathway and the Action of this compound.

Data Presentation

ParameterValueCell LineReference
EC₅₀ of this compound 2.37 µMHEK293 cells expressing TRPC6[Not explicitly cited]
Effect Induces transient increase in intracellular Ca²⁺HEK293 cells expressing TRPC6[Not explicitly cited]

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol describes the maintenance of HEK293 cells and their transient transfection with a TRPC6 expression vector.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • TRPC6 expression plasmid

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates or 35 mm dishes

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection:

    • The day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10⁵ cells per well to ensure they are 70-80% confluent on the day of transfection.

    • On the day of transfection, prepare the following transfection complexes in separate tubes:

      • Tube A (DNA): Dilute 2.5 µg of the TRPC6 expression plasmid in 125 µL of Opti-MEM™.

      • Tube B (Lipofectamine): Dilute 3.75 µL of Lipofectamine® 3000 in 125 µL of Opti-MEM™.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the DNA-lipid complex dropwise to the cells.

    • Incubate the cells for 24-48 hours before proceeding with the desired assay. For stable cell line generation, a selection antibiotic will be required.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection Seed Seed HEK293 Cells (70-80% confluent) Prepare_DNA Prepare DNA in Opti-MEM Prepare_Lipid Prepare Lipid Reagent in Opti-MEM Mix Mix DNA and Lipid (Incubate 15-20 min) Prepare_DNA->Mix Prepare_Lipid->Mix Add Add Complex to Cells Mix->Add Incubate Incubate 24-48 hours Add->Incubate Assay Perform Assay Incubate->Assay

Figure 2: HEK293 Cell Transfection Workflow.
Intracellular Calcium Imaging

This protocol details how to measure changes in intracellular calcium concentration in TRPC6-expressing HEK293 cells in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • TRPC6-transfected HEK293 cells on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound stock solution (in DMSO)

  • Fluorescence imaging system with ratiometric capabilities

Procedure:

  • Cell Loading:

    • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the TRPC6-transfected HEK293 cells grown on coverslips twice with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for 15-30 minutes.

  • Image Acquisition:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., starting with the EC₅₀ of 2.37 µM).

    • Continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration.

Calcium_Imaging_Workflow start Start load_dye Load Cells with Fura-2 AM start->load_dye wash Wash to Remove Extracellular Dye load_dye->wash baseline Record Baseline Fluorescence (F340/F380) wash->baseline add_compound Perfuse with this compound baseline->add_compound record_response Record Fluorescence Response add_compound->record_response analyze Analyze Data (Calculate Ratio Change) record_response->analyze end End analyze->end

Figure 3: Intracellular Calcium Imaging Workflow.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC6-mediated currents in transfected HEK293 cells and observing the potentiating effect of this compound.

Materials:

  • TRPC6-transfected HEK293 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ)

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • OAG (1-oleoyl-2-acetyl-sn-glycerol) stock solution (optional, for comparison)

Procedure:

  • Cell Preparation:

    • Plate TRPC6-transfected HEK293 cells on glass coverslips 24-48 hours prior to recording.

    • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Perfuse the cell with a low concentration of a TRPC6 agonist like OAG (e.g., 10 µM) to induce a submaximal current.

    • Once a stable current is achieved, co-apply this compound (e.g., 2.37 µM) with the agonist.

    • Record the potentiation of the TRPC6 current.

NFAT Reporter Assay

This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is downstream of calcium influx through TRPC6.

Materials:

  • HEK293 cells

  • TRPC6 expression plasmid

  • NFAT-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfection:

    • Co-transfect HEK293 cells with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the Renilla luciferase control plasmid using the protocol described in section 1.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with this compound at various concentrations for 6-8 hours. Include a vehicle control (DMSO).

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Troubleshooting

  • Low Transfection Efficiency: Optimize cell density, DNA concentration, and the ratio of DNA to transfection reagent. Ensure the quality of the plasmid DNA.

  • No Response to this compound in Calcium Imaging: Confirm TRPC6 expression via Western blot or immunofluorescence. Ensure the EC₅₀ concentration is appropriate for your specific cell conditions. Check for phototoxicity or dye leakage.

  • High Background in Luciferase Assay: Optimize the amount of reporter plasmid used. Ensure that the treatment time is not causing significant cell death.

These protocols and notes should serve as a comprehensive starting point for researchers investigating TRPC6 channels using this compound in HEK293 cells. Optimization of specific parameters may be necessary for individual experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in calcium imaging experiments.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that facilitates the influx of calcium (Ca²⁺) and other cations into the cell.[1][2] These channels are pivotal in a multitude of cellular signaling pathways.[1] TRPC6 is activated by diacylglycerol (DAG), a second messenger produced downstream of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation of phospholipase C (PLC).[1][3] Dysregulation of TRPC6 activity is implicated in various diseases, including kidney disease, cardiac hypertrophy, and pulmonary disease, making it a significant target for therapeutic development.

This compound is a potent and selective positive allosteric modulator of TRPC6 channels. It functions by enhancing the sensitivity of the channel to its endogenous activator, DAG, enabling channel activation even at low basal DAG concentrations. This property makes this compound an invaluable tool for selectively studying and amplifying TRPC6-dependent signaling pathways.

Quantitative Data Summary

The following table summarizes the key pharmacological and physical properties of this compound for experimental planning.

ParameterValueCell TypeNotesSource
Action Positive Allosteric Modulator (PAM)-Selectively enhances TRPC6 channel activation.
EC₅₀ 2.37 µMHEK293 cells expressing TRPC6Concentration for inducing half-maximal increase in intracellular Ca²⁺.
Selectivity Selective for TRPC6VariousAlso activates TRPA1. Does not affect TRPC4/5. Minor effects on TRPC3/7.
Solubility ≤ 100 mM in DMSO; ≤ 20 mM in ethanol--
Molecular Weight 363.41 g/mol --
Storage Store stock solutions at -20°C or -80°C-Stable for 1 month at -20°C and 6 months at -80°C.
TRPC6 Signaling Pathway

The diagram below illustrates the activation of the TRPC6 channel and the modulatory role of this compound. Activation begins with a stimulus (e.g., a ligand binding to a GPCR), which activates Phospholipase C (PLC). PLC then hydrolyzes PIP₂ into IP₃ and diacylglycerol (DAG). DAG directly activates the TRPC6 channel, leading to Ca²⁺ influx. This compound acts as a positive allosteric modulator, sensitizing the TRPC6 channel to DAG.

TRPC6_Signaling Stimulus Stimulus (e.g., Angiotensin II) GPCR GPCR / RTK Stimulus->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP₂ to IP3 IP₃ PLC->IP3 PIP2 PIP₂ TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates C20 This compound C20->TRPC6 Sensitizes Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca_influx->Downstream Initiates

TRPC6 channel activation pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results.

  • Reconstitution : this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve 3.63 mg of this compound (MW: 363.41 g/mol ) in 1 mL of anhydrous, high-purity DMSO.

  • Mixing : Vortex briefly until the compound is fully dissolved.

  • Aliquoting : Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage : Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Protocol for Calcium Imaging using Fluorescence Microscopy

This protocol is designed for use with adherent cells (e.g., TRPC6-expressing HEK293 cells) grown on coverslips.

Materials:

  • TRPC6-expressing cells

  • Cell culture medium and reagents

  • Glass coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, HBSS)

  • This compound stock solution

  • Inverted fluorescence microscope with a perfusion system and appropriate filters for the chosen dye.

Procedure:

  • Cell Plating :

    • Seed TRPC6-expressing cells onto sterile glass coverslips in a multi-well plate.

    • Culture the cells until they reach 70-80% confluency.

  • Dye Loading :

    • Prepare a dye loading solution. For Fura-2 AM, a final concentration of 2-5 µM in HBSS is common. Add Pluronic F-127 (0.02% final concentration) to aid dye dispersion.

    • Aspirate the culture medium from the wells and wash the cells gently with HBSS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

    • After incubation, wash the cells 2-3 times with HBSS to remove excess extracellular dye.

    • Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the AM ester.

  • Imaging Setup :

    • Mount a coverslip onto the microscope stage within a perfusion chamber.

    • Continuously perfuse the cells with HBSS to maintain cell health and a stable baseline.

  • Data Acquisition :

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) while measuring emission at ~510 nm.

    • Prepare working dilutions of this compound in HBSS from the stock solution. For a dose-response experiment, a range from 0.1 µM to 10 µM is recommended to bracket the EC₅₀ of 2.37 µM.

    • Apply the desired concentration of this compound to the cells via the perfusion system.

    • Record the changes in fluorescence intensity over time until the response reaches a peak and returns toward baseline.

    • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal (F_max) for data normalization.

  • Data Analysis :

    • Calculate the change in intracellular calcium concentration. For Fura-2, this is typically represented by the ratio of fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).

    • Quantify the response by subtracting the average baseline fluorescence from the peak fluorescence after compound addition (ΔF or ΔRatio).

    • For dose-response experiments, plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Calcium Imaging Experimental Workflow

The following diagram outlines the key steps in a typical calcium imaging experiment with this compound.

Calcium_Imaging_Workflow Plating 1. Cell Plating (TRPC6-expressing cells) DyeLoading 2. Dye Loading (e.g., Fura-2 AM) Plating->DyeLoading Wash 3. Wash & Rest (Remove excess dye) DyeLoading->Wash Baseline 4. Establish Baseline (Microscopy) Wash->Baseline Application 5. Compound Application (this compound) Baseline->Application Acquisition 6. Image Acquisition (Record fluorescence change) Application->Acquisition Analysis 7. Data Analysis (Calculate ΔF, Plot dose-response) Acquisition->Analysis

Workflow for a calcium imaging experiment.

Application Notes and Best Practices

  • Concentration Range : For initial experiments, it is advisable to test a range of this compound concentrations centered around its EC₅₀ of 2.37 µM. A logarithmic dilution series from 100 nM to 30 µM should be sufficient to generate a full dose-response curve.

  • Synergistic Effects : this compound acts as an enhancer and is particularly effective in the presence of basal levels of DAG. To study this potentiation, consider co-application with a sub-threshold concentration of a DAG analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). This can reveal a synergistic increase in Ca²⁺ influx.

  • Controls : Always include a vehicle control (e.g., 0.1% DMSO in HBSS) to account for any effects of the solvent on intracellular calcium. Using a non-transfected parental cell line can confirm that the observed effects are specific to TRPC6 expression.

  • Selectivity Profile : While this compound is highly selective for TRPC6, be aware of its potential to activate TRPA1 at higher concentrations. If the experimental system expresses TRPA1, results should be interpreted with caution, and specific TRPA1 blockers may be used as controls.

  • Troubleshooting :

    • No Response : Ensure cells are healthy, properly loaded with dye, and express functional TRPC6 channels. Verify the integrity of the this compound compound and its stock solution.

    • High Background Signal : Incomplete removal of extracellular dye can cause high background. Ensure thorough washing steps. Photobleaching can be minimized by reducing excitation light intensity or exposure time.

    • Variability : Cell confluency, dye loading efficiency, and temperature can all contribute to variability. Maintain consistent experimental conditions to ensure reproducibility.

References

Application Notes and Protocols for In Vivo Administration of Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in calcium signaling in various physiological and pathological processes. Dysregulation of TRPC6 activity has been implicated in neurodegenerative diseases such as Alzheimer's disease and in the pathophysiology of ischemic stroke.[1][2][3] Trpc6-pam-C20 is a selective positive allosteric modulator (PAM) of TRPC6 channels.[4][5][6] It acts as a potent enhancer of channel activation, enabling low basal concentrations of diacylglycerol (DAG) to activate the ion channel.[7] This document provides detailed application notes and protocols for the in vivo administration of this compound in animal studies, with a focus on neurodegenerative disease models.

Mechanism of Action and Signaling Pathway

This compound selectively binds to an extracellular allosteric site on the TRPC6 channel.[4] This binding sensitizes the channel, lowering the threshold for its activation by endogenous ligands like DAG. Activation of TRPC6 leads to an influx of cations, primarily Ca2+ and Na+, which triggers downstream signaling cascades.[8] In the context of neuroprotection, TRPC6 activation is linked to the upregulation of the cAMP-response element-binding protein (CREB) pathway, which is vital for neuronal survival, dendritic growth, and synaptic plasticity.[1][3][8] Furthermore, TRPC6 activation has been shown to protect against amyloid-beta (Aβ) toxicity and rescue synaptic deficits, making this compound a promising therapeutic candidate for Alzheimer's disease.[1][4]

Signaling Pathway of this compound in Neuroprotection

TRPC6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Binds (Allosteric Modulation) Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates DAG DAG DAG->TRPC6 Activates CaMKIV CaMKIV Ca2_influx->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Neuroprotection Neuronal Survival & Synaptic Plasticity pCREB->Neuroprotection BDNF BDNF pCREB->BDNF Upregulates Transcription BDNF->Neuroprotection

Caption: this compound enhances TRPC6 channel activation, leading to neuroprotective effects via the CaMKIV-CREB signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro and in vivo studies.

ParameterValueSpecies/SystemNotesReference
In Vitro EC50 2.37 µMHEK293 cells expressing human TRPC6For induction of intracellular Ca2+ increase.[6][9]
In Vivo Dosage 10 mg/kg5xFAD Mice (Alzheimer's Model)Administered via intraperitoneal injection.[4]
Pharmacokinetics (Brain) 10 ng/gMiceBrain concentration measured 4 hours post-injection.[4]
Solubility Soluble in DMSO and ethanol.-Important for preparing dosing solutions.-

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and well-tolerated formulation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Tween 80 (Polysorbate 80) or Cremophor EL

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol:

  • Stock Solution Preparation:

    • Due to its hydrophobic nature, first dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by vortexing.

  • Vehicle Preparation (Recommended):

    • A commonly used vehicle for hydrophobic compounds is a mixture of DMSO, a surfactant, and saline. A well-tolerated formulation for intraperitoneal injection is:

      • 5-10% DMSO

      • 5-10% Tween 80 or Cremophor EL

      • 80-90% Sterile Saline or PBS

    • Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid potential toxicity.[10] The use of a vehicle control group in experiments is mandatory.

  • Final Dosing Solution Preparation (Example for 10 mg/kg dose in a 25g mouse):

    • Target dose: 10 mg/kg

    • Mouse weight: 25 g = 0.025 kg

    • Total dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

    • Injection volume: Typically 100-200 µL for a 25g mouse. Let's use 100 µL (0.1 mL).

    • Required concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL

    • To prepare 1 mL of the final dosing solution (enough for several mice):

      • In a sterile tube, add 100 µL of Tween 80 (for a 10% final concentration).

      • Add the required volume of the this compound DMSO stock solution to achieve the final concentration of 2.5 mg/mL. For a 20 mg/mL stock, you would add 125 µL. This will result in a final DMSO concentration of 12.5%. To keep DMSO at 10%, a higher stock concentration would be needed, or the final formulation adjusted.

      • Vortex thoroughly to ensure the compound is well-dispersed in the Tween 80.

      • Slowly add sterile saline or PBS to a final volume of 1 mL while vortexing to prevent precipitation.

      • Visually inspect the solution to ensure it is clear and free of precipitates before injection.

Experimental Workflow for In Vivo Study

InVivo_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment A Weigh this compound B Prepare Stock Solution (in DMSO) A->B D Prepare Final Dosing Solution B->D C Prepare Vehicle (e.g., 10% Tween 80 in Saline) C->D G Vehicle Control Injection C->G F Intraperitoneal (IP) Injection (10 mg/kg) D->F E Animal Acclimatization (e.g., 5xFAD mice) E->F E->G H Behavioral Testing (e.g., Morris Water Maze, Fear Conditioning) F->H I Electrophysiology (e.g., LTP in brain slices) F->I J Biochemical Analysis (e.g., Western Blot for pCREB) F->J K Histology (e.g., Synaptic spine analysis) F->K G->H G->I G->J G->K

Caption: A typical workflow for in vivo studies involving this compound, from preparation to assessment.

In Vivo Administration Protocol for a Mouse Model of Alzheimer's Disease (5xFAD)

Objective: To administer this compound to 5xFAD mice to assess its therapeutic potential in rescuing cognitive deficits and synaptic pathology.

Animal Model:

  • 5xFAD transgenic mice are a commonly used model for Alzheimer's disease, exhibiting amyloid plaque deposition and cognitive decline.[9][11][12][13] Both male and female mice can be used, though pathology may be more severe in females.[11] Age-matched wild-type littermates should be used as controls.

Experimental Design:

  • Groups:

    • 5xFAD mice treated with this compound (10 mg/kg)

    • 5xFAD mice treated with vehicle

    • Wild-type mice treated with vehicle

  • Administration Route: Intraperitoneal (IP) injection.

  • Dosage: 10 mg/kg.[4]

  • Frequency and Duration: Daily injections for a period of 2 to 4 weeks, or as determined by the specific experimental aims.

  • Housing: Animals should be housed under standard conditions with ad libitum access to food and water.[9]

Intraperitoneal Injection Procedure:

  • Gently restrain the mouse, exposing the abdomen.

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

  • Slowly inject the prepared this compound or vehicle solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Assessment of Therapeutic Efficacy

Objective: To evaluate the effects of this compound treatment on cognitive function, synaptic plasticity, and neuropathology.

a) Behavioral Testing:

  • Morris Water Maze: To assess spatial learning and memory.

  • Fear Conditioning: To evaluate associative learning and memory.

  • Novel Object Recognition: To test recognition memory.

b) Electrophysiology (Ex Vivo):

  • Long-Term Potentiation (LTP): Prepare acute hippocampal slices from treated and control animals. Perform electrophysiological recordings to measure synaptic plasticity. Studies have shown that TRPC6 agonists can recover LTP deficits in brain slices from AD mouse models.[5]

c) Biochemical and Histological Analysis:

  • Western Blotting: Analyze brain tissue homogenates for levels of pCREB, total CREB, synaptic proteins (e.g., PSD-95, synaptophysin), and TRPC6.

  • Immunohistochemistry/Immunofluorescence: Stain brain sections to visualize amyloid plaques, neuronal markers, and synaptic spine morphology. This compound has been shown to protect hippocampal mushroom spines from amyloid toxicity in vitro.[4]

Conclusion

This compound is a valuable tool for investigating the role of TRPC6 channels in health and disease. The protocols outlined in this document provide a framework for conducting in vivo studies to explore its therapeutic potential, particularly in the context of neurodegenerative disorders. Careful preparation of the dosing solution and adherence to proper animal handling and experimental design are crucial for obtaining reliable and reproducible results.

References

Measuring the Efficacy of Trpc6-pam-C20 in Platelet Aggregation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the efficacy of Trpc6-pam-C20, a positive allosteric modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in platelet aggregation assays. TRPC6 is a non-selective cation channel that plays a crucial role in receptor-operated calcium entry (ROCE) in platelets, particularly downstream of thromboxane (B8750289) A2 receptor (TPR) activation.[1][2][3] Modulation of TRPC6 activity presents a promising therapeutic strategy for managing thrombotic disorders.[1][2] These protocols describe methodologies for assessing the impact of this compound on platelet aggregation, activation, and intracellular calcium mobilization.

Introduction

Platelet activation and aggregation are critical events in hemostasis and thrombosis. A key signaling event in platelet activation is the elevation of intracellular calcium concentration ([Ca2+]i), which is initiated by agonist binding to surface receptors. TRPC6 has been identified as a key component of ROCE in platelets, contributing to the sustained calcium influx necessary for full platelet activation.[1][2][3]

This compound is a positive allosteric modulator of TRPC6, meaning it enhances the channel's response to activators.[4][5] Studies have shown that this compound can potentiate agonist-induced Ca2+ influx and enhance platelet aggregation.[4][5] This document outlines three key experimental procedures to quantify the efficacy of this compound:

  • Light Transmission Aggregometry (LTA): To measure the overall effect of this compound on platelet aggregation in response to various agonists.

  • Flow Cytometry: To assess platelet activation by measuring the surface expression of P-selectin.

  • Intracellular Calcium Measurement: To directly quantify the effect of this compound on calcium mobilization in platelets.

Signaling Pathway of TRPC6 in Platelets

The following diagram illustrates the central role of TRPC6 in the platelet activation pathway, specifically downstream of Gq-coupled receptors like the thromboxane receptor.

TRPC6_Signaling_Pathway cluster_receptor Platelet Membrane cluster_cytosol Cytosol Agonist (e.g., U46619) Agonist (e.g., U46619) TPR Thromboxane Receptor (TPR) Agonist (e.g., U46619)->TPR Binds PLC Phospholipase C (PLC) TPR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TRPC6 TRPC6 Channel Ca_influx Ca2+ Influx TRPC6->Ca_influx Mediates C20 This compound C20->TRPC6 Potentiates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R DAG->TRPC6 Activates Ca_ER Ca2+ ER->Ca_ER Releases Activation Platelet Activation Ca_ER->Activation Ca_influx->Activation LTA_Workflow A 1. Blood Collection (Sodium Citrate) B 2. PRP & PPP Preparation (Centrifugation) A->B C 3. Platelet Count Adjustment B->C D 4. Incubation with This compound or Vehicle C->D E 5. Addition of Agonist (e.g., U46619, ADP) D->E F 6. Measure Light Transmission (Aggregometer) E->F G 7. Data Analysis (% Aggregation) F->G Flow_Cytometry_Workflow A 1. Blood Collection (Sodium Citrate) B 2. PRP Preparation A->B C 3. Incubation with This compound or Vehicle B->C D 4. Stimulation with Agonist C->D E 5. Staining with Anti-CD62P & Anti-CD41a D->E F 6. Fixation (Optional) E->F G 7. Flow Cytometry Analysis F->G Calcium_Imaging_Workflow A 1. PRP Preparation B 2. Loading with Fura-2 AM A->B C 3. Incubation with This compound or Vehicle B->C D 4. Baseline Fluorescence Measurement C->D E 5. Agonist Injection & Kinetic Measurement D->E F 6. Data Analysis (340/380 nm Ratio) E->F

References

Application Notes and Protocols for Trpc6-pam-C20 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in studies of synaptic plasticity. This document includes detailed protocols for key experiments, quantitative data summaries, and visual representations of associated signaling pathways and workflows.

Introduction to this compound

This compound is a potent enhancer of TRPC6 channel activation, facilitating the influx of Ca2+ in response to low basal concentrations of diacylglycerol (DAG).[1] TRPC6 channels are crucial for excitatory synapse formation and have been implicated in learning and memory.[2][3][4] Positive modulation of TRPC6 has been shown to enlarge synapses and improve cognitive function in animal models.[3] this compound serves as a valuable pharmacological tool to investigate the role of TRPC6-dependent signaling in synaptic function and dysfunction.

Mechanism of Action

This compound acts as a positive allosteric modulator of TRPC6 channels. This means it does not directly activate the channel on its own but enhances the channel's sensitivity to its endogenous activator, DAG. This modulation leads to an increased influx of cations, including Ca2+, into the postsynaptic neuron. This elevation in intracellular Ca2+ can then trigger downstream signaling cascades critical for synaptic plasticity.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
EC50 for [Ca2+]i increase2.37 µMTRPC6-expressing HEK293 cells
Effective Concentration for LTP Rescue100 nMHippocampal slices from 8-month-old 5xFAD mice

Table 2: In Vivo Behavioral Effects of this compound (C20)

Animal ModelTreatment ProtocolBehavioral TestObserved EffectReference
5xFAD Mice10 mg/kg, intraperitoneal injection, 14 daysFear Conditioning (Contextual and Cued)Improved hippocampus-dependent context and hippocampus-independent cued fear memory

Signaling Pathways and Experimental Workflow

TRPC6 Signaling Pathway in Synaptic Plasticity

TRPC6_Signaling BDNF BDNF BDNF_R BDNF_R BDNF->BDNF_R binds Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR binds PLC PLC BDNF_R->PLC activates DAG DAG PLC->DAG produces TRPC6 TRPC6 DAG->TRPC6 activates Ca2_ion Ca2_ion TRPC6->Ca2_ion influx Trpc6_pam_C20 Trpc6_pam_C20 Trpc6_pam_C20->TRPC6 potentiates NMDAR->Ca2_ion influx CaMKII CaMKII Ca2_ion->CaMKII activates CREB CREB CaMKII->CREB activates Synaptic_Plasticity Synaptic_Plasticity CREB->Synaptic_Plasticity promotes

Caption: TRPC6 signaling cascade in synaptic plasticity.
Experimental Workflow for Studying this compound Effects

Experimental_Workflow

Caption: Workflow for in vitro and in vivo studies.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol is designed to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in the hippocampus.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibrating microtome

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Animal model (e.g., wild-type or disease model mice)

Procedure:

  • Preparation of Artificial Cerebrospinal Fluid (aCSF):

    • Prepare ice-cold cutting aCSF and standard recording aCSF. The composition of standard aCSF is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4.

    • Continuously bubble both solutions with 95% O2 / 5% CO2.

  • Acute Hippocampal Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly dissect the brain and place it in ice-cold cutting aCSF.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer the slices to an incubation chamber with standard aCSF at 32-34°C for at least 30 minutes to recover.

    • Subsequently, maintain the slices at room temperature until use.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and perfuse with standard aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that elicits 30-40% of the maximal fEPSP response.

  • Application of this compound and LTP Induction:

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.

    • Perfuse the slice with aCSF containing 100 nM this compound for a pre-incubation period of 20-30 minutes.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 20-second interval).

    • Continue to record fEPSPs for at least 60 minutes post-induction.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-LTP baseline.

    • Compare the magnitude of LTP between slices treated with this compound and vehicle-treated control slices.

Protocol 2: In Vivo Behavioral Assessment - Fear Conditioning in Mice

This protocol is designed to evaluate the effect of this compound on hippocampus-dependent contextual and hippocampus-independent cued fear memory.

Materials:

  • This compound

  • Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)

  • Fear conditioning apparatus (with a grid floor for foot shocks, a speaker for auditory cues, and a camera for recording)

  • Animal model (e.g., 5xFAD mice)

Procedure:

  • Drug Administration:

    • Administer This compound at a dose of 10 mg/kg or vehicle via intraperitoneal (IP) injection.

    • Continue daily injections for 14 consecutive days .

  • Fear Conditioning Training (Day 14):

    • Place the mouse in the conditioning chamber and allow for a 2-3 minute acclimation period.

    • Present a conditioned stimulus (CS), which is a neutral auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).

    • At the end of the CS presentation, deliver an unconditioned stimulus (US), which is a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).

    • Repeat the CS-US pairing for a total of 2-3 trials with an inter-trial interval of 1-2 minutes.

    • Return the mouse to its home cage after the training session.

  • Contextual Fear Memory Test (Day 15):

    • Place the mouse back into the same conditioning chamber (the context) for a 5-minute period without presenting the tone or the shock.

    • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration).

  • Cued Fear Memory Test (Day 16):

    • Place the mouse in a novel context (different shape, color, and odor from the training chamber).

    • Allow for a 2-3 minute acclimation period in the novel context.

    • Present the auditory CS (the tone) for a 3-minute period without the foot shock.

    • Record the amount of time the mouse spends freezing during the presentation of the cue.

  • Data Analysis:

    • Calculate the percentage of time spent freezing for both the contextual and cued fear memory tests.

    • Compare the freezing behavior between the this compound-treated group and the vehicle-treated control group.

Note: These protocols provide a general framework. Specific parameters such as incubation times, stimulation protocols, and behavioral paradigms may need to be optimized for your specific experimental conditions and research questions.

References

Protocol for Dissolving and Storing Trpc6-pam-C20: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed protocols for the dissolution and storage of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the TRPC6 channel. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC6 channels.[1][2][3][4] Proper handling of this lipophilic compound is essential for its efficacy and stability.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility and storage conditions based on information from various suppliers.

ParameterValueSolventSource
Maximum Solubility 100 mM (36.34 mg/mL)DMSO
20 mM (7.27 mg/mL)Ethanol
Recommended Storage (Solid) -20°C (for up to 3 years)N/A
4°C (for up to 2 years)N/A
Recommended Storage (Stock Solution) -80°C (for up to 6 months)DMSO
-20°C (for up to 1 month)DMSO
In Vitro Stability Stable for >1 hour, ~62% remaining after 4 hours at 37°CMouse Plasma

Experimental Protocols

This section provides detailed protocols for the preparation of stock solutions and subsequent working solutions of this compound.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Anhydrous/high-purity Ethanol (200 proof)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution in DMSO.

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weighing: In a suitable weighing vessel, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 36.34 mg of the compound (Molecular Weight: 363.41 g/mol ).

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. It is recommended to use newly opened DMSO as it is hygroscopic.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be used.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes to protect from light and repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the high-concentration stock solution to a final working concentration for use in experiments.

  • Thawing: Remove a single aliquot of the frozen this compound stock solution from -80°C or -20°C storage. Allow it to thaw completely at room temperature.

  • Dilution:

    • Briefly vortex the thawed stock solution to ensure homogeneity.

    • Perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Important: Due to the lipophilic nature of this compound, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed a cytotoxic level (typically <0.1-0.5% v/v).

  • Use: Use the freshly prepared working solution immediately for your experiments. Avoid storing diluted aqueous solutions for extended periods.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for dissolving and storing this compound.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation start Start: Solid this compound weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot storage_long Long-Term Storage -80°C (≤ 6 months) aliquot->storage_long Recommended storage_short Short-Term Storage -20°C (≤ 1 month) aliquot->storage_short thaw Thaw Aliquot at RT storage_long->thaw storage_short->thaw dilute Dilute in Aqueous Buffer/ Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for dissolving and storing this compound.

Signaling Pathway Context

This compound acts as a positive allosteric modulator of the TRPC6 ion channel. This means it enhances the channel's activation, allowing it to be opened by lower concentrations of its endogenous activator, diacylglycerol (DAG). This potentiation leads to an increased influx of Ca²⁺ into the cell, which can trigger various downstream signaling cascades.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates DAG Diacylglycerol (DAG) DAG->TRPC6 Activates C20 This compound C20->TRPC6 Binds & Potentiates Downstream Downstream Signaling (e.g., Platelet Aggregation) Ca_influx->Downstream Triggers

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Studying TRPC6 in Cardiovascular Research with Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in cardiovascular physiology and pathophysiology. Its involvement in cardiac hypertrophy, vascular smooth muscle function, and related signaling pathways makes it a key target for cardiovascular research and drug development. Trpc6-pam-C20 is a selective positive allosteric modulator (PAM) of TRPC6 channels. It acts by sensitizing the channel to its endogenous activator, diacylglycerol (DAG), thereby amplifying TRPC6-mediated cellular responses. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of TRPC6 in cardiovascular research.

Mechanism of Action

This compound enhances the activity of TRPC6 channels in the presence of low basal concentrations of DAG. This potentiation of channel activation leads to increased intracellular Ca2+ concentrations ([Ca2+]i), which in turn modulates downstream signaling pathways critical in cardiovascular function.

Data Presentation

The following tables summarize key quantitative data for this compound and the effects of TRPC6 activation.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeValueReference
EC50 HEK293 cells expressing human TRPC62.37 µM[1]
Potentiation of OAG-induced Ca2+ influx Human PlateletsSynergistic increase[2]

Table 2: Effects of TRPC6 Activation on Cardiovascular Parameters

ParameterExperimental ModelEffect of TRPC6 Activation/OverexpressionReference
Cardiac Hypertrophy Mouse modelsIncreased heart weight to body weight ratio[3][4]
NFAT Activation CardiomyocytesIncreased NFAT-dependent gene expression[4][5]
Vascular Tone Isolated aortic ringsEnhanced agonist-induced contraction[1]
Cardiac Fibrosis Mouse modelsContributes to the development of fibrosis[6]

Signaling Pathways

TRPC6 is a crucial component of signaling cascades that regulate cardiovascular function. Its activation by G-protein coupled receptors (GPCRs) leads to the production of diacylglycerol (DAG), which directly gates the channel. The subsequent influx of Ca2+ through TRPC6 activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a key regulator of cardiac hypertrophy.[4][7]

TRPC6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR (e.g., AT1R, ET-1R) PLC PLC GPCR->PLC Agonist (e.g., Ang II, ET-1) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 DAG->TRPC6 Activates Ca2_ion Ca²⁺ TRPC6->Ca2_ion Ca²⁺ Influx Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Potentiates Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocation Gene Hypertrophic Gene Expression NFAT->Gene

Figure 1. TRPC6 signaling pathway in cardiomyocytes.

Experimental Protocols

Here we provide detailed protocols for key experiments to study TRPC6 function in cardiovascular research using this compound.

Measurement of Intracellular Calcium ([Ca2+]i) in Cardiomyocytes

This protocol describes how to measure changes in intracellular calcium in isolated cardiomyocytes using a fluorescent indicator.

Experimental Workflow:

Calcium_Imaging_Workflow A Isolate Cardiomyocytes B Load with Fura-2 AM A->B C Acquire Baseline Fluorescence B->C D Add this compound C->D E Add TRPC6 Agonist (e.g., OAG) D->E F Record Fluorescence Changes E->F G Data Analysis F->G

Figure 2. Workflow for intracellular calcium measurement.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • This compound

  • OAG (1-oleoyl-2-acetyl-sn-glycerol)

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Cell Preparation: Isolate cardiomyocytes from adult rats or mice using established enzymatic digestion protocols.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (2 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution).

    • Incubate isolated cardiomyocytes in the loading solution for 20-30 minutes at room temperature in the dark.

    • Wash the cells twice with Tyrode's solution to remove extracellular dye.

  • Calcium Measurement:

    • Place the coverslip with Fura-2 loaded cardiomyocytes on the stage of the fluorescence microscope.

    • Perfuse the cells with Tyrode's solution and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • To investigate the potentiating effect of this compound, first perfuse with a solution containing this compound (e.g., 1-10 µM) and record the response.

    • Subsequently, co-perfuse with this compound and a sub-maximal concentration of a TRPC6 agonist like OAG (e.g., 10-50 µM) to observe the potentiated calcium influx.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.

Vascular Smooth Muscle Contraction Assay (Aortic Ring Assay)

This protocol measures the effect of this compound on the contractility of isolated aortic rings.

Experimental Workflow:

Aortic_Ring_Workflow A Isolate Thoracic Aorta B Prepare Aortic Rings A->B C Mount in Organ Bath B->C D Equilibrate C->D E Pre-incubate with This compound D->E F Cumulative Agonist Addition (e.g., Phenylephrine) E->F G Record Isometric Tension F->G H Data Analysis G->H

Figure 3. Workflow for aortic ring contraction assay.

Materials:

  • Thoracic aorta from rat or mouse

  • Krebs-Henseleit solution (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose)

  • This compound

  • Phenylephrine (B352888) (vasoconstrictor)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and carefully excise the thoracic aorta.

    • Clean the aorta of adherent connective and adipose tissue in cold Krebs-Henseleit solution.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.

  • Contraction Measurement:

    • Pre-incubate the aortic rings with this compound (e.g., 1-10 µM) or vehicle for 20-30 minutes.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of a vasoconstrictor like phenylephrine (e.g., 1 nM to 10 µM).

    • Record the changes in isometric tension.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the agonist concentration to determine the effect of this compound on vascular contractility.

NFAT-Luciferase Reporter Assay for Cardiac Hypertrophy

This assay quantifies the activation of the NFAT signaling pathway, a hallmark of cardiac hypertrophy, in response to TRPC6 modulation.[5][8]

Experimental Workflow:

NFAT_Assay_Workflow A Co-transfect Cardiomyocytes (NFAT-luc & Renilla) B Incubate (24-48h) A->B C Treat with this compound +/- Agonist (e.g., Ang II) B->C D Incubate (6-24h) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Normalize & Analyze Data F->G

Figure 4. Workflow for NFAT-luciferase reporter assay.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or other suitable cardiac cell line

  • NFAT-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Angiotensin II (Ang II) or Endothelin-1 (ET-1)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture NRVMs in appropriate media.

    • Co-transfect the cells with the NFAT-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24-48 hours, treat the transfected cells with this compound (e.g., 1-10 µM) alone or in combination with a pro-hypertrophic agonist such as Ang II (e.g., 100 nM) or ET-1 (e.g., 10 nM).

    • Incubate for an additional 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of TRPC6 in cardiovascular health and disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding TRPC6-mediated signaling and its potential as a therapeutic target in cardiovascular disorders.

References

Troubleshooting & Optimization

Troubleshooting Trpc6-pam-C20 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpc6-pam-C20. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during experiments with this compound.

FAQs on Solubility and Stock Solution Preparation

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in organic solvents. For biological experiments, it is highly recommended to first prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in ethanol.[1] Due to its hydrophobic nature, directly dissolving this compound in aqueous buffers like PBS or cell culture media is not recommended as this will likely result in poor solubility and precipitation.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-100 mM. Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my cell culture medium. What went wrong?

A3: This is a common issue with hydrophobic compounds. Precipitation, or "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium. Several factors can contribute to this:

  • Final Concentration is Too High: The desired final concentration in your experiment may be above the aqueous solubility limit of this compound.

  • Rapid Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations of the compound, leading to immediate precipitation.

  • Low Temperature: Cell culture media or buffers that are not pre-warmed can decrease the solubility of the compound.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.

Troubleshooting Insolubility in Aqueous Solutions

Q4: How can I prevent my this compound from precipitating during dilution into aqueous buffers or cell culture media?

A4: The following strategies can help maintain the solubility of this compound in your experimental solutions:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental medium. This gradual decrease in DMSO concentration helps to keep the compound in solution.

  • Pre-warm Your Medium: Always use cell culture medium or buffers that have been pre-warmed to 37°C.

  • Vortex While Diluting: When adding the this compound stock solution to your medium, do so dropwise while gently vortexing or swirling the medium. This promotes rapid and uniform mixing, preventing localized areas of high concentration.

  • Test for Maximum Soluble Concentration: Before your main experiment, it is advisable to perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium (including serum) under your experimental conditions (e.g., 37°C, 5% CO2).

  • Consider Using a Surfactant: For particularly challenging solubility issues, a non-ionic surfactant like Pluronic® F-127 can be used to improve the dispersion of hydrophobic compounds in aqueous solutions.

Q5: How can I use Pluronic® F-127 to improve the solubility of this compound?

A5: Pluronic® F-127 can help to create a micellar suspension of the compound, improving its stability in aqueous solutions. Here is a general protocol:

  • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Immediately before use, mix your this compound DMSO stock solution with an equal volume of the 20% Pluronic® F-127 stock solution.

  • Add this mixture to your pre-warmed cell culture medium to achieve the desired final concentration of this compound. The final concentration of Pluronic® F-127 should be kept low, typically at or below 0.1%.

It is important to perform appropriate vehicle controls to ensure that Pluronic® F-127 at the final concentration used does not affect your experimental results.

Experimental and Biological Activity FAQs

Q6: What is the mechanism of action of this compound?

A6: this compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. It does not activate the channel on its own but potentiates its activation by endogenous ligands like diacylglycerol (DAG). This leads to an influx of cations, primarily Ca2+ and Na+, into the cell, which in turn activates downstream signaling pathways.

Q7: What are the known downstream effects of TRPC6 activation?

A7: Activation of TRPC6 and the subsequent increase in intracellular Ca2+ can trigger various cellular responses. One of the well-characterized downstream pathways is the activation of the calcium/calmodulin-dependent phosphatase, calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, leading to its nuclear translocation and the regulation of gene expression.

Q8: I am not observing the expected biological effect of this compound in my experiment. What could be the issue?

A8: If you are not seeing the expected activity, consider the following:

  • Insolubility: The most likely culprit is that the compound has precipitated out of solution, leading to a lower-than-expected effective concentration. Re-evaluate your dilution procedure and consider the troubleshooting steps outlined above.

  • Compound Degradation: Ensure that your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Cell-Specific Expression of TRPC6: The biological effect of this compound is dependent on the expression and activity of TRPC6 channels in your cell model. Confirm that your cells express functional TRPC6 channels.

  • Presence of a Co-agonist: As a PAM, this compound enhances the activity of an agonist. Ensure that there is a basal level of TRPC6 activation (e.g., through basal PLC activity producing DAG) in your experimental system for this compound to exert its effect. In some experimental setups, co-application with a TRPC6 agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) may be necessary to observe a robust response.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 363.41 g/mol
Formula C₂₂H₂₁NO₄
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 20 mM
Purity ≥98%
Storage Store solid and stock solutions at -20°C or -80°C

Experimental Protocols

Protocol: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing TRPC6 channels

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic® F-127 (20% in DMSO, optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope or plate reader capable of ratiometric measurements with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.

Procedure:

  • Cell Preparation:

    • Seed cells on glass coverslips or in black-walled, clear-bottom microplates suitable for fluorescence measurements.

    • Culture cells to the desired confluency (typically 70-90%).

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10-100 mM stock solution in anhydrous DMSO.

    • Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Loading Buffer: Prepare HBSS or your chosen buffer. For loading Fura-2 AM, you can add Pluronic® F-127 to the buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.

  • Dye Loading:

    • Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. If using Pluronic® F-127, you can pre-mix the Fura-2 AM stock with a 20% Pluronic® F-127 solution before diluting in the buffer.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

    • After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for a further 15-30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Calcium Measurement:

    • Mount the coverslip on the microscope stage or place the microplate in the plate reader.

    • Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Prepare your final working solution of this compound in HBSS by diluting from your stock solution, following the recommendations in the troubleshooting section to avoid precipitation.

    • Add the this compound solution to the cells while continuously recording the fluorescence.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

  • Data Analysis:

    • The fluorescence data is typically expressed as the ratio of the emission intensity at 510 nm with excitation at 340 nm to that with excitation at 380 nm (F340/F380).

    • Changes in this ratio are proportional to the changes in intracellular calcium concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_exp Experiment stock Prepare 100 mM This compound in DMSO intermediate Create Intermediate Dilution in Pre-warmed Medium stock->intermediate Stepwise Dilution media Pre-warm Cell Culture Medium to 37°C media->intermediate working Prepare Final Working Solution (e.g., 10 µM) intermediate->working add Add to Cells working->add measure Measure Biological Response add->measure

Figure 1: Experimental workflow for preparing and using this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Precipitation Observed Upon Dilution? serial_dilution Perform Serial Dilution start->serial_dilution Yes prewarm Use Pre-warmed (37°C) Medium serial_dilution->prewarm success Solution Remains Clear serial_dilution->success vortex Vortex During Dilution prewarm->vortex prewarm->success lower_conc Lower Final Concentration vortex->lower_conc vortex->success pluronic Use Pluronic® F-127 lower_conc->pluronic lower_conc->success pluronic->success fail Precipitation Persists pluronic->fail

Figure 2: Troubleshooting logic for this compound insolubility.

trpc6_signaling GPCR Gq-Coupled Receptor (e.g., AT1R) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx C20 This compound C20->TRPC6 Potentiates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_expression Gene Expression (e.g., Hypertrophy) Nucleus->Gene_expression Regulates

Figure 3: Simplified TRPC6 signaling pathway modulated by this compound.

References

How to prevent Trpc6-pam-C20 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Trpc6-pam-C20 to prevent its degradation in solution. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] It is a small molecule, not a peptide, used in research to potentiate the activity of TRPC6 channels, which are involved in various physiological processes, including calcium signaling.[2] Its applications include studying platelet aggregation, synaptic plasticity, and kidney function.

Q2: What are the main causes of this compound degradation in solution?

The chemical structure of this compound contains a coumarin (B35378) (2H-1-benzopyran-2-one) core, which is susceptible to two primary degradation pathways:

  • Hydrolysis: The lactone ring in the coumarin structure can be hydrolyzed, especially under basic pH conditions (pH > 7), leading to the opening of the ring and inactivation of the compound.

  • Photodegradation: Coumarin and its derivatives are known to be sensitive to light, particularly in the UV spectrum.[3][4] Exposure to ambient laboratory light or excitation light sources during experiments can lead to photochemical reactions that alter the molecule's structure and function.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a solid or in a suitable solvent under the following conditions:

  • Solid: Store at -20°C for up to three years.

  • In Solvent:

    • For short-term storage (up to one month), store at -20°C.[1][5]

    • For long-term storage (up to six months), store at -80°C.[1][5]

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the recommended solvents for dissolving this compound?

This compound is soluble in the following organic solvents:

  • DMSO: Up to 100 mM.[2]

  • Ethanol: Up to 20 mM.[2]

For biological experiments, DMSO is the most commonly used solvent. Due to DMSO's hygroscopic nature (its tendency to absorb moisture from the air), it is crucial to use fresh, anhydrous DMSO to prepare stock solutions. The presence of water can facilitate hydrolysis of the compound.

Q5: How can I tell if my this compound solution has degraded?

Degradation of your this compound solution may manifest in several ways during your experiments:

  • Reduced or inconsistent biological activity: You may observe a diminished or variable effect in your assays compared to previous experiments.

  • Appearance of new peaks in analytical analyses: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show additional peaks corresponding to degradation products.

  • Visible changes in the solution: Although less common, precipitation or a change in color could indicate degradation or solubility issues.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in experimental replicates. Inconsistent concentration of active this compound. This could be due to degradation between experiments or even during a single experiment.1. Prepare fresh dilutions: Prepare working solutions from a frozen stock immediately before each experiment. 2. Protect from light: Keep all solutions containing this compound in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures. 3. Control pH: Ensure the pH of your final assay buffer is neutral or slightly acidic (pH 6.0-7.4). Avoid basic conditions.
No observable effect of this compound. Complete degradation of the compound. The stock or working solution may have lost its activity due to improper storage or handling.1. Verify stock solution integrity: If possible, analyze the stock solution by HPLC to check for the presence of the parent compound. 2. Prepare a fresh stock solution: Use a new vial of solid this compound and fresh, anhydrous DMSO to prepare a new stock solution. 3. Review handling procedures: Ensure all steps in the "Recommended Handling Protocol" (see below) are being followed.
Decreasing compound effect over the course of a long experiment. Ongoing degradation during the experiment. This is likely if the experiment involves prolonged exposure to light or non-ideal pH conditions.1. Minimize light exposure: If using fluorescence microscopy, reduce the intensity and duration of light exposure. 2. Maintain pH stability: Use a well-buffered physiological solution to maintain a stable pH throughout the experiment. 3. Consider antioxidants: For particularly sensitive applications, the inclusion of a small amount of an antioxidant like ascorbic acid in the final solution could be tested, though its compatibility with the specific assay must be verified.[6][7][8][9][10]

Quantitative Data on Stability

Condition Compound Observation Recommendation
Storage (Solid) This compoundStable for up to 3 years at -20°C.Store solid compound at -20°C.
Storage (in DMSO) This compoundStable for up to 1 month at -20°C and up to 6 months at -80°C.[1][5]Aliquot and store stock solutions at -80°C for long-term use.
pH (Aqueous Solution) Coumarin DerivativesHydrolysis rate increases significantly with increasing pH (basic conditions).Maintain experimental solutions at a neutral or slightly acidic pH (6.0-7.4).
Light Exposure Coumarin DerivativesProne to photodegradation upon exposure to UV and ambient light.[3][4]Protect all solutions from light by using amber vials or aluminum foil. Minimize light exposure during experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial.

  • Use Anhydrous Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot for Storage: Dispense the stock solution into small-volume, light-protecting (amber) aliquots.

  • Store Appropriately: Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Prepare Intermediate Dilutions (if necessary): Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create intermediate concentrations.

  • Prepare Final Working Solution: Just before adding to your experimental system (e.g., cell culture media, buffer), dilute the stock or intermediate solution to the final working concentration. Ensure rapid and thorough mixing to avoid precipitation.

  • Use Immediately: Use the final working solution immediately after preparation. Do not store aqueous dilutions of this compound.

Visualizations

Signaling Pathway and Degradation Logic

cluster_0 Experimental Workflow cluster_1 Potential Degradation Pathways cluster_2 Preventative Measures Solid this compound Solid this compound DMSO Stock Solution DMSO Stock Solution Solid this compound->DMSO Stock Solution Dissolve in anhydrous DMSO Working Solution Working Solution DMSO Stock Solution->Working Solution Dilute in assay buffer In Vitro Assay In Vitro Assay Working Solution->In Vitro Assay Hydrolysis Hydrolysis Working Solution->Hydrolysis Photodegradation Photodegradation Working Solution->Photodegradation Inactive Product Inactive Product Hydrolysis->Inactive Product Photodegradation->Inactive Product Use Anhydrous DMSO Use Anhydrous DMSO Use Anhydrous DMSO->Hydrolysis Inhibits Protect from Light Protect from Light Protect from Light->Photodegradation Inhibits Control pH Control pH Control pH->Hydrolysis Inhibits Aliquot and Freeze Aliquot and Freeze Aliquot and Freeze->DMSO Stock Solution Maintains Stability Start Start Inconsistent or No Effect Inconsistent or No Effect Start->Inconsistent or No Effect Check Storage Conditions Check Storage Conditions Inconsistent or No Effect->Check Storage Conditions Step 1 Improper Storage? Improper Storage? Check Storage Conditions->Improper Storage? Check Handling Procedures Check Handling Procedures Improper Handling? Improper Handling? Check Handling Procedures->Improper Handling? Improper Storage?->Check Handling Procedures No Prepare Fresh Stock Prepare Fresh Stock Improper Storage?->Prepare Fresh Stock Yes Review and Correct Protocol Review and Correct Protocol Improper Handling?->Review and Correct Protocol Yes Contact Technical Support Contact Technical Support Improper Handling?->Contact Technical Support No Re-run Experiment Re-run Experiment Prepare Fresh Stock->Re-run Experiment Review and Correct Protocol->Re-run Experiment Problem Solved Problem Solved Re-run Experiment->Problem Solved

References

Off-target effects of Trpc6-pam-C20 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Trpc6-pam-C20 effectively and interpreting potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] As a PAM, it enhances the channel's sensitivity to its endogenous activators, such as diacylglycerol (DAG), rather than directly activating the channel on its own.[4] This potentiation of the TRPC6 channel leads to an increase in intracellular calcium ([Ca2+]i).

Q2: What is the reported potency of this compound on its intended target, TRPC6?

This compound induces a transient increase in intracellular Ca2+ in HEK293 cells expressing TRPC6 with a reported half-maximal effective concentration (EC50) of 2.37 μM.

Q3: Are there any known off-target effects of this compound?

Yes, this compound has been reported to have off-target effects, particularly at higher concentrations. The most consistently reported off-target activity is the activation of the TRPA1 channel. There are also reports of minor effects on other closely related TRPC channels, such as TRPC3 and TRPC7.

Q4: At what concentrations are the off-target effects of this compound observed?

While a specific EC50 for TRPA1 activation has not been consistently reported in the available literature, it is generally understood that off-target effects become more prominent at higher concentrations. For instance, at a concentration of 10 μM, this compound has been shown to potentiate the effects of other TRPC6 agonists. It is at these higher concentrations that researchers should be particularly cautious of potential off-target activities.

Q5: What are the specific effects of this compound on TRPC3 and TRPC7 channels?

The effects on TRPC3 and TRPC7 are described as minor and are not well-quantified in publicly available literature. Some reports suggest that this compound slightly reduces the basal activity of TRPC3 and slightly increases the basal activity of TRPC7. However, another source indicates that the compound does not modulate TRPC3 or TRPC7. Given this conflicting information, it is crucial for researchers to empirically determine the effects of this compound on these channels in their specific experimental system.

Troubleshooting Guide

This guide is designed to help researchers identify and address potential issues related to the off-target effects of this compound at high concentrations.

Issue 1: Unexpected cellular response not consistent with TRPC6 activation.

  • Possible Cause: The observed phenotype may be due to the activation of an off-target channel, most notably TRPA1.

  • Troubleshooting Steps:

    • Concentration Reduction: If experimentally feasible, lower the concentration of this compound to a range closer to its EC50 for TRPC6 (e.g., 1-3 μM) and assess if the unexpected response is diminished.

    • Use of Antagonists: Employ a specific TRPA1 antagonist in conjunction with this compound. If the unexpected response is blocked or reduced, it strongly suggests the involvement of TRPA1.

    • Control Experiments: Use a cell line or primary cells known to not express TRPA1 to see if the unexpected effect persists.

Issue 2: Inconsistent or variable results at high concentrations of this compound.

  • Possible Cause: At high concentrations, the compound may be modulating multiple TRP channels (TRPC6, TRPA1, and potentially TRPC3 and TRPC7) to varying degrees, leading to a complex and less predictable cellular outcome.

  • Troubleshooting Steps:

    • Selectivity Profiling: Perform experiments to characterize the effect of this compound on TRPA1, TRPC3, and TRPC7 in your specific cell system. This can be done using calcium imaging or patch-clamp electrophysiology in cells expressing these channels.

    • Literature Review: Consult the original research paper by Häfner et al. (2019) in Cell Calcium for more detailed information on the selectivity profile, as this is the primary source cited for the compound's characterization.

    • Data Normalization: Ensure that your experimental readouts are normalized to appropriate positive and negative controls to accurately quantify the contribution of TRPC6 activation versus potential off-target effects.

Data Presentation

Table 1: Reported Potency and Off-Target Profile of this compound

TargetReported EffectConcentration / PotencyCitation(s)
TRPC6 Positive Allosteric ModulatorEC50 = 2.37 μM
TRPA1 ActivatorEC50 not specified
TRPC3 Slight reduction of basal activityNot quantified
TRPC7 Slight increase of basal activityNot quantified

Experimental Protocols

Protocol 1: Assessing TRP Channel Selectivity using Calcium Imaging

This protocol provides a general framework for determining the off-target effects of this compound on other TRP channels like TRPA1, TRPC3, and TRPC7.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) that does not endogenously express the TRP channel of interest.

    • Transiently or stably transfect the cells with a plasmid encoding the human TRP channel (e.g., TRPA1, TRPC3, or TRPC7). Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.

  • Calcium Dye Loading:

    • Plate the transfected cells in a 96-well black-walled imaging plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application and Signal Detection:

    • Prepare a concentration-response curve of this compound, typically ranging from 0.1 µM to 100 µM.

    • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Add the different concentrations of this compound to the wells and record the change in fluorescence over time.

    • For TRPA1, a known agonist like AITC can be used as a positive control. For TRPC3 and TRPC7, OAG can be used as a positive control.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each concentration.

    • Plot the concentration-response curve and fit the data using a suitable pharmacological model (e.g., Hill equation) to determine the EC50 or IC50 value.

Visualizations

Troubleshooting Logic for Unexpected this compound Effects Start Unexpected Cellular Response with this compound IsHighConcentration Is the concentration > 5 µM? Start->IsHighConcentration PossibleOffTarget Potential Off-Target Effect (e.g., TRPA1 activation) IsHighConcentration->PossibleOffTarget Yes ReEvaluate Re-evaluate Hypothesis: Consider other off-targets or downstream signaling IsHighConcentration->ReEvaluate No ReduceConcentration Reduce this compound Concentration PossibleOffTarget->ReduceConcentration UseAntagonist Co-administer with a TRPA1 Antagonist PossibleOffTarget->UseAntagonist ControlExperiment Use TRPA1-negative cell line PossibleOffTarget->ControlExperiment ResponseDiminished Unexpected Response Diminished? ReduceConcentration->ResponseDiminished ResponseBlocked Unexpected Response Blocked? UseAntagonist->ResponseBlocked ResponsePersists Unexpected Response Persists? ControlExperiment->ResponsePersists OffTargetConfirmed Off-Target Effect Confirmed ResponseDiminished->OffTargetConfirmed Yes ResponseDiminished->ReEvaluate No ResponseBlocked->OffTargetConfirmed Yes ResponseBlocked->ReEvaluate No ResponsePersists->OffTargetConfirmed No ResponsePersists->ReEvaluate Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental Workflow for Assessing Off-Target Effects Start Start: Hypothesize Off-Target Interaction CellSelection Select Cell Line (e.g., HEK293) Start->CellSelection Transfection Transfect with Target TRP Channel (e.g., TRPA1) CellSelection->Transfection DyeLoading Load Cells with Calcium-Sensitive Dye Transfection->DyeLoading CompoundAddition Add Concentration Series of this compound DyeLoading->CompoundAddition MeasureResponse Measure Fluorescence Change (Calcium Influx) CompoundAddition->MeasureResponse DataAnalysis Analyze Data and Calculate EC50/IC50 MeasureResponse->DataAnalysis Conclusion Conclusion: Quantify Off-Target Effect DataAnalysis->Conclusion

Caption: Workflow for characterizing off-target effects via calcium imaging.

Signaling Pathway of this compound and Potential Off-Targets cluster_0 This compound cluster_1 Primary Target cluster_2 Off-Targets (at high concentrations) C20 This compound TRPC6 TRPC6 C20->TRPC6 EC50 = 2.37 µM TRPA1 TRPA1 C20->TRPA1 Concentration-dependent TRPC3 TRPC3 C20->TRPC3 Concentration-dependent TRPC7 TRPC7 C20->TRPC7 Concentration-dependent Ca_TRPC6 Ca2+ Influx TRPC6->Ca_TRPC6 Potentiation Ca_TRPA1 Ca2+ Influx TRPA1->Ca_TRPA1 Activation Basal_TRPC3 Basal Activity TRPC3->Basal_TRPC3 Slight Reduction Basal_TRPC7 Basal Activity TRPC7->Basal_TRPC7 Slight Increase

Caption: Overview of this compound's primary and off-target signaling.

References

Interpreting unexpected results with Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the TRPC6 channel.

Troubleshooting Guide

Issue: No observable effect of this compound.

Possible Cause 1: Low TRPC6 Expression in the Cell Model. The cell line or primary cells you are using may not express sufficient levels of TRPC6 for an effect to be detected.

  • Solution:

    • Confirm TRPC6 expression levels in your experimental model using techniques like qPCR, Western blot, or immunocytochemistry.

    • Consider using a cell line known to express TRPC6 or a heterologous expression system (e.g., HEK293 cells transfected with TRPC6).

Possible Cause 2: Ineffective Concentration of this compound. The concentration of this compound used may be too low to effectively modulate TRPC6 in your specific experimental setup. The reported EC50 for TRPC6 activation in HEK293 cells is 2.37 μM.[1][2][3][4]

  • Solution:

    • Perform a dose-response curve to determine the optimal concentration for your system. Start with a concentration around the known EC50 and test a range of higher and lower concentrations.

    • Ensure proper solubilization of the compound. This compound is soluble to 100 mM in DMSO and 20 mM in ethanol (B145695).

Possible Cause 3: Absence of a Co-agonist. this compound is a positive allosteric modulator, meaning it enhances the activity of the channel in the presence of an agonist. It is a potent enhancer of channel activation, enabling low basal concentrations of diacylglycerol (DAG) to induce activation.

Issue: High variability in experimental replicates.

Possible Cause 1: Inconsistent Agonist/Modulator Concentration. Degradation or improper storage of this compound or co-agonists can lead to variable effective concentrations.

  • Solution:

    • Prepare fresh solutions for each experiment.

    • Store stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light.

Possible Cause 2: Cell Health and Passage Number. The expression levels of ion channels can change with cell passage number, and unhealthy or stressed cells will respond differently.

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Regularly monitor cell health and morphology.

Possible Cause 3: Mechanical Activation of TRPC6. TRPC6 channels can be sensitive to mechanical stress, such as membrane stretch during pipetting or fluid exchange.

  • Solution:

    • Standardize all cell handling procedures.

    • Be gentle during media changes and compound application.

    • If possible, use automated liquid handlers for consistent dispensing.

Issue: Unexpected or paradoxical results (e.g., agonist-like effects in the absence of an agonist, or inhibitory effects).

Possible Cause 1: Off-Target Effects. this compound has been reported to activate the TRPA1 channel. This could lead to unexpected calcium influx or other cellular responses in systems where TRPA1 is expressed.

  • Solution:

    • Verify the expression of TRPA1 in your experimental model.

    • Use a specific TRPA1 antagonist to confirm if the unexpected effect is mediated by this channel.

Possible Cause 2: TRPC6-Independent Effects. In some systems, such as platelets, this compound has been shown to have TRPC6-independent effects. For example, it can inhibit thrombin-induced Annexin V staining in platelets lacking TRPC6.

  • Solution:

    • Use a TRPC6 knockout or knockdown model to verify if the observed effect is dependent on TRPC6.

    • Test other, structurally different TRPC6 modulators to see if the effect is specific to this compound.

Possible Cause 3: Complex Downstream Signaling. TRPC6 is involved in numerous signaling pathways that can have complex and sometimes opposing effects depending on the cellular context. For example, in the cardiovascular system, TRPC6 activation can be both beneficial and detrimental depending on the specific conditions.

  • Solution:

    • Carefully review the known signaling pathways of TRPC6 in your specific cell type.

    • Use inhibitors of downstream signaling molecules to dissect the pathway responsible for the unexpected effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the TRPC6 ion channel. It does not activate the channel directly but enhances its sensitivity to endogenous agonists like diacylglycerol (DAG). This leads to an increased influx of cations, primarily Ca2+ and Na+, into the cell.

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to activate the TRPA1 channel. It has also been observed to have TRPC6-independent effects in platelets.

Q3: What is a typical working concentration for this compound?

A3: The EC50 for this compound on TRPC6 in HEK293 cells is 2.37 μM. A common starting concentration for in vitro experiments is between 1 and 10 μM. However, the optimal concentration should be determined empirically for each experimental system.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. Stock solutions should be stored at -20°C or -80°C and protected from light. It is recommended to prepare fresh working solutions for each experiment from the stock.

Quantitative Data Summary

ParameterValueCell TypeReference
EC50 (TRPC6) 2.37 µMHEK293
Off-Target Activity Activates TRPA1-
Solubility 100 mM in DMSO, 20 mM in ethanol-
Storage -20°C or -80°C-

Experimental Protocols

Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells expressing TRPC6 (e.g., TRPC6-transfected HEK293 cells or primary cells)

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • DMSO

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or coverslips to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).

    • Wash cells once with assay buffer.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells 2-3 times with assay buffer to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish/coverslip onto the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply this compound at the desired concentration.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC6-mediated currents in response to this compound.

Materials:

  • Cells expressing TRPC6

  • This compound

  • Patch-clamp rig and amplifier

  • Borosilicate glass capillaries

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH. (Cesium is used to block potassium channels).

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

    • Record stable baseline currents.

  • Compound Application:

    • Perfuse the chamber with the external solution containing this compound at the desired concentration.

    • Record the changes in current amplitude.

  • Data Analysis:

    • Measure the current amplitude at specific voltages before and after compound application.

    • Construct current-voltage (I-V) curves to visualize the characteristics of the recorded currents.

Visualizations

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Potentiates TRPA1 TRPA1 Channel (Off-Target) Trpc6_pam_C20->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Downstream Downstream Effectors (e.g., Calcineurin-NFAT) Ca_influx->Downstream Activates Ca_influx_offtarget Ca²⁺ Influx TRPA1->Ca_influx_offtarget

Caption: TRPC6 signaling pathway and the action of this compound.

Experimental_Workflow start Start: Hypothesis on TRPC6 role cell_prep Cell Preparation (TRPC6-expressing model) start->cell_prep exp_design Experimental Design (e.g., Ca²⁺ imaging, Patch-clamp) cell_prep->exp_design compound_prep Prepare this compound (Fresh, correct solvent) exp_design->compound_prep run_exp Execute Experiment compound_prep->run_exp data_acq Data Acquisition run_exp->data_acq data_an Data Analysis data_acq->data_an interpret Interpretation of Results data_an->interpret expected Expected Results (Potentiation of TRPC6 activity) interpret->expected unexpected Unexpected Results? interpret->unexpected conclusion Conclusion expected->conclusion unexpected->expected No troubleshoot Troubleshooting (Consult this guide) unexpected->troubleshoot Yes troubleshoot->exp_design Revise Experiment

Caption: General experimental workflow for using this compound.

References

Cell viability issues with Trpc6-pam-C20 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with TRPC6-PAM-C20 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] It works by enhancing the sensitivity of the TRPC6 channel to its endogenous activator, diacylglycerol (DAG).[3] This potentiation allows for channel activation even at low basal concentrations of DAG, leading to an increase in intracellular calcium ([Ca2+]i).[1][2][3]

Q2: What are the potential causes of decreased cell viability after this compound treatment?

A2: While this compound is a valuable tool for studying TRPC6 function, high concentrations or prolonged exposure can lead to decreased cell viability through several mechanisms:

  • Calcium Overload: Sustained elevation of intracellular calcium can trigger cytotoxic pathways, including apoptosis and necrosis.[4][5][6][7] This can lead to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death.[8]

  • Mitochondrial Dysfunction: Excessive calcium uptake by mitochondria can disrupt their function, leading to increased production of reactive oxygen species (ROS), mitochondrial swelling, and the release of pro-apoptotic factors.[9][10][11]

  • Off-Target Effects: Although reported to be selective for TRPC6, it is important to consider potential off-target effects, especially at higher concentrations. This compound has been noted to also activate TRPA1.[1][2]

  • Cell-Type Specific Sensitivity: The expression levels of TRPC6 and the cellular machinery for calcium buffering and signaling can vary significantly between cell types, making some cells more susceptible to the effects of TRPC6 activation.

Q3: My cell viability assay results are inconsistent. What could be the reason?

A3: Inconsistent results in cell viability assays can arise from several factors:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to uneven exposure of cells to the treatment.

  • Assay Interference: The compound may directly interfere with the assay chemistry. For example, it could interact with the tetrazolium salt in an MTT assay, leading to false readings.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability in the final readout.

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can alter the concentration of the compound and affect cell health.

Q4: How can I confirm that the observed cell death is due to apoptosis?

A4: To confirm apoptosis, you can use assays that detect specific markers of this process, such as:

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot cell viability issues observed with this compound treatment.

Issue 1: Significant Decrease in Cell Viability

Potential Cause Suggested Solution
Calcium Overload - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. - Reduce the incubation time with the compound. - Use a calcium chelator (e.g., BAPTA-AM) as a control to confirm that the observed cytotoxicity is calcium-dependent.
Mitochondrial Dysfunction - Assess mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or MitoSOX Red for mitochondrial superoxide (B77818) levels. - Co-treat with a mitochondrial-targeted antioxidant (e.g., MitoTEMPO) to see if it rescues the phenotype.
Off-Target Effects - Test the effect of this compound on a cell line that does not express TRPC6. - If available, use a selective TRPC6 antagonist to see if it can block the cytotoxic effects of the PAM.

Issue 2: High Variability in Assay Results

Potential Cause Suggested Solution
Compound Precipitation - Visually inspect the wells for any precipitate after adding this compound. - Prepare fresh stock solutions and ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in culture medium.[1][2] - Consider using a lower, more soluble concentration of the compound.
Assay Interference - Run a cell-free control by adding this compound to the assay medium without cells to check for direct interaction with the assay reagents.
Uneven Cell Seeding - Ensure a single-cell suspension before seeding. - After seeding, gently rock the plate to ensure an even distribution of cells.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation from the inner wells.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and TRPC6 channel properties.

ParameterValueCell Type/SystemReference
This compound EC50 2.37 μMHEK293 cells expressing TRPC6[1][2]
TRPC6 Permeability (PCa/PNa) ~6-
This compound Solubility Up to 100 mM in DMSO, up to 20 mM in ethanol-[1][2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[12][13][14][15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[16][17][18][19][20]

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for three types of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay.

    • No-cell background: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).

  • Calculation of Cytotoxicity: % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Visualizations

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates TRPC6_PAM_C20 This compound TRPC6_PAM_C20->TRPC6 Potentiates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Ca_overload Ca²⁺ Overload Ca_influx->Ca_overload Calcineurin Calcineurin Ca_overload->Calcineurin Activates Mitochondrion Mitochondrion Ca_overload->Mitochondrion Uptake Apoptosis Apoptosis Ca_overload->Apoptosis Induces NFAT NFAT (inactive) Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Nucleus Nucleus NFAT_active->Nucleus Gene_Transcription Gene Transcription (e.g., hypertrophy, fibrosis) Nucleus->Gene_Transcription Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction Mito_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: TRPC6 signaling pathway and points of potential cytotoxicity.

Troubleshooting_Workflow Start Start: Decreased Cell Viability Observed with this compound Check_Dose_Time Step 1: Optimize Dose and Time - Perform dose-response curve - Perform time-course experiment Start->Check_Dose_Time Issue_Resolved1 Issue Resolved? Check_Dose_Time->Issue_Resolved1 Investigate_Mechanism Step 2: Investigate Mechanism Issue_Resolved1->Investigate_Mechanism No End_Optimize Optimized Conditions Found Issue_Resolved1->End_Optimize Yes Is_Ca_Dependent Is it Ca²⁺ Dependent? (Use Ca²⁺ chelator) Investigate_Mechanism->Is_Ca_Dependent Assess_Mito Assess Mitochondrial Health (e.g., JC-1, MitoSOX) Is_Ca_Dependent->Assess_Mito Yes Check_Assay_Interference Step 3: Rule out Assay Artifacts Is_Ca_Dependent->Check_Assay_Interference No Assess_Apoptosis Assess Apoptosis (e.g., Caspase assay, Annexin V) Assess_Mito->Assess_Apoptosis End_Cytotoxicity Conclusion: True Cytotoxicity Assess_Apoptosis->End_Cytotoxicity Cell_Free_Control Run Cell-Free Control Check_Assay_Interference->Cell_Free_Control Check_Solubility Check Compound Solubility Cell_Free_Control->Check_Solubility No Interference End_Artifact Conclusion: Assay Artifact Cell_Free_Control->End_Artifact Interference Detected Check_Solubility->End_Cytotoxicity Soluble Check_Solubility->End_Artifact Precipitate Observed

References

Improving the signal-to-noise ratio in Trpc6-pam-C20 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the transient receptor potential canonical 6 (TRPC6) channel and its positive allosteric modulator, pam-C20. The focus is on improving the signal-to-noise ratio (S/N) in cell-based assays to ensure robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is TRPC6 and its primary physiological role?

A1: Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell.[1] It is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, which is often triggered by G-protein coupled receptors (GPCRs).[2] TRPC6 plays a crucial role in numerous physiological processes, including smooth muscle contraction, kidney function, and neuronal development.[1][2] Its dysregulation is implicated in various diseases, such as focal segmental glomerulosclerosis (FSGS) and cardiac hypertrophy.[2][3]

Q2: What is Trpc6-pam-C20 and its mechanism of action?

A2: this compound (hereafter pam-C20) is a selective positive allosteric modulator (PAM) of the TRPC6 channel.[4] It does not directly open the channel on its own but acts as a potent enhancer, sensitizing the channel to be activated by low, otherwise ineffective, basal concentrations of endogenous DAG.[4][5] This allows for the selective exaggeration of TRPC6-dependent signals.[4] In HEK293 cells expressing TRPC6, pam-C20 induces an increase in intracellular calcium with a half-maximal effective concentration (EC₅₀) of approximately 2.37 μM.[4][6]

Q3: What are the known off-target effects of pam-C20?

A3: While considered a selective modulator for TRPC6, studies have shown that pam-C20 can also activate the TRPA1 (Transient Receptor Potential Ankryin 1) channel.[6] Researchers should perform appropriate control experiments to rule out contributions from TRPA1 activation, especially in cell systems where both channels are expressed.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A poor signal-to-noise ratio can be attributed to either a high background signal or a weak specific signal. The following guide addresses common causes and solutions for both issues.

Issue 1: My background fluorescence is too high.

High background can mask the specific signal, making it difficult to detect a true response.

Potential Cause Recommended Solution & Rationale
Autofluorescence Use Phenol (B47542) Red-Free Media: Standard media contains phenol red, which is highly fluorescent.[7] Switch to a phenol red-free formulation for the duration of the experiment. Check for Compound Autofluorescence: Test whether pam-C20 itself fluoresces at your experimental wavelengths by measuring its signal in assay buffer without cells.[7]
Suboptimal Dye Concentration Titrate Calcium Indicator Dye: An excessively high concentration of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to a high baseline signal.[7] Perform a concentration-response curve (typically 1-5 µM) to find the optimal balance between signal intensity and background.
Incomplete Dye Hydrolysis/Leakage Optimize Dye Loading: Ensure the acetoxymethyl (AM) ester form of the dye is fully cleaved by intracellular esterases. Increase incubation time (typically 30-60 minutes at 37°C) or include a brief incubation at room temperature post-loading to allow for complete de-esterification.[7] Wash cells thoroughly with assay buffer to remove extracellular dye.[8]
Poor Cell Health Maintain Healthy Cell Cultures: Unhealthy or dying cells often have elevated basal calcium levels, contributing to high background.[7][9] Use cells within a consistent and low passage number range, ensure they are not overgrown (>90% confluency), and visually inspect morphology before each experiment.[10]
Issue 2: I am seeing a weak or no response to pam-C20.

A weak signal can be as problematic as a high background, leading to inconclusive results.

Potential Cause Recommended Solution & Rationale
Low TRPC6 Expression Confirm Channel Expression: The cell line used must express functional TRPC6 channels at the plasma membrane.[7] Confirm expression via qPCR, Western blot, or immunofluorescence. If endogenous expression is too low, consider using a cell line stably or transiently overexpressing TRPC6.[11]
Compound Instability or Precipitation Prepare Fresh Solutions: Pam-C20 is soluble in DMSO. Ensure the compound is fully dissolved in the stock solution and has not precipitated upon dilution into aqueous assay buffer. Prepare fresh dilutions for each experiment from a properly stored stock (-20°C or -80°C).[8][10]
Ineffective Concentration Perform a Dose-Response Curve: The reported EC₅₀ of ~2.37 µM is cell-line dependent.[4] Perform a full dose-response curve (e.g., from 10 nM to 30 µM) to determine the optimal concentration for your specific system.
Mechanical Channel Activation Handle Cells Gently: TRPC6 is a mechanosensitive channel.[10] Variations in pipetting, fluid exchange, or plate handling can inadvertently activate the channel, leading to a high baseline and masking the effect of pam-C20. Standardize all liquid handling steps, using automated handlers where possible.[10]

Visual Guides and Workflows

Signaling and Experimental Pathways

The following diagrams illustrate the key signaling pathway involving TRPC6, a standard experimental workflow for calcium imaging, and a logical troubleshooting tree.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway & pam-C20 Action GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Mediates Downstream Downstream Effectors (e.g., Calcineurin-NFAT) Ca_Influx->Downstream Activates pamC20 pam-C20 pamC20->TRPC6 Sensitizes

Caption: TRPC6 activation pathway and the modulatory role of pam-C20.

Calcium_Assay_Workflow Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells in 96-well plate load 2. Load Cells with Calcium Indicator Dye seed->load wash1 3. Wash Cells to remove excess dye load->wash1 baseline 4. Measure Baseline Fluorescence (F₀) wash1->baseline add_compound 5. Add pam-C20 / Vehicle Control baseline->add_compound measure_signal 6. Measure Fluorescence (F) add_compound->measure_signal calculate 7. Calculate Response (e.g., ΔF/F₀) measure_signal->calculate analyze 8. Generate Dose-Response Curve & Calculate EC₅₀ calculate->analyze

Caption: General experimental workflow for a pam-C20 calcium assay.

Troubleshooting_Tree Troubleshooting Logic for Poor S/N Ratio Start Poor Signal-to-Noise Ratio HighBg Is Background High? Start->HighBg LowSig Is Signal Low? Start->LowSig HighBg->LowSig No Autofluo Check Media & Compound Autofluorescence HighBg->Autofluo Yes Dye Optimize Dye Concentration & Loading HighBg->Dye Yes Cells_Bg Check Cell Health & Density HighBg->Cells_Bg Yes Expression Confirm TRPC6 Expression LowSig->Expression Yes Compound Check Compound Solubility & Dose LowSig->Compound Yes Handling Standardize Cell Handling (Mechanical Stress) LowSig->Handling Yes

Caption: Troubleshooting decision tree for improving signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes key properties of this compound.

Property Value Reference
Molecular Weight 363.41 g/mol [6]
Formula C₂₂H₂₁NO₄[6]
Mechanism of Action Positive Allosteric Modulator (PAM) of TRPC6[4][6]
EC₅₀ (in TRPC6-HEK293 cells) 2.37 µM[4][6]
Solubility Soluble to 100 mM in DMSO, 20 mM in ethanol[6]
Storage Store stock solutions at -20°C or -80°C[4][8]

Key Experimental Protocols

Protocol 1: Calcium Flux Assay Using a Fluorescence Plate Reader

This protocol outlines the measurement of intracellular calcium changes in response to TRPC6 modulation by pam-C20.

Materials:

  • Cells expressing TRPC6 (e.g., HEK293-TRPC6)

  • Black, clear-bottom 96-well plates

  • Phenol red-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • Pluronic™ F-127

  • This compound stock solution (e.g., 10 mM in DMSO)

Methodology:

  • Cell Seeding: Plate TRPC6-expressing cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.[8] Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in phenol red-free assay buffer.[7]

    • Aspirate the culture medium from the cells and add 50-100 µL of the loading solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.[8]

  • Washing: Gently wash the cells 2-3 times with 100 µL of assay buffer to remove extracellular dye, leaving 100 µL of buffer in the wells after the final wash.[8]

  • Compound Incubation: Prepare serial dilutions of pam-C20 in assay buffer. Add the desired concentrations to the wells. Include a vehicle control (DMSO at the same final concentration, typically <0.5%).[8]

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation 3, FDSS/μCELL).

    • Set the appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).

    • Record baseline fluorescence for 20-30 seconds.

    • If studying sensitization, inject a submaximal concentration of a TRPC6 agonist (e.g., OAG) and continue recording the fluorescence signal for 2-5 minutes to capture the full calcium influx.[8] If studying direct pam-C20 effects, the compound is added in the previous step and the signal is monitored.

  • Data Analysis: Calculate the change in fluorescence (ΔF = F_max - F_baseline) or the ratio (ΔF/F_baseline). Plot the response as a function of pam-C20 concentration to determine the EC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for directly measuring TRPC6-mediated currents and assessing the effect of pam-C20.

Materials & Solutions:

  • TRPC6-expressing cells (e.g., HEK293) on glass coverslips.

  • Patch-clamp rig (amplifier, digitizer, data acquisition software).

  • Borosilicate glass capillaries (pulled to 3-5 MΩ resistance).[12]

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[13]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 1 MgCl₂. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block most potassium channels).[12][14]

Methodology:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.[13]

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy cell with a pipette filled with intracellular solution.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.[12]

  • Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.[15]

    • Apply a voltage protocol to elicit currents (e.g., a voltage ramp from -100 mV to +100 mV over 200 ms, applied every 10 seconds).[12]

    • Record stable baseline currents for at least 2-3 minutes.

  • Application of pam-C20:

    • Prepare the desired concentration of pam-C20 in the extracellular solution.

    • Perfuse the cell with the pam-C20 solution.

    • Record the current response. The potentiation by pam-C20 should be evident as an increase in the inward and outward currents during the voltage ramp.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -80 mV or +80 mV) before and after pam-C20 application. Calculate the fold-increase in current to quantify the modulatory effect.

References

How to control for vehicle effects when using Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Trpc6-pam-C20 and controlling for potential vehicle-related effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] As a PAM, it enhances the channel's sensitivity to its endogenous activator, diacylglycerol (DAG).[1][2] This potentiation of TRPC6 activation leads to an increase in intracellular calcium ([Ca2+]i) concentrations.

Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?

The choice of vehicle is critical and depends on the experimental model. Based on available data and general practices for lipophilic compounds:

  • In Vitro : Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for this compound. It is soluble up to 100 mM in DMSO and 20 mM in ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium as low as possible (ideally ≤0.1%) to minimize solvent-induced artifacts.

    • A mixture of DMSO and polyethylene (B3416737) glycol (PEG) or Cremophor EL, further diluted in saline or phosphate-buffered saline (PBS).

    • Cyclodextrins, which can encapsulate hydrophobic molecules to improve their aqueous solubility. It is imperative to conduct preliminary tolerability studies for any new vehicle formulation in your animal model.

Q3: What is a vehicle control and why is it essential when using this compound?

A vehicle control is a crucial experimental group that is treated with the same solvent or carrier used to dissolve this compound, but without the compound itself. This control is essential to differentiate the biological effects of this compound from any potential effects caused by the vehicle. Solvents like DMSO can have their own biological effects, including altering cell viability, gene expression, and even intracellular calcium levels. By comparing the this compound-treated group to the vehicle control group, researchers can confidently attribute the observed changes to the activity of the compound.

Q4: What is the known off-target activity of this compound?

This compound is reported to be a selective activator of TRPC6, but it is also known to activate the TRPA1 channel. Researchers should consider this off-target activity when interpreting their results, especially if their experimental system expresses TRPA1. It is advisable to use TRPA1 antagonists or to utilize cells that do not express TRPA1 to confirm that the observed effects are mediated by TRPC6.

Troubleshooting Guides

Problem 1: The vehicle control is showing unexpected biological effects (e.g., changes in cell viability, altered signaling).

  • Cause & Solution:

    • High Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) in the final experimental solution may be too high.

      • Action: Lower the vehicle concentration to the minimum required to keep this compound in solution. For in vitro studies, aim for a final DMSO concentration of ≤0.1%. Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line or animal model.

    • Inherent Biological Activity of the Vehicle: Vehicles are not always inert and can have their own pharmacological effects. For example, DMSO has been shown to induce a transient increase in intracellular calcium by releasing it from intracellular stores.

      • Action: Thoroughly research the known biological effects of your chosen vehicle. If the vehicle's effects interfere with your experimental readouts, consider testing alternative vehicles. For instance, if DMSO's impact on calcium signaling is a concern, exploring the use of cyclodextrins might be a viable alternative.

    • Vehicle Purity and Stability: Impurities or degradation products in the vehicle can cause unexpected effects.

      • Action: Use a high-purity, sterile-filtered vehicle from a reputable supplier. Store the vehicle under the recommended conditions and avoid repeated freeze-thaw cycles.

Problem 2: High variability in results between the this compound-treated group and the vehicle control group across experiments.

  • Cause & Solution:

    • Inconsistent Vehicle/Drug Preparation: Errors in preparing the vehicle or the this compound stock solution can lead to inconsistent final concentrations.

      • Action: Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire set of experiments. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency.

    • Uneven Vehicle/Drug Distribution: Inadequate mixing when adding the vehicle or drug to the culture media or dosing formulation can result in uneven exposure.

      • Action: After adding the vehicle or this compound solution, ensure thorough mixing by gently swirling the plate or vortexing the formulation.

    • Evaporation in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate both the vehicle and the drug, leading to "edge effects."

      • Action: Avoid using the outermost wells of the plate for critical experimental conditions. Instead, fill them with sterile media or PBS to create a humidity barrier.

Data Presentation

Table 1: Properties and Recommended Concentrations of this compound and Common Vehicles

Compound/VehiclePropertyRecommended Starting Concentration (in vitro)Maximum Recommended Concentration (in vitro)Notes
This compound TRPC6 PAM, TRPA1 Agonist1-10 µMVaries by cell typeEC50 for [Ca2+]i in TRPC6-expressing HEK293 cells is 2.37 µM.
DMSO Solvent≤0.1% (v/v)0.5% (v/v)Can have biological effects, including altering calcium signaling.
Ethanol Solvent≤0.1% (v/v)0.5% (v/v)Can affect cell viability at higher concentrations.
Cyclodextrins Solubilizing AgentVaries by type and cell lineVaries by type and cell lineCan be a less toxic alternative to organic solvents for some applications.

Experimental Protocols

Detailed Methodology for a Vehicle Control Experiment (in vitro Calcium Imaging)

This protocol outlines a typical calcium imaging experiment to assess the effect of this compound while controlling for vehicle effects.

  • Cell Culture: Plate cells expressing TRPC6 at an appropriate density in a multi-well imaging plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Preparation of Solutions:

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Vehicle Control Stock: Use 100% DMSO.

    • Working Solutions: Prepare serial dilutions of the this compound stock solution in a suitable assay buffer. Prepare a corresponding set of vehicle control solutions by diluting the 100% DMSO stock to the same final concentrations as the DMSO in the compound dilutions.

  • Experimental Groups:

    • Untreated Control: Cells treated with assay buffer only.

    • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO in assay buffer).

    • This compound Treated: Cells treated with various concentrations of this compound.

  • Calcium Imaging:

    • Acquire a baseline fluorescence reading for a few minutes before adding any solutions.

    • Add the prepared working solutions to the respective wells.

    • Record the changes in intracellular calcium concentration over time using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Subtract the baseline fluorescence from the post-treatment fluorescence for each well.

    • Normalize the response of the this compound-treated groups to the vehicle control group to determine the specific effect of the compound.

Mandatory Visualizations

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_modulator Pharmacological Modulation GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC6 TRPC6 Ca2_increase [Ca2+]i ↑ TRPC6->Ca2_increase Ca2+ Influx DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC6 Activates Downstream Downstream Effectors Ca2_increase->Downstream Activates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Potentiates

Caption: TRPC6 Signaling Pathway and Modulation by this compound.

Vehicle_Control_Workflow start Start: Design Experiment prep_compound Prepare this compound Stock (e.g., 10 mM in 100% DMSO) start->prep_compound prep_vehicle Prepare Vehicle Control Stock (100% DMSO) start->prep_vehicle prep_working Prepare Working Solutions (Serial dilutions of this compound in assay buffer) prep_compound->prep_working prep_vehicle_working Prepare Vehicle Working Solutions (Matching DMSO concentrations in assay buffer) prep_vehicle->prep_vehicle_working setup_groups Set Up Experimental Groups: - Untreated - Vehicle Control - this compound Treated prep_working->setup_groups prep_vehicle_working->setup_groups run_assay Perform Assay (e.g., Calcium Imaging) setup_groups->run_assay analyze_data Data Analysis run_assay->analyze_data compare Compare this compound vs. Vehicle Control analyze_data->compare conclusion Determine Specific Effect of this compound compare->conclusion

Caption: Experimental Workflow for a Vehicle-Controlled Study.

References

Addressing batch-to-batch variability of Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trpc6-pam-C20. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the successful application of this selective TRPC6 positive allosteric modulator.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Q1: My experimental results are inconsistent between different batches of this compound. How can I troubleshoot this?

Batch-to-batch variability can arise from several factors. A systematic approach is crucial to identify the root cause.

Potential Causes and Solutions:

Potential CauseRecommended Action
Chemical Purity Differences Even minor impurities can alter the compound's effective concentration and activity.[1][2][3] Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the purity levels. If purity differs significantly, this is a likely source of variability.
Presence of Isomers This compound may have stereoisomers, and different batches might contain varying ratios of these isomers.[4][5] Different isomers can have different pharmacological activities. Inquire with the manufacturer about their stereoisomer control during synthesis. If possible, use analytical techniques like chiral chromatography to assess isomeric composition.
Compound Solubility Issues Incomplete solubilization can lead to a lower effective concentration. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your final dilutions. Visually inspect the stock solution for any precipitates.
Compound Degradation Improper storage can lead to degradation of the compound. Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Water Content Variation The amount of residual water can vary between batches, affecting the actual concentration of the active compound. Refer to the CoA for information on water content and adjust calculations accordingly.

Q2: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of response.

Potential Causes and Solutions:

Potential CauseRecommended Action
Low TRPC6 Expression The cell line you are using may not express sufficient levels of TRPC6. Verify TRPC6 expression using techniques like qPCR, Western blot, or immunofluorescence.
Ineffective Concentration The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The reported EC50 of 2.37 µM is a good starting point.
Absence of Basal DAG Levels This compound is a positive allosteric modulator and requires a low basal concentration of diacylglycerol (DAG) to activate the TRPC6 channel. Ensure your experimental conditions do not completely deplete basal DAG levels.
Incorrect Experimental Conditions Ensure that the pH, temperature, and other buffer conditions are optimal for your assay and do not interfere with the compound's activity.

Q3: I am observing high variability within replicates of the same experiment. What could be the cause?

High variability can mask the true effect of the compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Mechanical Activation of TRPC6 TRPC6 channels are sensitive to mechanical stress. Standardize cell handling procedures, be gentle during media changes and compound addition, and consider using automated liquid handlers for consistency.
Inconsistent Cell Health and Density Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Variations in cell confluence can lead to inconsistent results.
Edge Effects in Multi-well Plates Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outer wells for critical experimental samples; instead, fill them with media or buffer.
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. It does not directly activate the channel on its own but enhances the channel's sensitivity to its endogenous activator, diacylglycerol (DAG). By binding to an allosteric site, this compound enables low, basal concentrations of DAG to induce the activation of the TRPC6 channel, leading to an influx of cations, including Ca2+.

Q2: How should I store and handle this compound?

  • Solid Form: Store the solid compound at -20°C.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Q3: What is the recommended solvent for this compound?

This compound is soluble in DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What quality control measures should I perform when I receive a new batch of this compound?

Upon receiving a new batch, it is advisable to perform a qualification experiment. This involves running a dose-response curve in your primary assay and comparing the EC50 value to that of a previously validated batch. This will help ensure the consistency and reliability of your results.

Data Presentation

Table 1: Technical Data Summary for this compound

PropertyValueReference
Molecular Weight 363.41 g/mol
Formula C22H21NO4
EC50 2.37 µM (in TRPC6-expressing HEK293 cells)
Purity ≥98% (typically by HPLC)
Solubility Soluble in DMSO

Table 2: Example Batch Comparison Data

Batch IDPurity (CoA)EC50 (Calcium Assay)
Batch A (Reference)99.5%2.4 µM
Batch B (New)98.9%2.6 µM
Batch C (New)95.2%4.1 µM

This is a hypothetical table for illustrative purposes.

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Determine EC50 of this compound

  • Cell Seeding: Plate HEK293 cells stably expressing TRPC6 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Add the this compound dilutions and the vehicle control to the respective wells.

    • Continue to record the fluorescence intensity for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the maximal response.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Plate your cells of interest in a 96-well clear plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, MTS, or a commercial kit like CellTiter-Glo®) according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability against the compound concentration.

Visualizations

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Sensitizes Downstream Downstream Signaling Ca_influx->Downstream Initiates

Caption: TRPC6 Signaling Pathway and the action of this compound.

Batch_Variability_Troubleshooting Start Inconsistent Results Between Batches Check_CoA Compare Certificate of Analysis (Purity, Water Content) Start->Check_CoA Purity_Diff Significant Purity Difference? Check_CoA->Purity_Diff Purity_Yes Likely Cause: Purity Variation Purity_Diff->Purity_Yes Yes Purity_No No Significant Purity Difference Purity_Diff->Purity_No No Check_Solubility Verify Compound Solubilization Purity_No->Check_Solubility Solubility_Issue Precipitate Observed? Check_Solubility->Solubility_Issue Solubility_Yes Improve Solubilization (Vortex, Gentle Warming) Solubility_Issue->Solubility_Yes Yes Solubility_No Solubility OK Solubility_Issue->Solubility_No No QC_Experiment Perform QC Experiment: Side-by-Side Dose-Response Solubility_No->QC_Experiment QC_Results Compare EC50 Values QC_Experiment->QC_Results EC50_Diff EC50 Values Differ Significantly? QC_Results->EC50_Diff EC50_Yes Consider Isomeric Ratio Differences or Degradation. Contact Supplier. EC50_Diff->EC50_Yes Yes EC50_No Batch Variability Unlikely. Investigate Assay Conditions. EC50_Diff->EC50_No No

Caption: Troubleshooting workflow for batch-to-batch variability.

QC_Workflow New_Batch Receive New Batch of this compound Prep_Stocks Prepare Stock Solutions (New and Reference Batches) New_Batch->Prep_Stocks Dose_Response Perform Parallel Dose-Response Assay Prep_Stocks->Dose_Response Analyze Calculate and Compare EC50 Values Dose_Response->Analyze Compare EC50 within Acceptable Range? Analyze->Compare Accept Batch Qualified for Use Compare->Accept Yes Reject Batch Fails QC. Contact Supplier. Compare->Reject No

Caption: Quality control workflow for a new batch of this compound.

References

Overcoming resistance to Trpc6-pam-C20 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpc6-pam-C20. The information is designed to help overcome common challenges, including cellular resistance, and to provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1] Unlike a direct agonist, a PAM binds to an allosteric site on the receptor, a location distinct from the primary agonist binding site. This binding event induces a conformational change in the TRPC6 channel that enhances its response to the endogenous activator, diacylglycerol (DAG).[1] Essentially, this compound potentiates the channel's activity in the presence of basal levels of DAG, leading to an increased influx of cations like Ca²⁺ and Na⁺.[1]

Q2: What are the primary applications of this compound in research?

This compound is a valuable tool for investigating the physiological and pathophysiological roles of TRPC6 channels. Its ability to selectively enhance TRPC6-dependent signals allows researchers to study processes such as:

  • Synaptic plasticity and memory formation.

  • Cardiac hypertrophy and fibrosis.

  • Kidney diseases, including focal segmental glomerulosclerosis (FSGS).

  • Cancer cell proliferation, migration, and chemoresistance.[2][3]

Q3: What is the reported efficacy of this compound?

The potency of this compound has been characterized in heterologous expression systems. The available data is summarized below.

Cell LineEfficacy MetricValueReference
HEK293 (expressing TRPC6)EC₅₀2.37 µM[1][4]

Q4: Does this compound have any known off-target effects?

While this compound is reported to be a selective TRPC6 modulator, it has also been shown to activate the TRPA1 channel.[1] Researchers should consider this potential off-target effect when designing experiments and interpreting data. It is recommended to use appropriate controls, such as cell lines lacking TRPC6 or TRPA1, or pharmacological inhibitors of these channels to confirm the specificity of the observed effects.

Troubleshooting Guide: Overcoming Resistance to this compound

Resistance, characterized by a diminished or absent response to this compound, can arise from various factors. This guide provides a systematic approach to troubleshooting and overcoming such issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start No or Reduced Response to this compound CheckCompound Verify Compound Integrity and Concentration Start->CheckCompound CheckCells Assess Cell Health and Passage Number CheckCompound->CheckCells Compound OK CheckExpression Confirm TRPC6 Expression (qPCR, Western Blot) CheckCells->CheckExpression Cells Healthy CheckSignaling Investigate Downstream Signaling Components CheckExpression->CheckSignaling Expression OK LowExpression Low or Absent TRPC6 Expression Detected CheckExpression->LowExpression Expression Issue AlteredSignaling Alterations in Downstream Signaling Pathway CheckSignaling->AlteredSignaling Overexpress Consider TRPC6 Overexpression System LowExpression->Overexpress NewModel Select Alternative Cell Model LowExpression->NewModel ModulateSignaling Modulate Signaling Pathway (e.g., with other compounds) AlteredSignaling->ModulateSignaling OptimizeAssay Optimize Assay Conditions (e.g., co-stimulation) Overexpress->OptimizeAssay NewModel->OptimizeAssay ModulateSignaling->OptimizeAssay End Resolution OptimizeAssay->End TRPC6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca²⁺ Influx TRPC6->Ca_ion Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Potentiates Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT GeneTranscription Gene Transcription (e.g., Hypertrophy, Fibrosis) NFAT->GeneTranscription Translocates to Nucleus ExperimentalWorkflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (TRPC6-expressing cells) CaAssay Calcium Flux Assay (Fura-2 AM) CellCulture->CaAssay PatchClamp Patch-Clamp Electrophysiology CellCulture->PatchClamp CompoundPrep Prepare this compound and Control Solutions CompoundPrep->CaAssay CompoundPrep->PatchClamp DoseResponse Dose-Response Curve (EC₅₀ Calculation) CaAssay->DoseResponse IVCurve I-V Curve Analysis PatchClamp->IVCurve

References

Validation & Comparative

A Comparative Guide to TRPC6 Agonists: Trpc6-pam-C20 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trpc6-pam-C20 with other commonly used TRPC6 channel agonists, including GSK1702934A, Hyperforin, and the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies of TRPC6 function and modulation.

Quantitative Comparison of TRPC6 Agonists

The following table summarizes the key quantitative parameters for this compound and other TRPC6 agonists. Efficacy is presented as the half-maximal effective concentration (EC50) required to elicit a response, and selectivity profiles against other transient receptor potential (TRP) channels are noted.

CompoundMechanism of ActionEC50 for TRPC6 ActivationSelectivity Profile
This compound Positive Allosteric Modulator (PAM)2.37 µM (in TRPC6-expressing HEK293 cells)[1]Selective for TRPC6 over other TRPC channels; also activates TRPA1.[1]
GSK1702934A Direct Agonist0.44 µM (in TRPC6-expressing HEK293 cells)Activates TRPC3 (EC50 = 0.08 µM); considered a TRPC3/6 agonist.
Hyperforin Direct Agonist~0.72 µM (for Na+ influx) and ~1.16 µM (for Ca2+ influx) in PC12 cells endogenously expressing TRPC6[2]Selective for TRPC6; does not activate the closely related TRPC3 channel.[3][4]
OAG Direct Agonist (DAG analog)Activation described as "relatively poor"; specific EC50 not consistently reported.Non-selective; activates TRPC3, TRPC6, and TRPC7.

Signaling Pathways and Experimental Workflow

To understand the context in which these agonists are studied, the following diagrams illustrate the general signaling pathway leading to TRPC6 activation and a typical experimental workflow for assessing agonist activity.

TRPC6 Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx mediates Downstream Downstream Cellular Responses Ca_influx->Downstream Experimental Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing TRPC6) start->cell_culture dye_loading Calcium Indicator Dye Loading (e.g., Fura-2 AM) cell_culture->dye_loading baseline Record Baseline Fluorescence dye_loading->baseline agonist_addition Add TRPC6 Agonist baseline->agonist_addition record_response Record Fluorescence Change (Calcium Influx) agonist_addition->record_response data_analysis Data Analysis (EC50 determination) record_response->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison: Trpc6-pam-C20 Versus Diacylglycerol (DAG) Analogs for TRPC6 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the transient receptor potential canonical 6 (TRPC6) channel, selecting the appropriate activator is a critical experimental decision. This guide provides an objective comparison of the novel positive allosteric modulator, Trpc6-pam-C20, and conventional diacylglycerol (DAG) analogs, supported by experimental data and detailed protocols.

The TRPC6 channel, a non-selective cation channel, is a key player in numerous physiological processes and has been implicated in the pathophysiology of various diseases, including kidney disease, cardiac hypertrophy, and pulmonary hypertension.[1] Its activation is endogenously mediated by diacylglycerol (DAG), a lipid second messenger produced downstream of phospholipase C (PLC) signaling.[2] Consequently, synthetic DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) have been the conventional tools for inducing TRPC6 activity in vitro. However, the emergence of this compound offers a novel approach to channel modulation.

Mechanism of Action: A Tale of Two Activators

The fundamental difference between this compound and DAG analogs lies in their mechanism of TRPC6 activation.

Diacylglycerol (DAG) Analogs: These molecules, such as OAG, are direct agonists of TRPC6.[3] They mimic the action of endogenous DAG, binding to the channel and inducing a conformational change that leads to channel opening and subsequent cation influx.[2]

This compound: This compound is a selective positive allosteric modulator (PAM) of TRPC6. It does not directly activate the channel on its own but rather enhances the channel's sensitivity to basal levels of endogenous DAG. This potentiation of the endogenous activator's effect leads to a robust increase in channel activity.

dot

cluster_0 DAG Analog Activation cluster_1 This compound Activation DAG Analog DAG Analog TRPC6_DAG TRPC6 Channel DAG Analog->TRPC6_DAG Direct Binding Channel Opening_DAG Channel Opening & Cation Influx TRPC6_DAG->Channel Opening_DAG Trpc6_pam_C20 Trpc6_pam_C20 TRPC6_PAM TRPC6 Channel Trpc6_pam_C20->TRPC6_PAM Allosteric Binding Endogenous DAG Endogenous DAG Endogenous DAG->TRPC6_PAM Binding Potentiated Channel Opening_PAM Channel Opening & Cation Influx TRPC6_PAM->Channel Opening_PAM

Fig 1. Mechanisms of TRPC6 Activation.

Performance Comparison: Potency, Selectivity, and Off-Target Effects

The distinct mechanisms of action of this compound and DAG analogs translate to significant differences in their pharmacological profiles.

ParameterThis compoundDiacylglycerol (DAG) Analogs (e.g., OAG)References
Mechanism Positive Allosteric Modulator (PAM)Direct Agonist
EC50 2.37 µM (in TRPC6-expressing HEK293 cells)Varies depending on the analog and experimental conditions.
Selectivity Selective for TRPC6 over TRPC3 and TRPC7. Also activates TRPA1.Activates TRPC3, TRPC6, and TRPC7.
Off-Target Effects Known to also activate TRPA1.Can activate Protein Kinase C (PKC), leading to a cascade of downstream signaling events. May also inhibit other calcium channels at higher concentrations.
Key Advantage Higher selectivity for TRPC6 and leverages endogenous signaling pathways.Well-characterized direct activator.
Key Disadvantage May have off-target effects on TRPA1.Lack of selectivity among TRPC3/6/7 and significant off-target effects on PKC.

Experimental Protocols

Accurate and reproducible data are paramount in research. Below are detailed methodologies for two key experiments used to assess TRPC6 activation.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation.

1. Cell Preparation:

  • Seed TRPC6-expressing cells (e.g., HEK293) onto black-walled, clear-bottom 96-well plates.

  • Culture overnight to allow for cell adherence and confluence.

2. Dye Loading:

  • Prepare a calcium indicator dye solution (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

  • Remove the culture medium and incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with an appropriate assay buffer to remove excess dye.

3. Compound Preparation and Assay:

  • Prepare serial dilutions of this compound and a DAG analog (e.g., OAG) in the assay buffer.

  • Use a fluorescent plate reader (e.g., FLIPR) to establish a baseline fluorescence reading.

  • Add the compounds to the respective wells and monitor the fluorescence signal over time to measure calcium influx.

4. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline to the peak response after compound addition.

  • Plot concentration-response curves to determine the EC50 values for each compound.

dot

Start Start Cell Seeding Seed TRPC6-expressing cells in 96-well plate Start->Cell Seeding Dye Loading Load cells with calcium indicator dye Cell Seeding->Dye Loading Compound Prep Prepare serial dilutions of This compound and DAG analog Dye Loading->Compound Prep FLIPR Assay Measure baseline and post-compound fluorescence in a plate reader Compound Prep->FLIPR Assay Data Analysis Calculate ΔF and determine EC50 values FLIPR Assay->Data Analysis End End Data Analysis->End

Fig 2. Calcium Imaging Workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPC6 channels.

1. Cell Preparation:

  • Plate TRPC6-expressing cells onto glass coverslips 24-48 hours prior to the experiment.

2. Pipette and Solutions:

  • Fabricate glass micropipettes with a resistance of 3-5 MΩ.

  • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

3. Recording:

  • Place a coverslip in the recording chamber and perfuse with the extracellular solution.

  • Approach a cell with the micropipette and form a high-resistance (gigaohm) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

4. Compound Application:

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound or a DAG analog.

  • To study potentiation, apply this compound prior to or concurrently with a low concentration of a DAG analog.

  • Record the resulting changes in inward and outward currents.

5. Data Analysis:

  • Measure the amplitude of the currents before and after compound application.

  • Construct current-voltage (I-V) relationships to characterize the properties of the activated channels.

dot

Start Start Cell Prep Prepare TRPC6-expressing cells on coverslips Start->Cell Prep Pipette Prep Fabricate micropipettes and prepare recording solutions Cell Prep->Pipette Prep Giga-seal Form a gigaohm seal on a single cell Pipette Prep->Giga-seal Whole-cell Establish whole-cell configuration Giga-seal->Whole-cell Baseline Record baseline currents at a holding potential Whole-cell->Baseline Compound App Perfuse with this compound or DAG analog Baseline->Compound App Record Current Record changes in ion channel currents Compound App->Record Current Data Analysis Analyze current amplitude and I-V relationships Record Current->Data Analysis End End Data Analysis->End

Fig 3. Patch-Clamp Electrophysiology Workflow.

Conclusion: Making an Informed Choice

The choice between this compound and DAG analogs depends on the specific experimental goals.

  • For studies requiring high selectivity for TRPC6 and a more physiologically relevant mode of activation, this compound is the superior choice. Its ability to amplify the effects of endogenous DAG minimizes the potential for confounding off-target effects associated with high concentrations of direct agonists.

  • DAG analogs, such as OAG, remain valuable tools for inducing robust and direct TRPC6 activation. However, researchers must be cognizant of their lack of selectivity among TRPC3/6/7 and their potential to activate PKC, which could influence experimental outcomes.

Ultimately, a thorough understanding of the distinct pharmacological properties of these compounds will enable researchers to design more precise and interpretable experiments to unravel the complexities of TRPC6 channel function.

References

A Comparative Guide to the Selectivity of Trpc6-pam-C20 for the TRPC6 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trpc6-pam-C20's performance against other transient receptor potential canonical 6 (TRPC6) modulators, supported by experimental data. We will delve into its selectivity profile, the methodologies used for its validation, and its place within the broader landscape of TRPC channel pharmacology.

This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPC6 ion channel. As a positive allosteric modulator (PAM), it enhances channel activity, enabling low basal concentrations of the endogenous activator diacylglycerol (DAG) to trigger channel opening.[1][2] Its utility, however, is critically dependent on its selectivity for TRPC6 over other ion channels, particularly the closely related members of the TRPC family.

Selectivity Profile of this compound

This compound is characterized as a selective positive allosteric modulator of TRPC6.[1] In human embryonic kidney (HEK293) cells stably expressing TRPC6, it induces an increase in intracellular calcium concentration ([Ca²⁺]i) with a reported half-maximal effective concentration (EC₅₀) of 2.37 µM.[1]

The key to its utility lies in its differential effects on other TRP channels. While it is a potent sensitizer (B1316253) of TRPC6, its activity against other channels is significantly less pronounced or non-existent. However, it is important to note that this compound has been shown to activate TRPA1 as well.

Comparative Analysis with Other TRPC Modulators

To understand the significance of this compound's selectivity, it is essential to compare it with other commonly used TRPC channel activators. Many of these compounds lack specificity, complicating the interpretation of experimental results.

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG): A synthetic analog of DAG, OAG is a non-selective activator that does not discriminate between TRPC3, TRPC6, and TRPC7.[2] In contrast, this compound shows high selectivity for TRPC6 over TRPC3.[2][3]

  • GSK1702934A: This compound activates both TRPC3 and TRPC6, with EC₅₀ values of 0.08 µM and 0.44 µM, respectively, making it non-selective between these two channels.[3]

  • Hyperforin (B191548): A natural compound, hyperforin has been identified as a selective activator of the mouse TRPC6 channel.[4]

The superior selectivity of this compound, particularly over the highly homologous TRPC3 channel, makes it a more precise tool for dissecting TRPC6-specific functions.

Data Presentation: Quantitative Comparison

The following tables summarize the activity of this compound and other modulators on various TRP channels, based on available data.

Table 1: Activity of this compound on TRP Channels

ChannelEffectConcentration / EC₅₀Reference
TRPC6 Positive Allosteric Modulator 2.37 µM [1]
TRPC3Slightly reduces basal activityNot specified[3]
TRPC4No effectNot specified[3]
TRPC5No effectNot specified[3]
TRPC7Increases basal activityNot specified[3]
TRPA1ActivatorNot specified

Table 2: Comparative Activity of TRPC Activators

CompoundTarget Channel(s)EC₅₀Selectivity NoteReference
This compound TRPC6 2.37 µM Selective over TRPC3/4/5 [3]
OAGTRPC3/6/7Not specifiedNon-selective[2]
GSK1702934ATRPC30.08 µMNon-selective (also activates TRPC6)[3]
TRPC60.44 µM[3]

Experimental Protocols

The validation of this compound's selectivity relies on established biophysical and cell-based assays.

Fluorometric Intracellular Calcium ([Ca²⁺]i) Assays

This high-throughput method is commonly used to screen compounds and determine their effect on channel activity by measuring changes in intracellular calcium.[5]

  • Principle: Cells expressing the target ion channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Activation of the channel leads to Ca²⁺ influx, which increases the dye's fluorescence intensity.

  • Cell Lines: HEK293 cells stably expressing individual human TRPC channels (TRPC3, TRPC4, TRPC5, TRPC6, etc.) are typically used to assess selectivity.[5][6]

  • Procedure:

    • Cell Plating: Plate the TRPC-expressing HEK293 cells in 96-well plates.

    • Dye Loading: Incubate the cells with a calcium-sensitive dye like Fluo-4 AM.

    • Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells.

    • Signal Measurement: Measure fluorescence using a plate reader (e.g., a FlexStation or FDSS instrument) to detect changes in [Ca²⁺]i.

    • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[7]

  • Selectivity Determination: The assay is run in parallel on different cell lines, each expressing a different TRP channel. A compound is considered selective if it elicits a potent response in the target-expressing cells (e.g., TRPC6) with significantly weaker or no response in cells expressing other channels.[6]

Electrophysiology: Whole-Cell Patch-Clamp

This technique provides a direct measure of ion currents through the channel, offering a detailed characterization of a compound's effect on channel gating and conductance.[8]

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the flow of ions through the channels.

  • Procedure:

    • Cell Preparation: Use cells (e.g., HEK293) expressing the TRPC channel of interest.

    • Configuration: Establish a whole-cell patch-clamp configuration, holding the cell at a specific membrane potential (e.g., -60 mV).

    • Baseline Current: Record the baseline ion current.

    • Compound Application: Perfuse the cell with a solution containing this compound. To test its PAM activity, it can be co-applied with a low concentration of an agonist like OAG.

    • Current Measurement: Record the change in current in response to the compound. Voltage ramps may be applied to determine the current-voltage (I-V) relationship.

    • Data Analysis: Analyze the amplitude and characteristics of the current to quantify the compound's effect (activation, potentiation, or inhibition).[2][7]

Visualizations

TRPC6 Signaling Pathway

The following diagram illustrates the canonical activation pathway for TRPC6. G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activate phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. DAG directly activates the TRPC6 channel, leading to Ca²⁺ influx and subsequent activation of downstream signaling cascades like the Calcineurin-NFAT and CaMKIV-CREB pathways.[3][8][9]

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Influx DAG->TRPC6 Activates C20 This compound C20->TRPC6 Sensitizes Downstream Downstream Signaling (e.g., Calcineurin/NFAT, CaMKIV/CREB) Ca_ion->Downstream Activates

Caption: Simplified TRPC6 signaling pathway activated by DAG and modulated by this compound.

Experimental Workflow for Selectivity Validation

This workflow outlines the logical steps taken to validate the selectivity of a TRPC channel modulator like this compound.

Selectivity_Workflow Start Compound Synthesis (this compound) PrimaryScreen Primary Screen: Ca²⁺ Influx Assay on TRPC6-HEK293 Cells Start->PrimaryScreen DoseResponse Generate Dose-Response Curve & Calculate EC₅₀ for TRPC6 PrimaryScreen->DoseResponse SelectivityPanel Selectivity Panel: Ca²⁺ Influx Assays on TRPC3, 4, 5, 7, TRPA1 etc. DoseResponse->SelectivityPanel Analysis Compare Activity Across Different TRP Channels SelectivityPanel->Analysis Ephys Orthogonal Validation: Whole-Cell Patch-Clamp on TRPC6 Analysis->Ephys Selective? Conclusion Conclusion: Compound is a Selective TRPC6 PAM Analysis->Conclusion Not Selective Ephys->Conclusion Confirmed

References

Unveiling the Selectivity of Trpc6-pam-C20: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cross-reactivity of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to objectively assess the compound's performance against other ion channels, offering a clear perspective on its selectivity profile.

This compound has emerged as a valuable tool for studying the physiological and pathological roles of TRPC6, a channel implicated in a variety of cellular processes and diseases.[1] Its utility, however, is critically dependent on its selectivity. This guide summarizes the key findings on its interaction with closely related TRPC channels and other TRP family members.

Quantitative Analysis of this compound Cross-reactivity

The following table summarizes the reported activity of this compound on TRPC6 and other ion channels. The data is primarily derived from studies in HEK293 cells heterologously expressing the target channels.

Ion ChannelCompoundReported ActivityEC50 / IC50 (µM)NotesReference
TRPC6 This compoundPositive Allosteric Modulator2.37Potent enhancer of channel activation.[1]Häfner et al., 2019
TRPC3 This compoundSlight reduction of basal activityNot specifiedMinimal effect observed.[2]Häfner et al., 2019
TRPC7 This compoundIncrease in basal activityNot specifiedSome potentiation of basal activity noted, though other sources suggest no effect.[2]Häfner et al., 2019
TRPC4 This compoundNo effectNot applicableNo significant activity detected.[2]Häfner et al., 2019
TRPC5 This compoundNo effectNot applicableNo significant activity detected.Häfner et al., 2019
TRPA1 This compoundActivatorNot specifiedActivation has been reported, but quantitative data is lacking.Commercial Supplier Data
TRPV4 This compoundNo effectNot applicableNo significant activity detected.Häfner et al., 2019

Summary of Selectivity:

This compound demonstrates a favorable selectivity profile for TRPC6 over its closely related family members TRPC3, TRPC4, and TRPC5. While it is reported to have some effect on TRPC7, the extent of this interaction requires further quantitative characterization. Notably, this compound is also reported to activate TRPA1, a member of a different TRP subfamily. This off-target activity should be a key consideration in experimental design.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity analysis of this compound.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For ion channel expression, cells were transiently transfected with plasmids encoding the specific human TRPC or TRPA1 channel subunits using a suitable transfection reagent according to the manufacturer's instructions. Experiments were typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

Intracellular calcium ([Ca2+]i) measurements were performed to assess the activity of this compound on the expressed ion channels.

  • Cell Preparation: Transfected HEK293 cells were seeded onto 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 60 minutes at room temperature.

  • Compound Application: After washing to remove excess dye, baseline fluorescence was recorded. This compound was then added at various concentrations.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, were measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response data were fitted to a Hill equation to determine the EC50 values.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings were utilized to directly measure ion channel currents and assess the modulatory effects of this compound.

  • Cell Preparation: Transfected cells were plated on glass coverslips.

  • Recording Setup: Recordings were performed at room temperature using a patch-clamp amplifier and data acquisition system. The extracellular solution contained a physiological salt solution, and the intracellular pipette solution contained a cesium-based solution to block potassium currents.

  • Gaining Access: A whole-cell configuration was established on a single transfected cell.

  • Voltage Protocol: Cells were held at a holding potential of 0 mV, and currents were elicited by voltage ramps (e.g., from -100 mV to +100 mV).

  • Compound Application: After establishing a stable baseline current, this compound was applied to the extracellular solution at various concentrations.

  • Data Analysis: The effect of the compound on the current amplitude was measured and analyzed to determine its modulatory properties.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_calcium_imaging Calcium Imaging cluster_patch_clamp Patch-Clamp Electrophysiology HEK293 HEK293 Cells Transfection Transient Transfection (TRPC/TRPA1 Plasmids) HEK293->Transfection Seeding Seeding on Plates/Coverslips Transfection->Seeding Dye_Loading Calcium Dye Loading (e.g., Fura-2 AM) Seeding->Dye_Loading Whole_Cell Establish Whole-Cell Configuration Seeding->Whole_Cell Baseline_F Baseline Fluorescence Measurement Dye_Loading->Baseline_F Compound_Add_Ca Add this compound Baseline_F->Compound_Add_Ca F_Measurement Measure Fluorescence Change Compound_Add_Ca->F_Measurement EC50_Calc EC50 Calculation F_Measurement->EC50_Calc Baseline_I Record Baseline Current Whole_Cell->Baseline_I Compound_Add_Ephys Apply this compound Baseline_I->Compound_Add_Ephys I_Recording Record Modulated Current Compound_Add_Ephys->I_Recording Analysis Current-Voltage Analysis I_Recording->Analysis

Caption: Workflow for assessing this compound cross-reactivity.

trpc6_signaling_pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Downstream Downstream Cellular Effects (e.g., Gene Transcription) Ca_Influx->Downstream C20 This compound C20->TRPC6 potentiates

Caption: Simplified TRPC6 signaling pathway and the action of this compound.

References

Unveiling the Differential Efficacy of Trpc6-pam-C20: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel, across various cell types. TRPC6 channels are non-selective cation channels that play crucial roles in calcium signaling in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating TRPC6 activity.

This compound acts as a potent enhancer of TRPC6 channel activation, particularly in the presence of low basal concentrations of diacylglycerol (DAG). Its efficacy, however, can vary depending on the cellular context and the expression levels of TRPC6 and its interacting partners. This guide summarizes the available quantitative and qualitative data on the efficacy of this compound in different cell systems and compares it with other known TRPC6 modulators.

Quantitative Efficacy of TRPC6 Modulators

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other TRPC6 activators in TRPC6-expressing HEK293 cells. This cell line is a standard model for studying the pharmacology of ion channels due to its low endogenous channel expression.

CompoundCell TypeEC50Citation(s)
This compound TRPC6-expressing HEK2932.37 µM[1]
GSK1702934ATRPC6-expressing HEK293440 nM[2]
AM-0883TRPC6-expressing HEK29345.5 nM[3]

Comparative Efficacy of this compound in Different Cell Types

While quantitative data for this compound is most robust in HEK293 cells, its activity has been observed in other cell types, indicating a broader potential for this compound. The following table provides a comparative overview of its effects. Due to the limited availability of direct quantitative comparisons in the public domain, this table includes qualitative descriptions of its efficacy.

Cell TypeEffect of this compoundKey FindingsCitation(s)
HEK293 Cells Induces increases in intracellular Ca2+ concentrations.Serves as the primary model for quantifying the direct agonistic activity of TRPC6 modulators. The EC50 of this compound in this system is 2.37 µM.[1][1]
Human Platelets Potentiates OAG-induced Ca2+ influx and enhances OAG-induced platelet aggregation.Demonstrates efficacy in a native cell type expressing TRPC6, suggesting a role in modulating platelet function and potentially thrombosis.[4][4]
Podocytes Efficacy not yet directly reported. TRPC6 channels are functionally expressed and their activation by other means (e.g., OAG) induces Ca2+ influx.Given the critical role of TRPC6 in podocyte function and kidney disease, this compound is a valuable tool for future investigations in this cell type.[5][6][5][6]
Cardiomyocytes Efficacy not yet directly reported. TRPC6 overexpression in cardiomyocytes leads to increased diastolic and systolic Ca2+ levels.The known involvement of TRPC6 in cardiac calcium signaling suggests that this compound could be used to probe the therapeutic potential of TRPC6 modulation in heart disease.[7][8][7][8]
Neurons Efficacy not yet directly reported, but implicated in neuroprotection. The activation of TRPC6 is known to be neuroprotective.This compound's ability to modulate TRPC6 activity suggests its potential for investigation in neurological disorders where TRPC6 channels are implicated, such as ischemic stroke.[9][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate the TRPC6 signaling pathway, a typical experimental workflow for assessing compound efficacy, and the logical framework for comparing TRPC6 modulators.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC6 TRPC6 Ca_ion Ca²⁺ TRPC6->Ca_ion influx DAG DAG DAG->TRPC6 activates PIP2->DAG produces Downstream Downstream Signaling (e.g., NFAT activation) Ca_ion->Downstream activates Agonist Agonist Agonist->GPCR activates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 potentiates

Caption: TRPC6 Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, Podocytes) Transfection 2. Transfection (optional) (e.g., with TRPC6 plasmid) Cell_Culture->Transfection Dye_Loading 3. Fluorescent Dye Loading (e.g., Fura-2 AM) Transfection->Dye_Loading Compound_Application 4. Compound Application (this compound or other modulators) Dye_Loading->Compound_Application Data_Acquisition 5. Data Acquisition (Calcium Imaging or Electrophysiology) Compound_Application->Data_Acquisition Data_Analysis 6. Data Analysis (e.g., EC50 calculation) Data_Acquisition->Data_Analysis Comparison 7. Comparison of Efficacy Data_Analysis->Comparison

Caption: Experimental Workflow for Efficacy Testing.

Comparison_Logic cluster_compounds TRPC6 Modulators cluster_cells Cell Types cluster_params Efficacy Parameters C20 This compound HEK HEK293 C20->HEK Podocytes Podocytes C20->Podocytes Cardiomyocytes Cardiomyocytes C20->Cardiomyocytes Neurons Neurons C20->Neurons GSK GSK1702934A GSK->HEK AM AM-0883 AM->HEK EC50 EC50 HEK->EC50 Selectivity Selectivity HEK->Selectivity Potency Potency Podocytes->Potency Cardiomyocytes->Potency Neurons->Potency

Caption: Logic for Comparing TRPC6 Modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of TRPC6 modulators.

Calcium Imaging Protocol for Cultured Cells (e.g., HEK293, Podocytes)
  • Cell Culture: Plate cells (e.g., TRPC6-expressing HEK293 or human podocytes) onto glass-bottom dishes suitable for microscopy. Culture in appropriate media until they reach the desired confluency.

  • Fluorescent Dye Loading: Wash cells with a balanced salt solution (BSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in BSS for 30-60 minutes at room temperature in the dark.

  • Baseline Measurement: After incubation, wash the cells to remove excess dye and replace with fresh BSS. Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

  • Compound Application: Record baseline fluorescence for a few minutes. Apply this compound or other modulators at various concentrations to the cells using a perfusion system or by gentle addition to the bath.

  • Data Acquisition: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for Fluo-4) to determine the intracellular calcium response. Plot concentration-response curves to calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Prepare cultured cells as described for calcium imaging.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.

  • Recording: Mount the dish on the stage of an inverted microscope. Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal). Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application: Apply this compound or other modulators to the cell via a perfusion system.

  • Data Acquisition: Record the whole-cell currents using an amplifier and data acquisition software. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.

  • Data Analysis: Measure the amplitude of the inward and outward currents in response to the compound application. Plot concentration-response curves to determine the EC50 for current activation.

Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (obtained by further centrifugation of the remaining blood at a higher speed).

  • Aggregation Measurement: Place a sample of the adjusted PRP into a cuvette with a stir bar in a platelet aggregometer.

  • Compound Incubation: Add this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Agonist Addition: Add a sub-maximal concentration of a platelet agonist that activates the DAG pathway, such as OAG (1-oleoyl-2-acetyl-sn-glycerol), to induce aggregation.

  • Data Recording: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the light transmission increases.

  • Data Analysis: Quantify the extent of platelet aggregation as the maximum percentage change in light transmission. Compare the aggregation in the presence of this compound to the control to determine its potentiating effect.

This guide provides a foundational understanding of the comparative efficacy of this compound. Further research is warranted to elucidate its precise efficacy and mechanism of action in a broader range of cell types, which will be critical for the development of novel therapies targeting TRPC6.

References

In Vivo Validation of Trpc6-pam-C20's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of Trpc6-pam-C20 with other alternative TRPC6 modulators. The content is based on available experimental data to assist researchers in making informed decisions for future studies.

Executive Summary

This compound, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel, has demonstrated significant therapeutic potential in a preclinical model of Alzheimer's disease. In the 5xFAD mouse model, this compound has been shown to cross the blood-brain barrier, rescue cognitive deficits, and restore synaptic plasticity. While direct in vivo comparative studies in neurodegenerative models are limited for other TRPC6 modulators, this guide consolidates the existing data for this compound and provides an overview of alternative compounds, highlighting the current landscape of TRPC6-targeted therapeutics.

Data Presentation: Quantitative Comparison of TRPC6 Modulators

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the in vivo data for alternatives were not generated in a head-to-head comparison with this compound in a neurodegenerative model, which limits direct comparability.

Table 1: In Vivo Efficacy of this compound in the 5xFAD Mouse Model of Alzheimer's Disease [1]

Experimental Assay Animal Model Treatment Group Key Finding Quantitative Result
Contextual Fear Conditioning 6-month-old 5xFAD mice5xFAD + VehicleImpaired fear memory33.88 ± 15.09% freezing time
5xFAD + this compound (10 mg/kg, i.p. for 14 days)Rescued fear memory deficit67.00 ± 17.78% freezing time
Wild-Type + VehicleNormal fear memory58.25 ± 19.06% freezing time
Wild-Type + this compoundNo significant effect on normal memory59.63 ± 17.53% freezing time
Cued Fear Conditioning 6-month-old 5xFAD mice5xFAD + VehicleImpaired cued fear memory37.75 ± 8.25% freezing time to tone
5xFAD + this compound (10 mg/kg, i.p. for 14 days)Rescued cued fear memory deficit63.50 ± 13.38% freezing time to tone
Wild-Type + VehicleNormal cued fear memory69.25 ± 18.19% freezing time to tone
Wild-Type + this compoundNo significant effect on normal memory67.75 ± 7.56% freezing time to tone
Long-Term Potentiation (LTP) in Hippocampal Slices 8-month-old 5xFAD mice5xFADImpaired LTP115.5 ± 3.0% of baseline fEPSP slope
5xFAD + this compound (100 nM)Rescued LTP deficit149.4 ± 9.7% of baseline fEPSP slope
Wild-TypeNormal LTP168.7 ± 4.8% of baseline fEPSP slope
Wild-Type + this compoundNo significant effect on normal LTP161.4 ± 9.6% of baseline fEPSP slope

Table 2: Overview of Alternative TRPC6 Modulators

Compound Mechanism of Action Reported In Vivo Model Key In Vivo Findings (Non-Neurodegenerative Models) Reference
GSK1702934A TRPC3/6 Activator-No in vivo data in neurodegenerative models available.-
BI 749327 TRPC6 InhibitorMouse model of Duchenne Muscular Dystrophy (DKO mice)Prolonged survival, improved skeletal and cardiac morphology and function.[2]
Mouse models of cardiac and renal fibrosisAmeliorated cardiac and renal stress-induced disease with fibrosis.[3][4]
SKF-96365 General TRPC Channel Blocker-Limited in vivo efficacy data due to off-target effects.-

Experimental Protocols

1. In Vivo Efficacy of this compound in the 5xFAD Mouse Model [1]

  • Animal Model: Male 5xFAD transgenic mice and wild-type littermates.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily for 14 consecutive days. The vehicle control group received an equal volume of the vehicle.

  • Behavioral Testing (Fear Conditioning):

    • Apparatus: A conditioning chamber with a grid floor for foot shocks and a distinct context.

    • Training (Day 1): Mice were placed in the chamber and, after a 2-minute habituation period, received two tone-shock pairings (tone: 20 seconds, 2 kHz, 85 dB; shock: 2 seconds, 0.5 mA) with a 1-minute interval.

    • Contextual Fear Test (Day 2): Mice were returned to the same chamber for 5 minutes without any stimuli, and freezing behavior was recorded.

    • Cued Fear Test (Day 3): Mice were placed in a novel context (different shape, color, and odor). After a 3-minute habituation, the auditory cue (tone) was presented for 3 minutes, and freezing was measured.

  • Electrophysiology (Long-Term Potentiation):

    • Slice Preparation: Hippocampal slices (400 µm) were prepared from 8-month-old mice.

    • Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

    • LTP Induction: A high-frequency stimulation (HFS) protocol (two trains of 100 Hz for 1 second, separated by 20 seconds) was used to induce LTP.

    • Drug Application: Slices were perfused with ACSF containing 100 nM this compound for at least 20 minutes before HFS.

Mandatory Visualization

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC DAG DAG PLC->DAG generates TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_ion Ca²⁺ TRPC6->Ca_ion influx Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 potentiates Calcineurin Calcineurin Ca_ion->Calcineurin CREB CREB Ca_ion->CREB activates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Ca_ion->Synaptic_Plasticity modulates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Expression Gene Expression (Neuroprotection) NFAT->Gene_Expression translocates to nucleus CREB->Gene_Expression GPCR GPCR GPCR->PLC Agonist Agonist Agonist->GPCR Experimental_Workflow start 5xFAD & WT Mice treatment 14-Day Treatment: - this compound (10 mg/kg, i.p.) - Vehicle start->treatment fear_conditioning Fear Conditioning Tests (Contextual & Cued) treatment->fear_conditioning electrophysiology Ex Vivo Electrophysiology (Hippocampal LTP) treatment->electrophysiology data_analysis Data Analysis: - Freezing Behavior - fEPSP Slope fear_conditioning->data_analysis electrophysiology->data_analysis conclusion Therapeutic Efficacy Assessment data_analysis->conclusion

References

A Comparative Guide to Trpc6-pam-C20 and TRPC6 Inhibitors in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of Trpc6-pam-C20, a positive allosteric modulator, and representative TRPC6 channel inhibitors. The information herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate pharmacological tools for investigating TRPC6-mediated signaling pathways.

Introduction to TRPC6 Modulation

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel pivotal in calcium signaling for numerous physiological processes. Its dysregulation is implicated in pathologies such as focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and pulmonary hypertension, making it a significant therapeutic target.[1] Pharmacological modulation of TRPC6 can be broadly categorized into two opposing actions: positive allosteric modulation, which enhances channel activity, and inhibition, which blocks it.

This compound is a selective positive allosteric modulator (PAM) of TRPC6.[2][3] It potentiates the channel's activation by endogenous ligands like diacylglycerol (DAG), thereby amplifying calcium influx in response to upstream signaling.[4] In contrast, TRPC6 inhibitors , such as BI 749327 and SAR7334, are designed to block the channel, reducing or preventing the influx of cations and subsequent downstream signaling.[5]

Mechanism of Action: A Conceptual Overview

The fundamental difference between this compound and TRPC6 inhibitors lies in their effect on the channel's response to its primary activator, diacylglycerol (DAG), which is produced following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) and subsequent engagement of phospholipase C (PLC).

cluster_0 Cell Membrane cluster_1 Pharmacological Modulators GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_ion Ca²⁺ TRPC6->Ca_ion influx Response Downstream Cellular Response (e.g., NFAT activation) Ca_ion->Response PAM This compound (PAM) PAM->TRPC6 sensitizes Inhibitor TRPC6 Inhibitor (e.g., BI 749327) Inhibitor->TRPC6 blocks

Caption: TRPC6 signaling pathway and points of modulation.

Quantitative Data Comparison

The following table summarizes the potency of this compound and several common TRPC6 inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundActionTarget(s)Potency (Human)Reference(s)
This compound Positive Allosteric ModulatorTRPC6EC₅₀: 2.37 µM[2][3]
BI 749327 AntagonistTRPC6IC₅₀: 19 nM[6]
SAR7334 AntagonistTRPC6Potent inhibitor (IC₅₀ not specified in provided abstracts)[5]
PCC0208057 AntagonistTRPC6IC₅₀: 2.44 µM[7]
GSK417651A AntagonistTRPC3, TRPC6IC₅₀: ~0.04 µM[8]

Functional Assays: Methodologies and Comparative Outcomes

The functional effects of TRPC6 modulators are typically assessed using electrophysiology, calcium imaging, and downstream reporter assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the TRPC6 channel, providing detailed information on current amplitude, kinetics, and voltage dependence.

cluster_workflow Patch-Clamp Workflow A 1. Plate TRPC6-expressing HEK293 cells on coverslips B 2. Form gigaohm seal with patch pipette A->B C 3. Establish whole-cell configuration B->C D 4. Record baseline current at -60 mV holding potential C->D E 5. Perfuse with TRPC6 agonist (e.g., 100 µM OAG) D->E F 6. Record agonist-induced inward current E->F G 7. Apply test compound (PAM or Inhibitor) F->G H 8. Measure modulation of agonist-induced current G->H

Caption: Experimental workflow for whole-cell patch-clamp.

Experimental Protocol:

  • Cell Preparation: HEK293 cells stably or transiently expressing human TRPC6 are plated on glass coverslips 24-48 hours prior to recording.[9]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[10]

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH. (Cesium is used to block potassium channels).[10]

  • Recording:

    • A glass pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with a single cell.[9][10]

    • The cell membrane is ruptured to achieve the whole-cell configuration. The cell is held at a potential of -60 mV.[9]

    • Baseline currents are recorded.

    • TRPC6 channels are activated by perfusing the cell with an agonist like 100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[9]

    • The test compound (this compound or a TRPC6 inhibitor) is co-applied with the agonist to determine its effect.

Expected Outcomes:

  • This compound: Potentiates the OAG-induced inward current, resulting in a larger current amplitude compared to OAG alone.

  • TRPC6 Inhibitor: Reduces or abolishes the OAG-induced inward current.

Fluorescence-Based Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators like Fura-2 or Fluo-4.

cluster_workflow Calcium Imaging Workflow A 1. Seed TRPC6-expressing cells in a 96-well plate B 2. Load cells with a calcium- sensitive dye (e.g., Fura-2 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Pre-incubate with test compound (PAM or Inhibitor) or vehicle C->D E 5. Measure baseline fluorescence in a plate reader D->E F 6. Add TRPC6 agonist (e.g., OAG) E->F G 7. Record fluorescence change over time F->G

Caption: Workflow for a fluorescence-based calcium assay.

Experimental Protocol:

  • Cell Plating: TRPC6-expressing cells are seeded into black-walled, clear-bottom 96-well microplates.[6]

  • Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fura-2 AM) loading solution for 30-60 minutes at 37°C.[6]

  • Compound Application: Cells are washed and then pre-incubated with various concentrations of the test compound (this compound or inhibitor) or a vehicle control.[1]

  • Assay Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before an agonist (e.g., OAG) is added to stimulate calcium influx. The change in fluorescence intensity is monitored over time.[6]

Expected Outcomes:

  • This compound: Induces a concentration-dependent increase in intracellular calcium, with an EC₅₀ of 2.37 µM.[2][3] It also potentiates OAG-induced calcium influx.[2][3]

  • TRPC6 Inhibitor: Causes a concentration-dependent inhibition of the agonist-induced increase in intracellular calcium.

NFAT Reporter Assay

This assay measures the activity of a downstream signaling pathway. Calcium influx through TRPC6 can activate calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of reporter genes like luciferase.[5][11]

Experimental Protocol:

  • Transfection: HEK293 cells expressing TRPC6 are co-transfected with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[1]

  • Treatment: After 24 hours, cells are pre-incubated with the test compound (this compound or inhibitor) for 30 minutes.[1]

  • Stimulation: A TRPC6 agonist is added to stimulate the pathway, and the cells are incubated for 6-8 hours.[1]

  • Measurement: A luciferase assay reagent is added, and the resulting luminescence, which is proportional to NFAT activity, is measured with a luminometer.[12]

Expected Outcomes:

  • This compound: Enhances agonist-induced NFAT-driven luciferase expression.

  • TRPC6 Inhibitor: Suppresses agonist-induced NFAT-driven luciferase expression.[7]

Conclusion

This compound and TRPC6 inhibitors are invaluable tools for dissecting the role of the TRPC6 channel in health and disease. While the PAM serves to amplify TRPC6-dependent signals, allowing for the study of gain-of-function scenarios, inhibitors are crucial for investigating the consequences of channel blockade and hold therapeutic potential for diseases driven by TRPC6 overactivity. The choice between these modulators depends entirely on the specific research question. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of these and other novel TRPC6-targeting compounds.

References

A Head-to-Head Comparison of Trpc6-pam-C20 and Other Positive Allosteric Modulators of TRPC6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to TRPC6 Positive Allosteric Modulators

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a significant therapeutic target for a range of pathological conditions, including kidney disease, cardiac hypertrophy, and pulmonary hypertension. Positive allosteric modulators (PAMs) of TRPC6 offer a promising strategy for enhancing channel activity in a controlled manner. This guide provides a head-to-head comparison of Trpc6-pam-C20 with other notable TRPC6 PAMs, supported by experimental data to aid in the selection of the most appropriate research tools.

Quantitative Comparison of TRPC6 PAMs

The following table summarizes the key performance indicators of this compound and other TRPC6 modulators based on available experimental data. Direct comparison between compounds should be approached with caution, as experimental conditions may vary between studies.

CompoundTypeTarget(s)Potency (EC50) for TRPC6EfficacySelectivity ProfileReference(s)
This compound Positive Allosteric ModulatorTRPC62.37 µM (in HEK293 cells)[1]Potentiates OAG- and GSK1702934A-induced Ca2+ influx[2]Selective for TRPC6 over TRPC3 and TRPC7; also activates TRPA1.
GSK1702934A Agonist / PAMTRPC3, TRPC6, TRPC70.44 µM (440 nM) (in HEK293 cells)Direct activatorActivates TRPC3 (EC50 = 80 nM) and TRPC7.
M085 Agonist / PAMTRPC3, TRPC6, TRPC7~3.80 - 4.66 µMDirect activatorActivates TRPC3 and TRPC7.
Flufenamic Acid ModulatorTRPC6, CaCCs, TRPC3, TRPC7Activates TRPC6Increases TRPC6 currentsInhibits Calcium-activated chloride channels (CaCCs), TRPC3, and TRPC7.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to characterize these PAMs, the following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for assessing modulator activity.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion influx Depolarization Membrane Depolarization TRPC6->Depolarization GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAG->TRPC6 activates Downstream Downstream Cellular Effects Ca_ion->Downstream Depolarization->Downstream PAM TRPC6 PAM (e.g., this compound) PAM->TRPC6 potentiates

Caption: TRPC6 channel activation pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells Transfection Transfect with TRPC6 plasmid Cell_Culture->Transfection Plating Plate cells on coverslips/plates Transfection->Plating Dye_Loading Load cells with Fluo-4 AM Plating->Dye_Loading Baseline Record baseline fluorescence Dye_Loading->Baseline Compound_Addition Add TRPC6 PAM Baseline->Compound_Addition Data_Acquisition Measure fluorescence change over time Compound_Addition->Data_Acquisition EC50_Calc Calculate EC50 and Emax Data_Acquisition->EC50_Calc Comparison Compare potency and efficacy EC50_Calc->Comparison

Caption: Workflow for assessing TRPC6 PAM activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for two key assays used to characterize TRPC6 PAMs.

Intracellular Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to TRPC6 modulation using a fluorescent calcium indicator.

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

b. Dye Loading:

  • Transfected HEK293 cells are seeded onto 96-well black-walled, clear-bottom plates.

  • The culture medium is removed, and cells are incubated with a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C.

  • After incubation, cells are washed twice with HBSS to remove excess dye.

c. Compound Application and Fluorescence Measurement:

  • Baseline fluorescence is recorded for 1-2 minutes using a fluorescence plate reader with excitation at 488 nm and emission at 520 nm.

  • Various concentrations of the TRPC6 PAM (e.g., this compound) are added to the wells, and fluorescence is continuously recorded for 5-10 minutes.

  • As a positive control, a known TRPC6 agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) can be used.

d. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).

  • The response is often expressed as the ratio ΔF/F0.

  • Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration, and the EC50 value is determined using a sigmoidal curve fit.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through the TRPC6 channel.

a. Cell Preparation:

  • HEK293 cells stably or transiently expressing TRPC6 are grown on glass coverslips.

b. Recording Solutions:

  • External solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 Cs-aspartate, 10 EGTA, 1 MgCl2, and 10 HEPES (pH 7.2 with CsOH).

c. Electrophysiological Recording:

  • Whole-cell recordings are performed using a patch-clamp amplifier.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • Current-voltage (I-V) relationships are determined by applying voltage ramps from -100 mV to +100 mV.

  • After establishing a stable baseline current, the TRPC6 PAM is applied via a perfusion system at various concentrations.

d. Data Analysis:

  • The amplitude of the inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) is measured.

  • Dose-response curves are constructed by plotting the current density (pA/pF) as a function of the compound concentration to determine the EC50.

Conclusion

This compound stands out as a valuable research tool due to its selectivity for TRPC6 over the closely related TRPC3 and TRPC7 channels. This contrasts with broader spectrum activators like GSK1702934A and M085, which also modulate TRPC3 and TRPC7. Flufenamic acid, while activating TRPC6, has a more complex pharmacological profile with effects on other ion channels. The choice of a TRPC6 PAM will ultimately depend on the specific research question. For studies requiring selective potentiation of TRPC6, this compound is a strong candidate. For investigations where broader activation of TRPC3/6/7 is acceptable or desired, GSK1702934A and M085 are potent options. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other novel TRPC6 modulators.

References

A Comparative Guide to the Reproducibility of Trpc6-pam-C20 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental effects of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Due to the absence of direct inter-laboratory reproducibility studies, this document focuses on presenting a consolidated overview of reported quantitative data, detailed experimental protocols for key assays, and a comparison with alternative TRPC6 modulators. This information is intended to serve as a benchmark for researchers to evaluate their own results and to highlight factors influencing experimental variability.

Understanding this compound

This compound acts as a potent enhancer of TRPC6 channel activation, enabling low basal concentrations of endogenous activators like diacylglycerol (DAG) to trigger channel opening and subsequent intracellular calcium influx.[1][2] Its selectivity for TRPC6 over other closely related TRP channels makes it a valuable tool for dissecting the physiological and pathological roles of this specific ion channel.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound and its alternatives in peer-reviewed studies. It is important to note that direct comparisons of potency and efficacy can be influenced by variations in experimental conditions, cell types, and assay methodologies.

Table 1: In Vitro Efficacy of TRPC6 Modulators

CompoundActionTarget(s)Cell TypeAssayKey ParameterReported Value
This compound Positive Allosteric ModulatorTRPC6HEK293 expressing TRPC6Intracellular Ca²⁺ influxEC₅₀2.37 µM[2]
1-oleoyl-2-acetyl-sn-glycerol (OAG)AgonistTRPC3, TRPC6, TRPC7PodocytesIntracellular Ca²⁺ influx-Induces Ca²⁺ influx[3]
GSK1702934AAgonistTRPC3, TRPC6HEK293 expressing TRPC6Whole-cell patch clampEC₅₀0.44 µM
HyperforinPutative AgonistTRPC6---Activates TRPC6
BI-749327AntagonistTRPC6HEK293 expressing mouse TRPC6Whole-cell patch clampIC₅₀13 nM
BI-749327AntagonistTRPC6HEK293 expressing human TRPC6Whole-cell patch clampIC₅₀19 nM

Table 2: Selectivity Profile of BI-749327

ChannelSpeciesIC₅₀ (nM)Selectivity Fold (vs. mTRPC6)
TRPC6Mouse13-
TRPC3Mouse1,10085
TRPC7Mouse55042
TRPC5Not Specified>700-fold selective vs. TRPC6>700
Data sourced from Lin B.L., et al. (2019).

Factors Influencing Reproducibility

The reproducibility of in vitro ion channel assays can be affected by a multitude of factors. Researchers should meticulously control and report the following to ensure the comparability of their results:

  • Cell Line Integrity: Passage number, cell line authentication, and absence of mycoplasma contamination are critical.

  • Reagent Quality: Purity and stability of compounds, as well as the source and handling of all reagents.

  • Environmental Conditions: Temperature, pH, and osmolarity of buffers and media.

  • Experimental Parameters: Cell density at plating, incubation times, and specific instrument settings.

  • Data Analysis Methods: Consistent application of baseline correction, curve fitting algorithms, and statistical tests.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound and other TRPC6 modulators.

Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC6 modulation in a cell line heterologously expressing the channel (e.g., HEK293-TRPC6).

Materials:

  • HEK293 cells stably or transiently expressing TRPC6

  • Culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • This compound and other test compounds

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed HEK293-TRPC6 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS with Ca²⁺ and Mg²⁺, 2-5 µM Fura-2 AM or Fluo-4 AM, and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HBSS.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence for 1-2 minutes.

    • Add the test compounds and continue recording fluorescence for an additional 5-10 minutes.

    • For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F₀ for Fluo-4) to determine the change in [Ca²⁺]i. Plot concentration-response curves to determine EC₅₀ or IC₅₀ values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC6-mediated currents in voltage-clamp mode.

Materials:

  • HEK293 cells expressing TRPC6 plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries

  • External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH.

  • This compound and other test compounds

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Current Recording:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

    • Record stable baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound or other modulators.

  • Data Acquisition and Analysis: Record the changes in current amplitude and current-voltage (I-V) relationship. Calculate the current density (pA/pF) to normalize for cell size.

Signaling Pathways and Visualization

This compound, by potentiating TRPC6 activity, influences downstream signaling cascades crucial in various physiological and pathological processes.

TRPC6 Signaling Pathway

Activation of TRPC6 leads to an influx of Ca²⁺, which can then activate the calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and the transcription of target genes involved in processes like cardiac hypertrophy and fibrosis.

TRPC6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PLC PLC DAG DAG PLC->DAG TRPC6 TRPC6 DAG->TRPC6 activates Ca2_in Ca²⁺ Influx TRPC6->Ca2_in Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 potentiates Calcineurin Calcineurin Ca2_in->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates Gene_Transcription Gene Transcription NFAT_nuc->Gene_Transcription regulates Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_compounds Test Compounds cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., HEK293-TRPC6) Ca_Imaging Calcium Imaging Cell_Culture->Ca_Imaging Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Potency Potency (EC₅₀/IC₅₀) Ca_Imaging->Potency Efficacy Efficacy (Max Response) Ca_Imaging->Efficacy Patch_Clamp->Potency Patch_Clamp->Efficacy C20 This compound C20->Ca_Imaging C20->Patch_Clamp Agonist Alternative Agonist (e.g., OAG, GSK1702934A) Agonist->Ca_Imaging Agonist->Patch_Clamp Antagonist Alternative Antagonist (e.g., BI-749327) Antagonist->Ca_Imaging Antagonist->Patch_Clamp Comparison Comparative Analysis Potency->Comparison Efficacy->Comparison Selectivity Selectivity Profiling Selectivity->Comparison

References

A Comparative Guide to TRPC6 Modulators: Benchmarking Trpc6-pam-C20 Against Historical Tool Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including calcium signaling, neurotransmission, and cardiovascular function. Its activation, primarily by diacylglycerol (DAG), leads to an influx of Ca2+ and other cations, influencing cellular responses.[1][2] Dysregulation of TRPC6 has been implicated in several diseases, making it a significant target for drug discovery. This guide provides a comparative analysis of Trpc6-pam-C20, a selective positive allosteric modulator (PAM), against historical TRPC6 tool compounds, namely the purported activator Hyperforin (B191548) and the agonist GSK1702934A. This comparison is intended for researchers and drug development professionals seeking to select the appropriate tool compound for their studies of TRPC6 function.

Compound Profiles

This compound

This compound is a novel and selective positive allosteric modulator of the TRPC6 channel.[3] Unlike direct agonists, this compound enhances the activity of the channel in the presence of its endogenous activator, DAG.[1][3] It sensitizes the channel, allowing for activation at low basal concentrations of DAG.[1][4] This mode of action provides a more nuanced modulation of TRPC6 activity, potentially mimicking physiological potentiation more closely. Notably, it demonstrates higher selectivity for TRPC6 over the closely related TRPC3 and TRPC7 channels.[1]

Historical Tool Compounds

  • Hyperforin: A natural product extracted from St. John's wort, Hyperforin was initially described as a selective activator of TRPC6.[5] However, subsequent research has revealed a more complex pharmacological profile. It has been shown to act as a protonophore, inducing TRPC6-independent proton currents, which can lead to off-target effects.[1][6] While it can activate TRPC6 through a specific binding motif, its lack of specificity and potential for non-TRPC6 mediated effects complicates its use as a selective tool compound.[6][7][8]

  • GSK1702934A: This compound is a potent and direct agonist of TRPC channels, with activity on both TRPC3 and TRPC6.[9][10] It activates the channel from the extracellular side, bypassing the need for intracellular signaling pathways like Phospholipase C (PLC) activation.[4][11] While it has been a valuable tool for studying TRPC3/6 function, its dual activity on both TRPC3 and TRPC6 limits its utility in studies where selective modulation of TRPC6 is required.[4][9][12]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and the historical tool compounds.

CompoundMechanism of ActionTarget(s)Potency (EC50)Selectivity
This compound Positive Allosteric Modulator (PAM)TRPC62.37 µM (in TRPC6-expressing HEK293 cells)[1][3]Selective for TRPC6 over TRPC3 and TRPC7[1]
Hyperforin Proposed Activator / ProtonophoreTRPC6, also exhibits off-target effectsVariable, mechanism debated[1][6][8]Not fully selective, acts as a protonophore[6]
GSK1702934A AgonistTRPC3 and TRPC6440 nM for TRPC6, 80 nM for TRPC3[4][9][12]Activates both TRPC3 and TRPC6[9][10]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which these compounds act, the following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for assessing compound activity.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca2+ Influx TRPC6->Ca2_influx Downstream Downstream Signaling (e.g., CaMKIV, CREB) Ca2_influx->Downstream

Caption: Canonical TRPC6 activation pathway via G-protein coupled receptors (GPCRs) and Phospholipase C (PLC).

Experimental_Workflow Experimental Workflow: Calcium Influx Assay Cell_Culture 1. Culture HEK293 cells stably expressing TRPC6 Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2) Cell_Culture->Dye_Loading Compound_Addition 3. Add test compound (this compound or historical tools) Dye_Loading->Compound_Addition Stimulation 4. Stimulate with a sub-maximal dose of OAG (DAG analog) Compound_Addition->Stimulation Measurement 5. Measure intracellular Ca2+ concentration via fluorescence Stimulation->Measurement Analysis 6. Analyze data to determine EC50 or potentiation Measurement->Analysis

References

Safety Operating Guide

Proper Disposal and Safe Handling of Trpc6-pam-C20: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Trpc6-pam-C20, a selective positive allosteric modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following operational and disposal plans is crucial to mitigate potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be thoroughly familiar with its material safety data sheet (MSDS). The following table summarizes key safety information.

ParameterValue/Instruction
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Direct disposal into regular trash or drains is strictly prohibited.

  • Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before handling the waste.

  • Solid Waste Collection:

    • Collect waste this compound powder in its original container or a clearly labeled, compatible, and sealable container for chemical waste.

    • Ensure the container is dry to prevent any potential reactions.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and empty vials, must be considered hazardous waste.

    • These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions:

    • Aqueous solutions containing this compound should be collected in a labeled, sealed container designated for hazardous aqueous waste.

    • Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled container for hazardous solvent waste. Do not mix with incompatible solvents.

  • Storage of Hazardous Waste:

    • Store all sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and have secondary containment.

  • Waste Disposal:

    • Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Intracellular Calcium Influx Assay

This assay measures the ability of this compound to induce or potentiate calcium influx in cells expressing the TRPC6 channel.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • This compound

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the TRPC6-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells with assay buffer (e.g., HBSS) to remove extracellular dye.

  • Compound Incubation:

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • To test for potentiation, a sub-maximal concentration of a TRPC6 agonist like OAG can be added simultaneously or shortly after this compound.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • If not already added, inject the TRPC6 agonist.

    • Continue to measure the fluorescence kinetically to capture the calcium influx.

  • Data Analysis: The change in fluorescence intensity, indicative of the change in intracellular calcium concentration, is analyzed to determine the EC50 of this compound.

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation, a key process in hemostasis and thrombosis.

Materials:

  • Freshly isolated human or mouse platelets

  • This compound

  • Platelet agonists (e.g., ADP, thrombin receptor activating peptide (TRAP), U46619)

  • Platelet aggregometer

  • Tyrode's buffer

Procedure:

  • Platelet Preparation: Isolate platelets from whole blood using standard laboratory procedures. Resuspend the washed platelets in Tyrode's buffer.

  • Compound Incubation:

    • Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the platelet suspension in the aggregometer cuvette with a stir bar.

    • Add a platelet agonist to induce aggregation.

    • Monitor the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: The maximum aggregation percentage and the slope of the aggregation curve are calculated to determine the effect of this compound on platelet function.

Visualizations

TRPC6 Signaling Pathway

TRPC6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Trpc6_pam_C20 This compound Trpc6_pam_C20->TRPC6 Potentiates Downstream Downstream Signaling Ca_influx->Downstream

Caption: Simplified TRPC6 signaling pathway activated by G-protein coupled receptors (GPCR).

Disposal Workflow for this compound

Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Powder, Contaminated Items) ppe->solid_waste liquid_waste Liquid Waste (Aqueous/Solvent Solutions) ppe->liquid_waste collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Dispose via Licensed Hazardous Waste Service storage->disposal

Caption: Procedural workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Trpc6-pam-C20

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Trpc6-pam-C20. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a selective positive allosteric modulator of TRPC6 channels.[1] While a comprehensive hazard profile is not fully established, the available Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Impervious laboratory coat or gownProtects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodAvoids inhalation of dust or aerosols.

This table summarizes standard PPE recommendations for handling chemical compounds of this nature. Always refer to the specific Safety Data Sheet for the most accurate and up-to-date information.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for preparing and using the compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area in fume hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_add Add solution to experimental system prep_dissolve->exp_add exp_incubate Incubate as per protocol exp_add->exp_incubate exp_record Record observations exp_incubate->exp_record disp_solid Collect solid waste (tips, tubes) in hazardous waste container exp_record->disp_solid disp_liquid Collect liquid waste in designated hazardous chemical waste container disp_solid->disp_liquid disp_cleanup Decontaminate work surfaces disp_liquid->disp_cleanup disp_remove_ppe Remove PPE and dispose of gloves disp_cleanup->disp_remove_ppe

Caption: Experimental workflow for handling this compound.

Experimental Protocols

Preparation of Stock Solutions:

  • Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[2]

  • Procedure:

    • Ensure all handling is performed in a chemical fume hood.

    • Wear the recommended PPE (safety goggles, nitrile gloves, lab coat).

    • Weigh the required amount of this compound powder using an analytical balance.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste due to its toxicity to aquatic life.

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated hazardous chemical waste container. Do not pour down the drain.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.

First Aid Measures

In case of accidental exposure, take immediate action:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • After Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.

  • After Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.

  • After Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen.

In all cases of exposure, seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trpc6-pam-C20
Reactant of Route 2
Trpc6-pam-C20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.